5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIVJCLUUNXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977408 | |
| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-66-9, 6943-31-3 | |
| Record name | 4-Hydroxynirvanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Introduction
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. Hydantoins are a significant scaffold in medicinal chemistry, with prominent members of this class including the anticonvulsant drug phenytoin. The structural features of this compound, specifically the presence of a hydroxylated phenyl ring and an ethyl group at the 5-position of the imidazolidine-2,4-dione core, suggest its potential for biological activity and make its physicochemical characterization a critical step in drug discovery and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data in publicly accessible literature, this guide combines predicted data from validated computational models with established, field-proven experimental protocols for the determination of these properties. This approach offers researchers and drug development professionals a robust framework for understanding and evaluating this compound. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its molecular identity and structure.
Molecular Formula: C₁₁H₁₂N₂O₃
Molecular Weight: 220.23 g/mol
IUPAC Name: this compound
Chemical Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from established computational models such as SwissADME and ChemAxon, which are widely used in the pharmaceutical industry for early-stage drug discovery.[1][2] It is imperative that these predicted values are confirmed by empirical testing.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 180 - 220 | Influences solubility, stability, and formulation development. |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Critical for absorption and bioavailability. Negative values indicate low solubility. |
| Lipophilicity (logP) | 1.5 - 2.5 | Affects membrane permeability, protein binding, and metabolism.[3] |
| pKa (acidic) | 8.5 - 9.5 (imidazolidine N-H) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (phenolic) | 9.5 - 10.5 (aromatic -OH) | Influences solubility and potential for hydrogen bonding. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.
Determination of Melting Point
The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
-
Validation: The procedure is repeated at least three times, and the average melting range is reported. The apparatus should be calibrated with certified standards.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Methodology: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality: This method directly measures the thermodynamic solubility by ensuring a true equilibrium is established between the solid and dissolved states of the compound.
Caption: Workflow for solubility determination.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.
Methodology: HPLC-based Determination
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. This method is faster and requires less material than the traditional shake-flask method.[4]
-
System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of the target compound is used to calculate its k', and its LogP value is then determined from the calibration curve.
-
Causality: This technique relies on the principle that more lipophilic compounds will have stronger interactions with the non-polar stationary phase of the C18 column, resulting in longer retention times.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength is kept constant with an inert salt (e.g., KCl).[5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acidic protons have been neutralized. For a compound with multiple ionizable groups, multiple inflection points may be observed.[6]
-
Causality: This method directly measures the change in proton concentration as a function of added base, allowing for the precise determination of the pH at which the acidic and basic forms of the molecule are present in equal concentrations.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.
-
Imide Protons (N-H): Two broad singlets, typically in the range of δ 8.0-11.0 ppm. Their chemical shift can be concentration-dependent and they are exchangeable with D₂O.
-
Phenolic Proton (-OH): A broad singlet, typically in the range of δ 9.0-10.0 ppm, also exchangeable with D₂O.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons around δ 1.5-2.0 ppm and a triplet for the methyl (-CH₃) protons around δ 0.7-1.2 ppm.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carbonyl Carbons (C=O): Two signals in the downfield region, typically between δ 155-180 ppm.
-
Aromatic Carbons: Four signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.
-
Quaternary Carbon (C5): A signal around δ 60-70 ppm.
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Ethyl Group Carbons: A signal for the methylene carbon around δ 25-35 ppm and a signal for the methyl carbon around δ 8-15 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FTIR Absorption Bands (in KBr):
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the imide N-H groups.[7]
-
O-H Stretching: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C=O Stretching: Two strong absorption bands in the region of 1700-1780 cm⁻¹, corresponding to the two carbonyl groups of the hydantoin ring.[8]
-
C=C Stretching (Aromatic): Bands around 1500-1600 cm⁻¹.
-
C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion Peak: In positive ion mode, an [M+H]⁺ peak at m/z 221.08. In negative ion mode, an [M-H]⁻ peak at m/z 219.07.
-
Fragmentation Pattern: Characteristic fragmentation of the hydantoin ring can be expected, including the loss of CO, HNCO, and cleavage of the ethyl and hydroxyphenyl substituents.[9] The fragmentation pattern can provide valuable structural information.
Synthesis Outline
A plausible and widely used method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[5][10]
Caption: Plausible synthesis via the Bucherer-Bergs reaction.
This one-pot reaction involves the treatment of a ketone (in this case, 4'-hydroxypropiophenone) with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water, with heating.[11] The product, this compound, would then be isolated and purified by recrystallization.
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. By integrating predicted data with detailed, validated experimental protocols, this document serves as a foundational resource for the synthesis, characterization, and evaluation of this promising compound. The emphasis on the causality behind experimental choices and the inclusion of detailed methodologies are intended to ensure the scientific rigor and reproducibility of future studies. The provided spectral data predictions offer a valuable reference for the structural confirmation of the synthesized molecule. As with any novel compound, the empirical determination of these properties is a crucial next step in its development journey.
References
- Thevis, M., & Schänzer, W. (2007). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 42(9), 1157-1166.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Unknown. (2024). Solubility test for Organic Compounds. Retrieved from a university chemistry department website.
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Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery--then and now. Nature Reviews Drug Discovery, 3(10), 853–862.
- Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216.
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Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]
- van der Merbel, N. C., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-275.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... Retrieved from [Link]
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ResearchGate. (2025). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link]
- van der Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192–204.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
- University of California, Davis. (n.d.). Determination of pKa's from titration curves. Retrieved from a university chemistry department website.
- Gennaro, A. R. (Ed.). (2000). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins.
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(8), 1544-1553.
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Neliti. (n.d.). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines. Retrieved from [Link]
- Xue, S., et al. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(6), o649.
- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Sigma-Aldrich. (n.d.). 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione AldrichCPR.
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ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]
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MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]
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PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Retrieved from [Link]
- Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 116-120.
- Sigma-Aldrich. (n.d.). 5-[2-(4-Hydroxyphenyl)ethyl]-5-methyl-2,4-imidazolidinedione.
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Introduction
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as p-hydroxynirvanol, is a principal active metabolite of the hydantoin anticonvulsant Nirvanol (5-ethyl-5-phenylhydantoin).[1][2] The hydantoin class of drugs, which includes the well-known therapeutic agent phenytoin, has been a cornerstone in the management of epilepsy for decades.[3] These compounds are structurally related to barbiturates and exert their therapeutic effects primarily by modulating neuronal excitability.[4][5] This guide provides a detailed technical overview of the core mechanism of action of p-hydroxynirvanol, grounded in an understanding of its parent compound and the broader class of hydantoin anticonvulsants. The central hypothesis is that the anticonvulsant activity of this metabolite, like its precursors, is driven by its interaction with voltage-gated sodium channels in neuronal membranes.
Part 1: Metabolic Genesis and Pharmacological Context
The pharmacological activity of this compound is intrinsically linked to its formation from its parent compound, Nirvanol. Understanding this metabolic pathway is crucial to contextualizing its mechanism.
From Prodrug to Active Metabolite: The Role of Cytochrome P450
Nirvanol (5-ethyl-5-phenylhydantoin) itself is an active anticonvulsant and a metabolite of the drug mephenytoin.[6][7] Upon administration, Nirvanol undergoes stereoselective aromatic hydroxylation in the liver to form p-hydroxynirvanol.[1][8] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, specifically CYP2C19 and, to a lesser extent, CYP2C9.[9][10] The efficiency of this conversion can be influenced by genetic polymorphisms in these enzymes, leading to inter-individual variability in drug metabolism and response.[2][11][12] The (S)-enantiomer of Nirvanol is hydroxylated about 14 times more readily than the (R)-enantiomer.[1][2]
The anticonvulsant effect observed after administration of parent drugs like mephenytoin is often a composite of the parent drug and its active metabolites. Studies have shown that while the parent drug may be responsible for the initial anticonvulsant activity, the sustained effect is largely due to the accumulation of long-half-life metabolites like Nirvanol and, subsequently, its hydroxylated forms.[6][13]
Caption: Metabolic conversion pathway leading to the formation of p-hydroxynirvanol.
Part 2: Core Mechanism of Action
The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[4][5][14]
Primary Target: Voltage-Gated Sodium Channels (VGSCs)
VGSCs are integral membrane proteins that cycle through three principal states:
-
Resting State: Closed at negative resting membrane potentials but available for opening.
-
Activated (Open) State: Opens transiently in response to membrane depolarization, allowing Na+ influx.
-
Inactivated State: A distinct closed state that the channel enters after opening. The channel is refractory to opening from this state until it returns to the resting state.
Hydantoins, including p-hydroxynirvanol, exert their effect through a use-dependent and voltage-dependent blockade of VGSCs.[15] This means they preferentially bind to and stabilize the inactivated state of the channel.[4][5] This action has profound consequences for neuronal firing:
-
Stabilization of the Inactivated State: By binding to the inactivated channel, the drug slows the rate of recovery from inactivation. This makes it more difficult for the channel to return to the resting state, where it would be available to open again.
-
Reduction of High-Frequency Firing: During a seizure, neurons fire in rapid, repetitive bursts. This high-frequency firing causes a significant accumulation of VGSCs in the inactivated state. Because the drug targets this state, its blocking effect is intensified under pathophysiological conditions, effectively suppressing the sustained high-frequency neuronal discharges that underlie seizure activity.[16]
-
Minimal Effect on Normal Firing: At normal physiological firing rates, most sodium channels recover from inactivation before the next action potential. Therefore, the drug has little effect on normal neuronal transmission, which helps to explain the relatively low incidence of central nervous system depression at therapeutic doses.[17][18]
The binding site for hydantoins is located within the inner pore of the sodium channel, specifically involving residues on the S6 transmembrane segment of domain IV.[15][19] Key amino acid residues, such as Phenylalanine (F1764 in NaV1.2) and Tyrosine (Y1771 in NaV1.2), form a common pharmacophore for anticonvulsant binding through aromatic-aromatic and hydrogen bond interactions.[16][19]
Caption: State-dependent blockade of VGSCs by this compound.
Potential Secondary Mechanisms
While VGSC blockade is the primary mechanism, other actions may contribute to the overall pharmacological profile of hydantoins. Some studies suggest that at higher concentrations, these compounds may also influence calcium channels or affect neurotransmitter systems, but these effects are generally considered secondary to their potent action on sodium channels.[20]
Part 3: Experimental Validation and Protocols
The elucidation of this mechanism of action relies on specific, robust experimental techniques. The following protocols represent the gold standard for characterizing the interaction of a compound like p-hydroxynirvanol with its molecular target.
Protocol 1: Electrophysiological Analysis via Patch-Clamp
Objective: To directly measure the effect of the compound on the biophysical properties of voltage-gated sodium channels.
Methodology:
-
Cell Culture: Utilize a cell line expressing a specific neuronal VGSC subtype (e.g., HEK-293 cells stably transfected with NaV1.2) or primary cultured neurons (e.g., hippocampal or cortical neurons).
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Perfuse the cell with an external solution (containing physiological ion concentrations) and use an internal pipette solution.
-
Apply a series of voltage-clamp protocols to elicit and isolate sodium currents.
-
-
Experimental Protocols:
-
Current-Voltage (I-V) Relationship: Apply depolarizing steps from a holding potential of -100 mV to a range of test potentials (e.g., -80 mV to +60 mV) to determine the effect on peak current amplitude.
-
Steady-State Inactivation: Use a two-pulse protocol. A variable prepulse (-120 mV to 0 mV) is followed by a constant test pulse (e.g., 0 mV) to measure the voltage at which half the channels are inactivated (V½).
-
Recovery from Inactivation: Use a paired-pulse protocol. Two depolarizing pulses are separated by a variable recovery interval at a negative holding potential. This measures the time constant (τ) of recovery.
-
-
Data Analysis: Compare the parameters (peak current, V½ of inactivation, τ of recovery) in the absence (vehicle control) and presence of various concentrations of this compound. A shift in the V½ of inactivation to more negative potentials and an increase in the recovery time constant are hallmark signs of state-dependent blockade.
Caption: Experimental workflow for whole-cell patch-clamp analysis of VGSC modulation.
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity and specificity of the compound to the anticonvulsant binding site on the sodium channel.
Methodology:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue, which are enriched in VGSCs.
-
Radioligand: Use a radiolabeled ligand known to bind to the hydantoin site, such as [³H]batrachotoxin (BTX), which binds preferentially to the open state of the channel.
-
Competition Assay:
-
Incubate the prepared membranes with a fixed concentration of [³H]BTX.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., veratridine).
-
-
Separation and Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the retained radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Summary
The expected results from these experiments would demonstrate the compound's potency and specific mode of interaction with the VGSC.
| Parameter | Experimental Method | Expected Outcome with Compound | Significance |
| IC₅₀ / Kᵢ | Radioligand Binding Assay | Low micromolar to nanomolar range | Indicates high binding affinity to the VGSC site. |
| Peak Iₙₐ | Patch-Clamp | Minimal reduction at low frequencies | Confirms use-dependent block. |
| V½ of Inactivation | Patch-Clamp | Hyperpolarizing shift (to more negative V) | Demonstrates stabilization of the inactivated state. |
| τ of Recovery | Patch-Clamp | Increased (slower recovery) | Confirms trapping of the channel in the inactivated state. |
Conclusion
The mechanism of action of this compound is firmly rooted in the established pharmacology of the hydantoin class of anticonvulsants. Its primary action is the use-dependent and voltage-dependent blockade of neuronal voltage-gated sodium channels. By preferentially binding to and stabilizing the inactivated state of these channels, the compound effectively dampens the pathological high-frequency neuronal firing characteristic of seizures, while having a minimal impact on normal neurotransmission. The metabolic conversion from its parent compound, Nirvanol, via CYP450 enzymes is a critical step in its biotransformation, and its sustained presence contributes significantly to the overall therapeutic effect. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other novel channel-modulating therapeutic agents.
References
- Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of Pharmacology and Experimental Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/6431315/]
- Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [URL: https://www.drugs.com/drug-class/hydantoin-anticonvulsants.html]
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- Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective Metabolism and Pharmacogenetic Control of 5-phenyl-5-ethylhydantoin (Nirvanol) in Humans. The Journal of Pharmacology and Experimental Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/6431315/]
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- Yarov-Yarovoy, V., DeCaen, P. G., Westenbroek, R. E., Pan, C. Y., Scheuer, T., & Catterall, W. A. (2002). Binding of the Anticonvulsant Drug Lamotrigine and the Neurotoxin Batrachotoxin to Voltage-Gated Sodium Channels Induces Conformational Changes Associated With Block and Steady-State Activation. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12431981/]
- U.S. Food and Drug Administration. (n.d.). Peganone (ethotoin) tablets label. Retrieved from [URL: https://www.accessdata.fda.
- Cayman Chemical. (n.d.). Nirvanol. Retrieved from [URL: https://www.caymanchem.com/product/19973/nirvanol]
- Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology. [URL: https://pubmed.ncbi.nlm.nih.gov/42344/]
- Osmosis from Elsevier. (2024). Antiepileptics: Nursing Pharmacology. YouTube. [URL: https://www.youtube.
- Brouillette, W. J., Brown, G. B., DeLorey, T. M., & Liang, G. (1990). Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/2177789/]
- Sankar, R. (2022). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. [URL: https://practicalneurology.
- Lipkind, G. M., & Fozzard, H. A. (2005). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/15764736/]
- Adithan, C., Gerard, N., Vasu, S., Balakrishnan, R., Shashindran, C. H., & Krishnamoorthy, R. (2006). Influence of the CYP2C9 AND CYP2C19 polymorphisms on phenytoin hydroxylation in healthy individuals from south India. Indian Journal of Medical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/16873909/]
- Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1447514/]
- Loussouarn, G., et al. (2014). ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. Epilepsy Currents. [URL: https://www.aesnet.
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- Conza, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/2/M1218]
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spectroscopic analysis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Foreword
In the landscape of pharmaceutical development, the rigorous characterization of molecular entities is not merely a regulatory formality but the bedrock of safety and efficacy. This compound, a key precursor in the synthesis of therapeutically significant compounds, demands such rigorous scrutiny. This guide is crafted from a field perspective, designed for the practicing researcher and development professional. It eschews rigid templates in favor of a logical, causality-driven narrative. Herein, we do not just present protocols; we explore the rationale behind them, ensuring that each analytical step is part of a self-validating system for confident structural elucidation.
The Analytical Imperative: Understanding the Target Molecule
This compound is a derivative of hydantoin, a heterocyclic organic compound. Its importance lies in its structural relationship to pharmacologically active agents, including anticonvulsants. The molecule possesses several key features that dictate our analytical strategy: a chiral quaternary carbon (C5), a phenolic hydroxyl group, two amide-like functionalities within the hydantoin ring, and both aromatic and aliphatic protons. A comprehensive spectroscopic analysis must unambiguously confirm the presence and connectivity of these features.
Caption: Structure of this compound.
The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR, often supplemented by 2D techniques, to build a complete picture of atomic connectivity.
Expertise & Experience: The Solvent Choice
The selection of an appropriate NMR solvent is the first critical decision. While chloroform-d (CDCl₃) is common, for this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. The acidic N-H and phenolic O-H protons would rapidly exchange with deuterium in solvents like D₂O or methanol-d₄, broadening or completely obscuring their signals. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows this exchange, allowing for the clear observation of these crucial protons.
¹H NMR Spectroscopy: Mapping the Protons
A standard 400 or 500 MHz ¹H NMR spectrum in DMSO-d₆ will provide a wealth of information. The expected signals, their multiplicities, and integration values serve as a validation checklist.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
|---|---|---|---|
| ~10.7 | Singlet | 1H | N3-H: Deshielded by two adjacent carbonyls. |
| ~9.5 | Singlet | 1H | Phenolic -OH: Acidic proton, signal position can vary with concentration. |
| ~8.2 | Singlet | 1H | N1-H: Deshielded by adjacent carbonyl and C5. |
| ~7.15 | Doublet (J ≈ 8.5 Hz) | 2H | Aromatic H (ortho to C5): Deshielded by proximity to the hydantoin ring. |
| ~6.70 | Doublet (J ≈ 8.5 Hz) | 2H | Aromatic H (ortho to -OH): Shielded by the electron-donating -OH group. |
| ~1.95 | Quartet (J ≈ 7.4 Hz) | 2H | Ethyl -CH₂-: Split into a quartet by the three adjacent -CH₃ protons. |
| ~0.75 | Triplet (J ≈ 7.4 Hz) | 3H | Ethyl -CH₃-: Split into a triplet by the two adjacent -CH₂ protons. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly diagnostic for the carbonyl and aromatic carbons.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment & Rationale |
|---|---|
| ~177 | C4=O: Carbonyl carbon deshielded by adjacent nitrogen and C5. |
| ~157 | C2=O: Carbonyl carbon deshielded by two adjacent nitrogens. |
| ~156 | Aromatic C-OH: Quaternary aromatic carbon attached to the electron-donating -OH group. |
| ~132 | Aromatic C-C5: Quaternary aromatic carbon attached to the hydantoin ring. |
| ~128 | Aromatic CH (ortho to C5): Standard aromatic chemical shift. |
| ~115 | Aromatic CH (ortho to -OH): Shielded by the electron-donating -OH group. |
| ~64 | C5 (Quaternary): The chiral center, with a characteristic shift for a carbon bearing multiple heteroatoms/groups. |
| ~30 | Ethyl -CH₂-: Standard aliphatic methylene shift. |
| ~8 | Ethyl -CH₃-: Standard aliphatic methyl shift. |
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire the spectrum with a standard 90° pulse sequence. Ensure the spectral width covers at least -1 to 12 ppm. Use a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest integral.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Set the spectral width to cover 0 to 200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR.
Expertise & Experience: Ionization Technique
For a molecule of this nature, which is non-volatile and contains polar functional groups, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. It provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula.
Trustworthiness: A Self-Validating System
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Monoisotopic Mass: 220.0848 g/mol
-
Expected HRMS (ESI+): [M+H]⁺ = 221.0921
-
Expected HRMS (ESI-): [M-H]⁻ = 219.0775
Observing the correct high-resolution mass for both the positive and negative ions provides extremely high confidence in the assigned elemental composition.
Caption: Generalized workflow for HRMS analysis via ESI.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water or methanol:water, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.
-
Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (TOF or Orbitrap).
-
Acquisition: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes across a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Extract the mass of the most abundant ion corresponding to [M+H]⁺ or [M-H]⁻. Compare the measured accurate mass to the theoretical mass to calculate the mass error in parts-per-million (ppm).
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Confirmation
These techniques provide rapid and valuable complementary data.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for quickly confirming the presence of the key carbonyl, hydroxyl, and amine groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H Stretch | Phenolic -OH |
| 3250-3150 (medium) | N-H Stretch | Hydantoin Amide N-H |
| ~1770 & ~1715 (strong) | C=O Stretch | Hydantoin Carbonyls |
| ~1610 & ~1515 (medium) | C=C Stretch | Aromatic Ring |
Expertise & Experience: The presence of two distinct, strong carbonyl peaks is highly characteristic of the hydantoin ring structure.[1] The broadness of the O-H stretch is indicative of hydrogen bonding.
Protocol: FTIR-ATR Analysis
-
Setup: Use a Fourier-transform infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily identifying the aromatic chromophore.
Expertise & Experience: The hydroxyphenyl group is the principal chromophore. In a neutral solvent like ethanol, one would expect to see characteristic absorption bands for a substituted benzene ring.[2][3]
-
Expected λₘₐₓ (in Ethanol):
-
~225 nm (π → π* transition)
-
~275-280 nm (π → π* transition, benzenoid band)
-
Trustworthiness: The position of the ~280 nm band is sensitive to pH. In basic solution, the phenolic proton will be removed to form a phenoxide ion. This increases conjugation and will cause a bathochromic (red) shift of this absorption to a longer wavelength (~295-300 nm), providing further confirmation of the phenolic hydroxyl group.
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in ethanol of a known concentration. Dilute as necessary to obtain an absorbance reading between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Use ethanol as the blank reference. Scan the sample from approximately 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Conclusion: A Synthesis of Spectroscopic Evidence
No single technique can provide absolute structural proof. The power of this analytical approach lies in the convergence of data from orthogonal methods. NMR establishes the detailed C-H framework and connectivity. HRMS provides an exact elemental formula, acting as the ultimate check on the molecular identity. IR spectroscopy offers rapid confirmation of all key functional groups, while UV-Vis spectroscopy verifies the electronic nature of the aromatic system. Together, these techniques form a robust, self-validating workflow that allows researchers, scientists, and drug development professionals to characterize this compound with the highest degree of scientific confidence.
References
- Belguidoum, M., Amira-Guebailia, H., & Boulmokh, A. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Borneo Journal of Pharmacy, 6(2), 113-120.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
- Edinburgh Instruments. (2022). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]
-
Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-16. [Link]
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An In-depth Technical Guide to the Crystal Structure of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystal structure of imidazolidine-2,4-dione (hydantoin) derivatives, with a specific focus on 5-substituted analogs bearing a 4-hydroxyphenyl group. Due to the limited availability of public crystallographic data for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, this guide will leverage the detailed crystal structure of its close analog, 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione , as a primary exemplar. This approach allows for a thorough exploration of the fundamental structural characteristics, synthesis, and crystallization of this class of compounds. The insights derived are extrapolated to predict the structural impact of the C5-ethyl substitution in the target molecule. This guide is intended to provide researchers and drug development professionals with a robust understanding of the solid-state properties of these pharmacologically significant molecules.
Introduction: The Significance of Hydantoin Derivatives
Imidazolidine-2,4-dione, commonly known as hydantoin, forms the core scaffold of a diverse range of biologically active compounds. These derivatives are prominent in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antibacterial, and antidiabetic properties[1][2][3][4]. The biological function of these molecules is intrinsically linked to their three-dimensional structure, making a detailed understanding of their crystal structure paramount for rational drug design and development. The substituents at the C5 position of the hydantoin ring play a crucial role in determining the molecule's overall conformation and its interactions with biological targets.
This guide will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a representative C5-substituted hydantoin, providing a framework for understanding the solid-state characteristics of this important class of compounds.
Synthesis and Crystallization
The synthesis of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a well-established procedure, providing a reliable method for obtaining high-purity crystalline material suitable for X-ray diffraction studies.
Synthetic Pathway
A common and effective method for the synthesis of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves a one-pot reaction of phenol, glyoxylic acid, and urea in the presence of an acid catalyst.
Caption: Synthetic scheme for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol (0.05 mol), glyoxylic acid (0.06 mol), and urea (0.06 mol) in 80 ml of 37% hydrochloric acid[5].
-
Reaction Conditions: Heat the reaction mixture to 370 K and maintain this temperature for 6 hours with continuous stirring[5].
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from water to yield the purified 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[5].
Experimental Protocol: Crystallization for X-ray Diffraction
The growth of single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.
-
Solvent Selection: Dissolve the purified product in a minimal amount of hot ethanol.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent will promote the formation of well-defined single crystals suitable for X-ray diffraction[5].
Crystal Structure Analysis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
The crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione provides valuable insights into the molecular geometry, intermolecular interactions, and packing in the solid state.
Crystallographic Data
The crystallographic data for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is summarized in the table below[5].
| Parameter | Value |
| Chemical Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3694 (11) |
| b (Å) | 6.9914 (8) |
| c (Å) | 12.3857 (13) |
| β (°) | 105.619 (2) |
| Volume (ų) | 864.76 (16) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 4721 |
| Independent Reflections | 1558 |
| R(int) | 0.035 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.091 |
Molecular Geometry
The imidazolidine ring in 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is nearly planar, with a root-mean-square deviation of 0.012 Å[5]. A key structural feature is the orientation of the 4-hydroxyphenyl ring relative to the hydantoin core. The two rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 89.3(1)°[5]. This perpendicular arrangement minimizes steric hindrance between the two ring systems.
Supramolecular Assembly and Hydrogen Bonding
In the crystal lattice, the molecules of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione are interconnected through a network of hydrogen bonds, forming a three-dimensional framework[5]. The primary hydrogen bonding interactions are N—H⋯O and O—H⋯O, involving the amine and hydroxyl protons as donors and the carbonyl oxygens as acceptors. This extensive hydrogen bonding network is a key factor in the stability of the crystal structure.
Caption: Schematic of intermolecular hydrogen bonding in the crystal lattice.
Structural Implications of C5-Ethyl Substitution
While the crystal structure of this compound is not publicly available, we can infer the likely structural consequences of introducing an ethyl group at the C5 position based on the structure of the parent compound and general principles of organic stereochemistry.
-
Chirality: The substitution of an ethyl group at the C5 position, which already bears a 4-hydroxyphenyl group, creates a chiral center. Therefore, this compound will exist as a racemic mixture of two enantiomers, unless a stereospecific synthesis is employed.
-
Conformational Changes: The presence of the bulkier ethyl group will likely influence the conformation of the molecule. While the imidazolidine ring is expected to remain relatively planar, there might be subtle adjustments in bond angles and torsion angles to accommodate the ethyl group. The dihedral angle between the hydantoin and phenyl rings may also be affected to minimize steric strain.
-
Crystal Packing: The introduction of the ethyl group will alter the overall shape of the molecule, which will, in turn, affect how the molecules pack in the crystal lattice. This can lead to changes in the unit cell parameters, space group, and the hydrogen bonding network. It is plausible that the ethyl groups could participate in weaker C-H···O interactions, further stabilizing the crystal structure.
Broader Context and Future Directions
The detailed analysis of the crystal structure of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione serves as a crucial foundation for understanding the solid-state properties of its C5-ethyl derivative and other related compounds. This knowledge is vital for:
-
Drug Formulation: Understanding the crystal packing and intermolecular interactions is essential for predicting and controlling the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability.
-
Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of these molecules can aid in the design of new derivatives with improved pharmacological profiles.
-
Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physical properties. A thorough understanding of the crystal structure of one form is the first step in a comprehensive polymorph screen.
Future work should prioritize the synthesis and single-crystal X-ray diffraction analysis of this compound to validate the predictions made in this guide and to provide a more complete picture of the structural landscape of this important class of molecules.
References
-
Xue, S., Li, G., & Wang, J. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649. [Link]
-
El Moutaouakil Ala Allah, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 168-173. [Link]
-
Guerrab, W., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6-11. [Link]
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López-Cabrera, A., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(5), 3867-3883. [Link]
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Introduction: The Hydantoin Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Hydantoin Derivatives
Hydantoin, a five-membered heterocyclic compound also known as imidazolidine-2,4-dione, serves as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural framework, featuring two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, along with multiple sites for substitution.[2][3] This inherent versatility allows for the synthesis of a vast library of derivatives with finely-tuned physicochemical properties, enabling interaction with a wide array of biological targets.[4]
First isolated in 1861 by Adolf von Baeyer, the hydantoin ring is now a core component in numerous clinically significant drugs.[5] Its applications span a remarkable range of therapeutic areas, including anticonvulsant (e.g., Phenytoin), antimicrobial (e.g., Nitrofurantoin), and anticancer therapies (e.g., Enzalutamide).[2][3] The broad spectrum of pharmacological activities reported for hydantoin derivatives—encompassing anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic effects—underscores its enduring importance in modern drug discovery and development.[6][7][8] This guide provides a detailed exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of the major biological activities of hydantoin derivatives.
Synthetic Strategies: Accessing Chemical Diversity
The biological potential of hydantoin derivatives is unlocked through versatile and efficient synthetic methodologies that allow for the introduction of diverse substituents. The two most prominent and historically significant methods are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.
-
Bucherer-Bergs Reaction: This multicomponent reaction is a cornerstone of hydantoin synthesis, valued for its simplicity and the accessibility of its starting materials.[9] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonium carbonate and a cyanide source (like potassium cyanide) to produce 5-substituted hydantoins in good yields.[9][10] The key advantage is the direct conversion of readily available carbonyl compounds into the hydantoin core.[10]
-
Urech Hydantoin Synthesis: This method utilizes α-amino acids as the starting material, which react with potassium cyanate followed by acid-mediated cyclization to form the hydantoin ring.[10][11] A significant advantage of the Urech method is its ability to retain the stereochemistry of the starting amino acid, providing a route to chiral hydantoin derivatives.
The selection of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials. These foundational methods, along with modern variations, provide chemists with robust tools to generate novel derivatives for biological screening.[12]
Caption: Mechanism of hydantoin anticonvulsants at voltage-gated sodium channels.
Structure-Activity Relationship (SAR)
The anticonvulsant activity of hydantoins is highly dependent on the nature of the substituents on the core ring. [13]
-
C5 Position: Substitution at the C5 position is critical. The presence of at least one aromatic ring, such as a phenyl group, is essential for activity against generalized tonic-clonic seizures (the target of the MES test). [14][15]The presence of two phenyl groups, as in phenytoin, confers potent activity with minimal sedative effects. [16]In contrast, alkyl substituents at C5 tend to introduce sedative properties. [14][15]* N3 Position: The hydrogen bond donor capability at the N3 position is important for activity. [13]Modifications at this position can alter the pharmacokinetic profile. For example, fosphenytoin is a phosphate ester prodrug of phenytoin designed to improve solubility and reduce injection site reactions. [17]
Quantitative Data: Comparative Anticonvulsant Efficacy
The Maximal Electroshock (MES) test in rodents is a standard preclinical model for evaluating potential treatments for generalized tonic-clonic seizures. The table below compares the efficacy of key hydantoin derivatives.
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.) | Neurotoxicity TD₅₀ (mg/kg, mice, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| 5,5-Diphenylhydantoin (Phenytoin) | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 |
| 5-Ethyl-5-phenylhydantoin (Nirvanol) | Potent, but with side effects | Not available | Not available |
| 3-Ethyl-5-phenylhydantoin (Ethotoin) | Lower potency than phenytoin | Not available | Not available |
| 5,5-Dimethylhydantoin | Inactive or weakly active | Not available | Not available |
Data compiled from references.[13][18]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a self-validating system for assessing anticonvulsant activity against generalized seizures.
-
Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25g). House them in a controlled environment for at least one week prior to the experiment.
-
Drug Administration: Administer the test hydantoin derivative intraperitoneally (i.p.) or orally (p.o.). A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin, 10 mg/kg) must be included. Test a range of doses to determine the ED₅₀.
-
Time to Peak Effect: Conduct the electroshock at the predetermined time of peak effect for the drug (e.g., 30-60 minutes post-i.p. administration).
-
Electroshock Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes. A drop of saline on the electrodes ensures good electrical contact.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.
-
Causality and Validation: The inclusion of vehicle and positive controls validates the model's responsiveness. A dose-dependent increase in protection demonstrates a causal link between the compound and the anticonvulsant effect. The model's endpoint (tonic hind-limb extension) is a robust and unambiguous marker of generalized seizure activity. [19][20]
Anticancer Activity: A Multifaceted Approach to Oncology
The hydantoin scaffold has emerged as a promising framework for the development of novel anticancer agents. [21][22]Derivatives have demonstrated efficacy against a wide range of cancer cell lines by targeting multiple, distinct cellular pathways essential for tumor growth and survival. [21][23]
Mechanisms of Action
Hydantoin derivatives exert their anticancer effects through diverse mechanisms, highlighting the scaffold's adaptability.
-
Induction of Apoptosis and Cell Cycle Arrest: Many derivatives can trigger programmed cell death (apoptosis) and halt cell proliferation by interfering with the cell cycle. [21][23]* Kinase Inhibition: A significant number of hydantoin-based compounds function as kinase inhibitors. They can target key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer and drive proliferation and angiogenesis. [24][25]* Androgen Receptor Antagonism: Drugs like enzalutamide are potent androgen receptor antagonists, a critical mechanism in treating prostate cancer. [3]* Thymidine Phosphorylase Inhibition: Some spirohydantoin derivatives have been investigated as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis. [26]
Caption: Inhibition of EGFR signaling by a hydantoin-based kinase inhibitor.
Structure-Activity Relationship (SAR)
For anticancer activity, specific structural features are often required.
-
Aromatic Substituents: Bulky aromatic substituents are frequently associated with potent anticancer activity, likely by facilitating interactions with hydrophobic pockets in target enzymes like kinases. [22]* 5-Alkylidene Moiety: The condensation of the hydantoin ring with aldehydes can create 5-alkylidenehydantoins. Hybrids of this type, for instance with chromene, have shown good cytotoxic profiles against various cancer cell lines. [4]* Spirocyclic Systems: Spirohydantoins, where the C5 carbon is part of another ring system, have shown promise as antiproliferative agents and can penetrate the blood-brain barrier. [26]
Quantitative Data: In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth.
| Compound | Target Cell Line | IC₅₀ (µM) |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (Cervical Cancer) | 5.4 |
| MCF-7 (Breast Cancer) | 2.0 | |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | HeLa (Cervical Cancer) | 21 |
| MCF-7 (Breast Cancer) | 20 | |
| MiaPaCa-2 (Pancreatic) | 22 | |
| Compound 16 (5,5-diphenylhydantoin derivative) | EGFR (Enzyme Inhibition) | 6.17 |
| VEGFR2 (Enzyme Inhibition) | 0.09 |
Data compiled from references.[24][27]
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay is a standard in vitro method for assessing the cytotoxic or antiproliferative effects of a compound.
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test hydantoin derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Causality and Validation: This assay provides a quantitative measure of cell viability. The dose-response curve establishes a causal link between the compound concentration and its cytotoxic/antiproliferative effect. The metabolic conversion of MTT is directly proportional to the number of living cells, making it a reliable endpoint.
Antimicrobial Activity: A Versatile Weapon Against Pathogens
Hydantoin derivatives exhibit a broad spectrum of antimicrobial efficacy, with activity reported against bacteria, fungi, and viruses. [21][23]They represent a promising class of compounds in the search for alternatives to conventional antibiotics, particularly in the face of growing antimicrobial resistance. [22][23]
Mechanisms of Action
The antimicrobial actions of hydantoins are diverse and depend on the specific derivative and target organism.
-
Bacterial Membrane Disruption: Certain derivatives, particularly those designed with cationic charges and hydrophobic tails, can act as membrane-active agents. [28][29]They mimic antimicrobial peptides by inserting into and disrupting the integrity of the bacterial cell membrane, causing leakage of cellular contents and rapid cell death. [28][30]This mechanism has the advantage of a low propensity for developing resistance. [28][30]* Inhibition of Cell Wall Synthesis: Some hydantoins can interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis. [23]* Inhibition of Protein and DNA Synthesis: Other derivatives may bind to bacterial ribosomes to inhibit protein synthesis or interfere with DNA replication, both of which are essential for bacterial growth. [23][28]* Antiviral Action: Antiviral mechanisms can involve the inhibition of key viral enzymes, such as viral DNA polymerase, which is necessary for viral replication. [23]
Caption: Mechanism of membrane disruption by antimicrobial hydantoin derivatives.
Structure-Activity Relationship (SAR)
-
Lipophilicity and Cationic Groups: For membrane-active agents, a combination of lipophilic character (e.g., from phenyl or long alkyl chains) and cationic charges is crucial. This amphiphilic nature facilitates interaction with and disruption of the negatively charged bacterial membrane. [28][30]* Rigidity: Dimerization of hydantoin scaffolds or the use of rigid aromatic linkers can improve stability and enhance the rate of bacterial killing. [30]* Substitutions on the Ring: Modifications on the hydantoin ring, such as the addition of benzyl groups, can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria due to increased hydrophobic interactions with bacterial membranes. [22]
Quantitative Data: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) |
| Nitrofurantoin (Reference) | S. aureus (MRSA) | 12.5 |
| P. aeruginosa | >100 | |
| Membrane-Active Hydantoin (Lead Compound) | S. aureus (MRSA) | 0.78 - 1.56 |
| E. coli | 3.13 - 6.25 | |
| P. aeruginosa | 6.25 - 12.5 | |
| Bicyclic Benzeneselenenyl Hydantoins | S. aureus | 15.6 - 31.2 |
| C. albicans | 62.5 - 125 |
Data compiled from references.[28][31]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard, quantitative method for determining the in vitro susceptibility of bacteria to antimicrobial agents. [32][33]
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [33]2. Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the hydantoin derivative in the broth. The concentration range should be sufficient to span the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include several essential controls in each plate:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth (no bacteria or compound).
-
Positive Control: A known antibiotic (e.g., vancomycin for MRSA).
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) with a plate reader. [34]7. Causality and Validation: The growth and sterility controls validate the experimental conditions. A clear transition from growth (turbidity) to no growth across the dilution series establishes the inhibitory concentration. The method is highly reproducible and provides a quantitative endpoint (MIC) for comparing the potency of different compounds. [32][35]
Conclusion and Future Perspectives
The hydantoin scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for drugs that have made a significant impact on human health. Its derivatives possess a remarkable breadth of biological activity, with well-established roles as anticonvulsants and burgeoning potential as anticancer and antimicrobial agents. The structural simplicity and synthetic accessibility of the hydantoin core ensure that it will remain a focus of drug discovery programs for the foreseeable future. [2] Future research will likely concentrate on several key areas:
-
Target Specificity: Designing derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to improve efficacy and reduce off-target side effects.
-
Overcoming Resistance: In both oncology and infectious disease, developing hydantoin-based agents that can circumvent known resistance mechanisms is a critical goal. The use of membrane-disrupting mechanisms in antimicrobials is a promising strategy in this regard. [30]* Hybrid Molecules: Creating hybrid molecules that combine the hydantoin scaffold with other pharmacophores to develop multifunctional agents capable of hitting multiple targets simultaneously. [4] By leveraging a deep understanding of structure-activity relationships and employing robust experimental validation, researchers can continue to unlock the full therapeutic potential of this versatile and privileged chemical scaffold.
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discovery and history of imidazolidine-2,4-diones
An In-depth Technical Guide to the Discovery and History of Imidazolidine-2,4-diones
Abstract
The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a cornerstone of medicinal chemistry. First synthesized in the 19th century, its profound biological significance was not realized until the 20th century with the discovery of the potent anticonvulsant properties of phenytoin. This guide provides a comprehensive exploration of the discovery, synthesis, and historical development of this vital heterocyclic scaffold. We will delve into the foundational synthetic routes, the seminal discovery of its therapeutic applications, and the structure-activity relationships that have guided its evolution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, technical understanding of the imidazolidine-2,4-dione core.
The Genesis of a Scaffold: Early Synthesis and Discovery
The story of imidazolidine-2,4-dione begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. The core structure was first synthesized and characterized by German chemist Heinrich Biltz in 1908. Biltz's initial work focused on the condensation reactions of benzil (1,2-diphenylethanedione) with urea, which unexpectedly yielded 5,5-diphenylimidazolidine-2,4-dione, the compound that would later become known as phenytoin.
However, the most versatile and enduring method for synthesizing a wide array of substituted hydantoins, the Bucherer-Bergs synthesis, was developed later. This multi-component reaction, reported by Hans Theodor Bucherer and Friedrich Bergs in 1934, provided a robust pathway to 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate. This method's simplicity and tolerance for diverse functional groups cemented its importance in the field.
Foundational Synthetic Methodologies
The two primary classical methods for hydantoin synthesis offer different strategic advantages.
-
The Biltz Synthesis (1908): This route is most effective for producing 5,5-diarylhydantoins. It involves the condensation of a 1,2-diketone with urea, often accompanied by an intramolecular benzylic acid rearrangement.
-
The Bucherer-Bergs Synthesis (1934): A more general and widely adopted method, this one-pot synthesis proceeds via the formation of an aminonitrile intermediate from the reaction of a carbonyl compound with cyanide and ammonia (or ammonium carbonate). This intermediate then cyclizes upon heating with carbon dioxide (often from the ammonium carbonate) to form the hydantoin ring.
The choice between these methods often depends on the availability of starting materials and the desired substitution pattern at the C5 position of the hydantoin ring.
Experimental Protocol: The Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol outlines the classical one-pot synthesis of phenytoin from benzophenone.
Materials:
-
Benzophenone
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (5.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction is typically maintained at reflux for 10-15 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water.
-
Acidify the solution slowly with concentrated HCl until the pH is ~2-3 to precipitate the product. Perform this step in a well-ventilated fume hood as toxic HCN gas may be evolved.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 5,5-diphenylimidazolidine-2,4-dione (phenytoin).
Causality and Insights: The large excess of ammonium carbonate is used to provide both the ammonia and carbon dioxide required for the reaction and to drive the equilibrium towards product formation. The acidification step is critical for protonating the hydantoin anion, causing it to precipitate from the aqueous solution.
Workflow Diagram: Bucherer-Bergs Synthesis
Caption: Workflow of the Bucherer-Bergs multicomponent synthesis.
From Chemical Curiosity to Therapeutic Breakthrough
For decades after its initial synthesis, 5,5-diphenylhydantoin remained a chemical curiosity, cataloged on a shelf in the Parke-Davis pharmaceutical company. Its therapeutic potential was completely unknown. The landscape of epilepsy treatment in the early 20th century was sparse, dominated by bromides and phenobarbital, both of which carried heavy sedative side effects.
The pivotal moment came in the late 1930s through the systematic work of H. Houston Merritt and Tracy J. Putnam. They developed a novel animal model for screening anticonvulsant activity in cats, which allowed for the evaluation of a compound's ability to suppress electrically induced seizures without causing excessive sedation. This was a crucial methodological innovation, as it separated desired anticonvulsant effects from the non-specific sedative properties of existing drugs.
In 1936, a Parke-Davis chemist, Arthur J. Dox, suggested testing their shelved diphenylhydantoin. The results were remarkable. The compound, later named Phenytoin, was highly effective at suppressing seizures in the animal model at doses that caused no observable sedation. This discovery, published in 1938, was a landmark event in pharmacology and neurology, heralding the modern era of epilepsy treatment and establishing the imidazolidine-2,4-dione scaffold as a privileged structure in medicinal chemistry.
Mechanism of Action: A New Paradigm
Phenytoin's mechanism of action was found to be fundamentally different from the barbiturates. Instead of general CNS depression via GABAergic pathways, phenytoin exerts its effect by modulating voltage-gated sodium channels in neurons.
Mechanism Breakdown:
-
Channel State: Voltage-gated sodium channels cycle between resting, open, and inactivated states.
-
Phenytoin's Role: Phenytoin preferentially binds to the inactivated state of the sodium channel.
-
Stabilization: This binding stabilizes the channel in its inactivated conformation, making it unable to return to the resting state and reopen.
-
Effect: This prolongs the refractory period of the neuron, preventing the rapid, repetitive firing that characterizes an epileptic seizure.
This targeted mechanism explained its high efficacy with a lower sedative profile and represented a significant conceptual advance in neuropharmacology.
Signaling Pathway Diagram: Phenytoin's Action
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Structure-Activity Relationships (SAR) and Further Developments
The discovery of phenytoin spurred extensive research into the imidazolidine-2,4-dione scaffold, leading to the development of other derivatives and a deeper understanding of its structure-activity relationship for anticonvulsant activity.
Key SAR Insights:
-
C5 Position: The nature of the substituents at the C5 position is paramount for activity. The presence of at least one aryl group (like phenyl) is crucial for potent anticonvulsant effects against generalized tonic-clonic seizures. 5,5-Diphenyl substitution, as seen in phenytoin, remains a benchmark for high potency.
-
N1 and N3 Positions: Alkylation or modification at the N1 and N3 positions generally reduces or abolishes anticonvulsant activity. However, creating prodrugs, such as Fosphenytoin (a water-soluble phosphate ester of phenytoin), by modifying the N3 position has been a successful strategy to overcome poor solubility and improve administration options.
-
Chirality: If the C5 substituents are different, the C5 carbon becomes a chiral center. The stereochemistry can have a significant impact on both the efficacy and metabolism of the drug.
Table 1: Comparison of Key Imidazolidine-2,4-dione Anticonvulsants
| Compound | R₅ | R'₅ | Key Features & Development Insights |
| Phenytoin | Phenyl | Phenyl | Gold standard; high efficacy for tonic-clonic seizures but poor water solubility. |
| Mephenytoin | Phenyl | Ethyl | Introduced to reduce some of phenytoin's side effects; has a chiral center. |
| Ethotoin | Phenyl | H | Lower potency than phenytoin but considered to have a better safety profile for some patients. |
| Fosphenytoin | Phenyl | Phenyl | Prodrug of phenytoin with a phosphate group on N3; highly water-soluble for intravenous administration. |
Conclusion and Future Outlook
From its academic synthesis by Heinrich Biltz to its transformative application by Merritt and Putnam, the history of imidazolidine-2,4-dione is a testament to the synergy between fundamental chemistry and applied pharmacology. The Bucherer-Bergs synthesis provided the accessibility needed for broad investigation, while a novel biological screening method unveiled the scaffold's profound therapeutic potential. The discovery of phenytoin not only provided a desperately needed treatment for epilepsy but also introduced a new mechanistic paradigm for anticonvulsant drugs. The core principles of its structure-activity relationship continue to inform drug design today, solidifying the hydantoin scaffold as an enduringly privileged structure in the pharmacopeia.
References
-
Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine [On the constitution of the reaction products of substituted ureas on benzil and on some new methods for the preparation of 5,5-diphenyl-hydantoins]. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393. [Link]
- Bucherer, H. T., & Bergs, H. (1934). O. P. 566094. Friedländer, 20, 1934. (Note: Primary patent reference, often cited by secondary sources describing the synthesis).
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Merritt, H. H., & Putnam, T. J. (1938). A New Series of Anticonvulsant Drugs Tested by Experiments on Animals. Archives of Neurology and Psychiatry, 39(5), 1003-1015. [Link]
-
Wolfson, A. B., & Parish, D. C. (2002). A brief history of epilepsy and its therapy in the western hemisphere. Emergency Medicine Clinics of North America, 20(1), 1-13. [Link]
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Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. [Link]
- Brouillette, W. J., & surrounding text. (n.d.). Antiseizure Agents. In Foye's Principles of Medicinal Chemistry. (General reference for SAR, specific chapter).
-
Brahma, N. K., & Lahan, R. (2010). Fosphenytoin: A newer advance of phenytoin. Journal of Human Hypertension, 24(12), 775-782. [Link]
An In-Depth Technical Guide to 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Hydantoin Scaffold
Hydantoins, chemically known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that form the backbone of numerous biologically active molecules.[1][2] The hydantoin ring system is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[3][4][5]
One of the most notable examples is phenytoin (5,5-diphenylhydantoin), a widely used antiepileptic drug.[3][4] The biological activity of hydantoin derivatives is often dictated by the nature of the substituents at the C-5 position of the ring. The introduction of an ethyl group and a 4-hydroxyphenyl group at this position in 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione suggests the potential for novel pharmacological profiles, combining features of other active hydantoins. The hydroxyl group, in particular, can participate in hydrogen bonding, potentially enhancing interactions with biological targets, and also serves as a handle for further chemical modification.
This guide will focus on the synthesis, characterization, and potential applications of this specific derivative, providing a scientific and logical framework for its investigation.
Proposed Synthesis via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from a ketone or an aldehyde, ammonium carbonate, and a cyanide source, typically potassium or sodium cyanide.[6][7][8] This multicomponent reaction is particularly well-suited for the preparation of this compound.
The proposed starting material for this synthesis is 4'-hydroxypropiophenone, which possesses the requisite ethyl and 4-hydroxyphenyl groups that will ultimately be incorporated at the C-5 position of the hydantoin ring.
Reaction Mechanism
The mechanism of the Bucherer-Bergs reaction is a well-understood sequence of chemical transformations:
-
Cyanohydrin Formation: The ketone (4'-hydroxypropiophenone) reacts with the cyanide ion to form a cyanohydrin intermediate.
-
Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated from the decomposition of ammonium carbonate, to form an aminonitrile.
-
Cyclization: The aminonitrile undergoes cyclization with carbon dioxide, also from the decomposition of ammonium carbonate, to form a carbamic acid intermediate which then cyclizes to an imino-oxazolidinone.
-
Rearrangement: The imino-oxazolidinone rearranges to the more stable hydantoin ring structure.[7][8]
Diagram of the Proposed Bucherer-Bergs Reaction Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4'-Hydroxypropiophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-hydroxypropiophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).
-
Add a solvent mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the reactants.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will cause the hydantoin product to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
| Reactant | Molar Ratio | Purpose |
| 4'-Hydroxypropiophenone | 1 | Ketone starting material |
| Potassium Cyanide | 2 | Cyanide source |
| Ammonium Carbonate | 4 | Source of ammonia and carbon dioxide |
Analytical Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will provide information on the number and types of protons in the molecule, including the ethyl group, the aromatic protons of the hydroxyphenyl ring, and the NH protons of the hydantoin ring.[2][9][10]
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms, including the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the carbons of the ethyl and hydroxyphenyl groups.[2][9][10]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the N-H stretching vibrations of the hydantoin ring, the C=O stretching of the carbonyl groups, and the O-H stretching of the phenolic hydroxyl group.[2]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that can help to confirm its structure.[11]
-
-
Melting Point Determination:
-
A sharp melting point is indicative of a pure compound.
-
Potential Pharmacological Activities and Applications
Based on the known biological activities of structurally similar hydantoin derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticonvulsant Activity: The presence of the hydantoin core suggests potential anticonvulsant properties, similar to phenytoin.[3][4] The ethyl and hydroxyphenyl substituents at the 5-position may modulate this activity.
-
Anticancer Activity: Numerous hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12] The 4-hydroxyphenyl moiety, in particular, is a common feature in many anticancer agents.
-
Antimicrobial Activity: The hydantoin scaffold has been explored for the development of antibacterial and antifungal agents.[13]
-
Industrial Applications: Hydantoin derivatives are also utilized in various industrial applications, including as intermediates in the synthesis of amino acids and as components of polymers and resins.[1][14] The phenolic hydroxyl group in the target molecule could be exploited for polymerization reactions.
Diagram of Potential Application Pathways
Caption: Potential research and development pathways for the title compound.
Conclusion and Future Directions
This compound represents a novel and unexplored member of the hydantoin family of compounds. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The proposed Bucherer-Bergs synthesis offers a straightforward and efficient route to this molecule.
Future research should focus on the practical execution of the proposed synthesis and the thorough analytical characterization of the resulting compound. Subsequently, a systematic investigation of its biological activities, particularly its anticonvulsant, anticancer, and antimicrobial properties, is warranted. The insights gained from such studies will be invaluable for drug development professionals and researchers in medicinal chemistry. Furthermore, the potential of this compound as a monomer or building block in materials science should not be overlooked.
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Hydantoin. (2023). In Wikipedia. Retrieved from [Link]
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Chemical Society of Pakistan, 43(2), 235-240.
- Post-synthetic functionalization of hydantoin 8 f.
- Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfin
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 25(1), 193.
- Bucherer-Bergs Reaction. Alfa Chemistry.
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 56(3-4), 134-149.
- Synthesis, NMR analysis and applications of isotope-labelled hydantoins.
-
Bucherer–Bergs reaction. (2023). In Wikipedia. Retrieved from [Link]
- 5-(4-Hydroxyphenyl)hydantoin. Chem-Impex.
- Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis, 486-488.
- Recent applications of hydantoin in medicinal chemistry. ChemicalBook.
- Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction.
- Bucherer-Bergs Reaction. Ambeed.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical Research in Toxicology, 14(7), 899-908.
- A Comparative Pharmacological Analysis of Hydantoin Deriv
- A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
- A Review on the Some Biological Activities of the Hydantoin Derivatives.
- Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-216.
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In Silico Analysis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the in silico modeling of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a hydantoin derivative with potential anticonvulsant properties. As a structural analog and likely metabolite of Nirvanol (5-Ethyl-5-phenylhydantoin), this compound presents a compelling case for computational investigation in the early stages of drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of modern computational techniques to predict its bioactivity and drug-like properties.
Introduction: The Rationale for In Silico Investigation
The imperative to "fail early and fail cheap" is a cornerstone of modern pharmaceutical research.[4] In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in achieving this goal, allowing for the rapid and cost-effective evaluation of drug candidates before significant investment in laboratory synthesis and testing.[4][5][6] For compounds like this compound, which belongs to the well-established class of hydantoin anticonvulsants, in silico methods provide a powerful means to hypothesize its mechanism of action, predict its efficacy, and identify potential liabilities.[7][8]
Hydantoin derivatives are known to exert their anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels, although interactions with other targets such as GABA-A receptors have also been implicated.[8][9][10][11] This guide will walk through a multi-faceted computational workflow, from basic molecular characterization to advanced dynamic simulations, to build a comprehensive in silico profile of this promising compound.
Chapter 1: Molecular Scaffolding and Physicochemical Characterization
A foundational step in any in silico analysis is a thorough understanding of the molecule's structural and physicochemical properties. These characteristics are pivotal in determining its pharmacokinetic and pharmacodynamic behavior.
1.1. Molecular Structure
This compound is a derivative of imidazolidine-2,4-dione, commonly known as hydantoin.[7] Its structure features a central five-membered hydantoin ring substituted at the 5-position with both an ethyl group and a 4-hydroxyphenyl group.
1.2. Physicochemical Properties
Key physicochemical descriptors can be calculated using various computational tools and are crucial for predicting a compound's drug-likeness. These properties influence absorption, distribution, metabolism, and excretion (ADME).[12][13]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 234.25 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Octanol/Water Partition Coefficient) | 0.1[14] | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 78.4 Ų[14] | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 3 | Influences binding to target proteins and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Affects target binding affinity and solubility. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
These values can be readily calculated using cheminformatics toolkits like RDKit or online platforms such as PubChem.[14]
Chapter 2: Target Identification and Homology Modeling
Based on its structural similarity to known hydantoin anticonvulsants like phenytoin and nirvanol, the primary molecular target for this compound is hypothesized to be the voltage-gated sodium channel (VGSC).[9][10][11] Specifically, these drugs are known to bind to the inner pore of the channel, stabilizing its inactivated state.[10]
For the purpose of this guide, we will focus on the human Nav1.2 channel, a key isoform in the central nervous system. Should a crystal structure of the target protein be unavailable, homology modeling provides a robust method for generating a three-dimensional model based on the known structure of a related protein.
2.1. Target Selection Workflow
Caption: Workflow for identifying and obtaining a structural model of the protein target.
Chapter 3: Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[15][16] This is a critical step in understanding the potential mechanism of action at an atomic level.
3.1. Step-by-Step Docking Protocol using AutoDock Vina
This protocol outlines a typical workflow for docking our compound into the binding site of a chosen protein target, such as a voltage-gated sodium channel.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or a homology model).
-
Remove water molecules and any co-crystallized ligands.[16]
-
Add polar hydrogens and assign partial charges.
-
-
Preparation of the Ligand:
-
Generate a 3D conformation of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Defining the Binding Site:
-
Identify the putative binding pocket. For VGSCs, this is typically within the inner pore, involving residues from multiple domains.[10]
-
Define a "grid box" that encompasses this binding site.
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera).[16]
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The presence of the hydroxyl group on the phenyl ring is expected to introduce a key hydrogen bonding interaction not present in Nirvanol.
-
3.2. Docking Workflow Diagram
Caption: A streamlined workflow for performing molecular docking.
Chapter 4: Molecular Dynamics Simulations
While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of this complex over time.[5][18] This provides a more realistic representation of the biological environment and can be used to assess the stability of the docked pose and refine binding energy calculations.[19][20]
4.1. MD Simulation Protocol
-
System Setup:
-
Take the best-ranked pose from the docking study as the starting structure.
-
Solvate the complex in a box of water molecules to mimic the aqueous cellular environment.
-
Add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Minimize the energy of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This allows the system to reach a stable state before the production run.
-
-
Production Run:
-
Run the simulation for a defined period (typically nanoseconds to microseconds), saving the coordinates of all atoms at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).
-
Examine the persistence of key interactions identified in the docking study.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.[20][21]
-
4.2. MD Simulation Workflow
Caption: The sequential steps involved in a molecular dynamics simulation.
Chapter 5: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[22][23] For anticonvulsant hydantoins, a QSAR model could be developed to predict the activity of new derivatives based on their molecular descriptors.
5.1. QSAR Model Development Protocol
-
Data Collection:
-
Compile a dataset of hydantoin derivatives with experimentally determined anticonvulsant activity (e.g., ED50 values).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic).
-
-
Model Building:
-
Model Validation:
-
Rigorously validate the model using internal and external validation techniques to ensure its predictive power.[26]
-
-
Prediction:
-
Use the validated QSAR model to predict the anticonvulsant activity of this compound.
-
Chapter 6: ADMET Prediction
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures in drug development.[6][12][27] Numerous in silico models are available to predict these properties.
6.1. Key ADMET Properties and Prediction Tools
| ADMET Property | Significance | Commonly Used Prediction Tools |
| Absorption | Oral bioavailability, intestinal permeability (Caco-2).[4] | SwissADME, pkCSM |
| Distribution | Blood-brain barrier (BBB) penetration, plasma protein binding. | SwissADME, admetSAR |
| Metabolism | Cytochrome P450 (CYP) inhibition/induction.[13] The hydroxyphenyl moiety suggests potential for glucuronidation.[2] | SwissADME, pkCSM |
| Excretion | Renal clearance. | Predicted from physicochemical properties. |
| Toxicity | hERG inhibition, mutagenicity (Ames test), hepatotoxicity. | ProTox-II, admetSAR |
6.2. ADMET Prediction Workflow
Caption: A conceptual overview of the ADMET prediction process.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By integrating techniques such as molecular docking, molecular dynamics, QSAR, and ADMET prediction, a robust computational profile of this potential anticonvulsant can be generated. The insights gained from these studies can guide the rational design of more potent and safer derivatives and prioritize compounds for experimental validation. The predicted interactions and ADMET properties provide a strong foundation for subsequent in vitro and in vivo studies, ultimately accelerating the journey of this compound from a promising lead to a potential therapeutic agent.
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Alanis-Garza, B. A., et al. (2019). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 14(8), 769-784. Available from: [Link]
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Aurlide. (2025). How do you predict ADMET properties of drug candidates? Aurlide Blog. Available from: [Link]
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Kumar, A., et al. (2021). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Journal of Biomolecular Structure and Dynamics, 39(2), 703-717. Available from: [Link]
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Tropsha, A., & Golbraikh, A. (2004). Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds. Journal of Medicinal Chemistry, 47(10), 2356-2364. Available from: [Link]
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Shallangwa, G. A., et al. (2022). QSAR, molecular docking, and molecular designs of some anti-epilepsy compounds. Scientific African, 16, e01221. Available from: [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Available from: [Link]
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Wikipedia. (n.d.). Nirvanol. In Wikipedia. Retrieved January 12, 2026, from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Available from: [Link]
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MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Nirvanol. PubChem Compound Database. Retrieved from [Link]
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Ganesan, A., et al. (2017). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 60(16), 6848-6873. Available from: [Link]
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Gantner, M. E., et al. (2021). Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. Current Medicinal Chemistry, 28(33), 6866-6894. Available from: [Link]
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Kumar, A., et al. (2020). In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. Taylor & Francis Group. Available from: [Link]
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Serdaroğlu, G., et al. (2021). Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and ADMET Approaches. Frontiers in Chemistry, 9, 706935. Available from: [Link]
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Stankova, I., et al. (2018). New derivatives of hydantoin as potential antiproliferative agents: biological and structural characterization in combination with quantum chemical calculations. Journal of the Serbian Chemical Society, 83(10), 1143-1157. Available from: [Link]
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Kumar, D., et al. (2019). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical and Biomedical Research, 5(2), 23-34. Available from: [Link]
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Caccia, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSCiMed Central, 3(4), 1068. Available from: [Link]
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Andrews, P. R. (1979). Molecular orbital calculations on anticonvulsant drugs. Journal of Medicinal Chemistry, 22(5), 507-512. Available from: [Link]
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Human Metabolome Database. (2013). Showing metabocard for Nirvanol (HMDB0060533). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). (+)-Nirvanol. PubChem Compound Database. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 27(1), 188. Available from: [Link]
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Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 68(6), 1561-1570. Available from: [Link]
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Ioniță, E., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(21), 7241. Available from: [Link]
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Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. Available from: [Link]
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Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). Molecules, 28(21), 7306. Available from: [Link]
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Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Available from: [Link]
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Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (2025). ResearchGate. Available from: [Link]
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Abdulrahman, L. K., et al. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. PubChem Compound Database. Retrieved from [Link]
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Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2017). Molecules, 22(12), 2136. Available from: [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2022). Molecules, 27(1), 176. Available from: [Link])
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Methodological & Application
Synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione: An Application Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry and drug development. Hydantoins are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1][2] The protocol detailed herein utilizes the robust and efficient Bucherer-Bergs reaction, a one-pot, multicomponent synthesis that is both economical and scalable.[3][4][5] We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety precautions, and present expected outcomes and characterization data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction and Scientific Background
Imidazolidine-2,4-diones, commonly known as hydantoins, are a cornerstone scaffold in medicinal chemistry.[6] The structural versatility of the hydantoin ring allows for substitutions at multiple positions, enabling the modulation of its physicochemical and biological properties.[5] The target molecule, this compound, incorporates a phenolic hydroxyl group and an ethyl group at the C-5 position, features that offer potential for diverse biological interactions and further functionalization.
The chosen synthetic strategy is the Bucherer-Bergs reaction, a classic multicomponent reaction first discovered by Bergs and later elaborated upon by Bucherer.[3][4] This reaction is highly valued for its operational simplicity and its ability to construct the hydantoin core from readily available starting materials: a ketone or aldehyde, a cyanide source, and ammonium carbonate.[4][7] The reaction proceeds efficiently in a single pot, minimizing waste and simplifying the purification process.
Reaction Mechanism and Rationale
The Bucherer-Bergs reaction is a elegant cascade of chemical transformations. The generally accepted mechanism involves the following key steps, starting from the precursor ketone, 4'-hydroxypropiophenone:
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion (from KCN or NaCN) to the carbonyl carbon of 4'-hydroxypropiophenone, forming a cyanohydrin intermediate.[8]
-
Aminonitrile Formation: Ammonia, generated from the dissociation of ammonium carbonate, reacts with the cyanohydrin via an SN2 mechanism to replace the hydroxyl group, yielding an α-aminonitrile.[7][8]
-
Carbamic Acid Formation: The nitrogen atom of the aminonitrile then performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), forming a cyano-containing carbamic acid.[8]
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges, often through an isocyanate intermediate, to yield the final, more stable 5,5-disubstituted hydantoin product.[7][8]
This one-pot synthesis is advantageous as it avoids the isolation of potentially unstable intermediates and drives the reaction towards the thermodynamically stable hydantoin product.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 5,5-disubstituted hydantoins.[9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 4'-Hydroxypropiophenone | C₉H₁₀O₂ | 150.17 | ≥98% | Sigma-Aldrich |
| Potassium Cyanide (KCN) | KCN | 65.12 | ≥97% | Sigma-Aldrich |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% or 200 proof | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
-
Fume hood
Safety Precautions
WARNING: Potassium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4'-hydroxypropiophenone (15.0 g, 0.1 mol) with 150 mL of 95% ethanol and 150 mL of deionized water. Stir the mixture until the ketone has dissolved.
-
Addition of Reagents: To the stirred solution, add ammonium carbonate (40.0 g, ~0.4 mol) and potassium cyanide (14.0 g, ~0.2 mol).
-
Reaction Heating: Heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature and continue stirring under reflux for a minimum of 8 hours. The reaction can be monitored by thin-layer chromatography (TLC) to assess the consumption of the starting ketone.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath to facilitate precipitation of the product.
-
Acidification and Product Isolation: CRITICAL STEP - PERFORM IN FUME HOOD. Slowly and carefully acidify the cold reaction mixture to a pH of approximately 6-7 by the dropwise addition of concentrated hydrochloric acid. Vigorous gas evolution (CO₂) will occur. The acidification will precipitate the crude this compound.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Recrystallization (Purification): The crude product can be further purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
FTIR Spectroscopy: Acquire an infrared spectrum to identify characteristic functional groups, such as N-H stretches (around 3200 cm⁻¹), C=O stretches (around 1700-1770 cm⁻¹), and O-H stretch of the phenol.
-
¹H and ¹³C NMR Spectroscopy: Nuclear magnetic resonance spectroscopy will confirm the chemical structure of the molecule. The spectra should be consistent with the expected shifts and integrations for the ethyl and hydroxyphenyl groups attached to the hydantoin core.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
Visualizing the Workflow
Bucherer-Bergs Reaction Pathway
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Troubleshooting
-
Yield: The expected yield of the crude product should be in the range of 60-75%, based on analogous reactions. [9]The yield after recrystallization will be lower but will result in a product of higher purity.
-
Appearance: The purified product is expected to be a white to off-white crystalline solid.
-
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating time or incorrect temperature. Ensure the reaction is monitored by TLC. Low yield can also result from product loss during workup or recrystallization.
-
Oily Product: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.
-
No Precipitation: If no precipitate forms upon acidification, the product may be more soluble than expected. Try concentrating the solution or extracting with an organic solvent like ethyl acetate.
-
Conclusion
The Bucherer-Bergs reaction provides a reliable and efficient method for the synthesis of this compound. This application note offers a detailed, step-by-step protocol that can be readily implemented in a standard organic chemistry laboratory. By following the outlined procedures and adhering to the critical safety precautions, researchers can successfully synthesize this valuable hydantoin derivative for further investigation in drug discovery and development programs.
References
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin. Available at: [Link]
-
Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]
-
Razali, N. H. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 38-45. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]
-
Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]
-
Xue, S. C., et al. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E, 70(Pt 6), o649. Available at: [Link]
-
Belekar, R. S., & Solanki, P. V. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bionature, 43(5). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]
-
Mohammed, M. N., & Al-Jibouri, S. A. A. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceJet, 11(1). Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 340-348. Available at: [Link]
-
Nikolova, P., et al. (2021). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 11(10), 1239. Available at: [Link]
-
PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the In Vitro Investigation of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione (Nirvanol)
Authored by: Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the use of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as Nirvanol, in cell culture-based research. Nirvanol is the primary active metabolite of the anticonvulsant mephenytoin and is notable for its association with drug-induced hypersensitivity syndromes. This guide is designed for researchers, scientists, and drug development professionals investigating the cellular and molecular mechanisms of Nirvanol. It covers its mechanism of action, detailed protocols for its preparation and application in cell culture, and methodologies for assessing its biological effects. The protocols have been designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.
Introduction and Scientific Background
This compound (Nirvanol) is a hydantoin derivative and the major metabolite of the anticonvulsant drug mephenytoin. While the parent drug, mephenytoin, has been used for the treatment of epilepsy, Nirvanol itself has been a subject of significant interest due to its long half-life and its central role in mediating the therapeutic and adverse effects of mephenytoin. Of particular importance to researchers is the association of Nirvanol with severe idiosyncratic drug reactions, such as the drug rash with eosinophilia and systemic symptoms (DRESS) syndrome, also known as drug hypersensitivity syndrome.
The study of Nirvanol in cell culture is therefore critical for elucidating the mechanisms of these adverse drug reactions, understanding its pharmacological activity, and potentially identifying patient populations at risk. These protocols provide a framework for investigating the effects of Nirvanol on various cell types, with a focus on immunological and cytotoxicity studies.
Mechanism of Action and Cellular Effects
The precise mechanism of action of Nirvanol, particularly in the context of hypersensitivity reactions, is an area of active research. It is believed that Nirvanol may act as a hapten, where it or its reactive metabolites covalently bind to endogenous proteins, forming neoantigens. These modified proteins can then be processed and presented by antigen-presenting cells (APCs), leading to the activation of T-cells and a subsequent inflammatory cascade.
The following diagram illustrates a proposed signaling pathway for Nirvanol-induced hypersensitivity:
Caption: Proposed mechanism for Nirvanol-induced T-cell activation.
Experimental Protocols
Preparation of Nirvanol Stock Solution
Rationale: The choice of solvent is critical for ensuring the solubility and stability of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble compounds in cell culture. A high-concentration stock solution allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced cytotoxicity.
Materials:
-
This compound (Nirvanol) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the required amount of Nirvanol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10-50 mM. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Protocol for Treating Cultured Cells with Nirvanol
Rationale: This protocol provides a general workflow for exposing cultured cells to Nirvanol. The inclusion of a vehicle control is essential to distinguish the effects of the compound from those of the solvent. A dose-response and time-course experiment is recommended to determine the optimal experimental conditions.
Experimental Workflow:
Caption: General experimental workflow for cell-based assays with Nirvanol.
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, prepare fresh dilutions of the Nirvanol stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control by preparing a dilution of DMSO in culture medium equivalent to the highest concentration of DMSO used in the Nirvanol-treated wells.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Nirvanol or the vehicle control.
-
Return the cells to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with the chosen endpoint assay (e.g., cell viability, apoptosis, cytokine secretion).
Data Presentation and Interpretation
Recommended Concentration Ranges
The optimal concentration of Nirvanol will be cell-type dependent and should be determined empirically. The following table provides suggested starting ranges for initial experiments.
| Experimental Aim | Cell Type | Suggested Concentration Range | Incubation Time |
| Cytotoxicity Assessment | Hepatocytes, PBMCs | 1 µM - 200 µM | 24 - 72 hours |
| Immunological Activation | PBMCs, Dendritic Cells | 10 µM - 100 µM | 48 - 96 hours |
| Metabolic Studies | Hepatocytes | 5 µM - 50 µM | 6 - 24 hours |
Quality Control and Validation
-
Solvent Toxicity: Always include a vehicle control to ensure that the observed effects are not due to DMSO toxicity. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v).
-
Compound Purity: The purity of the Nirvanol powder should be confirmed by appropriate analytical methods (e.g., HPLC, NMR) before use.
-
Cell Viability: In non-cytotoxicity experiments, it is important to confirm that the concentrations of Nirvanol used are not causing significant cell death, which could confound the results. This can be assessed using a simple viability assay such as Trypan Blue exclusion or a commercial viability kit.
Concluding Remarks
The study of this compound (Nirvanol) in cell culture is a promising avenue for understanding its role in pharmacology and toxicology, particularly in the context of drug-induced hypersensitivity. The protocols outlined in this guide provide a solid foundation for researchers to begin their investigations into the cellular and molecular effects of this important metabolite. Due to the limited published data on the use of Nirvanol in cell culture, researchers are encouraged to perform careful dose-response and time-course studies to optimize the experimental conditions for their specific cell model and research questions.
References
-
Uetrecht, J. P. (1992). The role of animal models in the study of idiosyncratic drug reactions. Drug Metabolism and Disposition, 20(3), 333-337. [Link]
-
Naisbitt, D. J., Farrell, J., Gordon, S. F., Pirmohamed, M., & Park, B. K. (2001). Covalent binding of mephenytoin and its metabolite, nirvanol, to human liver microsomes: evidence for the involvement of a reactive arene oxide. Molecular Pharmacology, 59(4), 863-873. [Link]
-
Pohl, L. R., Satoh, H., Christ, D. D., & Kenna, J. G. (1988). The immunologic and metabolic basis of drug hypersensitivities. Annual Review of Pharmacology and Toxicology, 28, 367-387. [Link]
Application Note: Quantitative Analysis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione in Biological Matrices
Introduction
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a hydroxylated metabolite of the anticonvulsant drug phenytoin, is a critical analyte in pharmacokinetic and toxicological studies.[1][2][3] Accurate and precise quantification of this compound in biological matrices such as plasma and urine is essential for understanding the metabolic profile, assessing drug efficacy, and monitoring patient safety. The compound's polarity, conferred by the phenolic hydroxyl group, presents unique challenges for extraction and chromatographic separation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing two robust and validated analytical methods for the quantification of this compound:
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , a widely accessible and reliable technique for routine analysis.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for high-sensitivity and high-selectivity bioanalysis, particularly for low-concentration samples.
The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring data integrity and reproducibility in accordance with global regulatory standards.[4][5][6]
Analyte Physicochemical Properties
Understanding the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value / Description | Rationale for Analytical Strategy |
| Chemical Structure | Imidazolidine-2,4-dione ring with ethyl and 4-hydroxyphenyl substituents at the C5 position. | The phenolic hydroxyl and amide groups make the molecule polar. Reversed-phase chromatography is a suitable separation technique. |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | Used for preparing standard solutions and for mass spectrometry settings. |
| Polarity | Polar compound | Influences choice of sample preparation (e.g., Solid Phase Extraction) and chromatographic conditions (mobile phase composition).[7][8] |
| UV Absorbance | Chromophoric due to the phenyl ring. | Enables detection by UV spectrophotometry, typically in the 220-280 nm range. |
Method A: HPLC-UV Quantification
This method provides a robust and cost-effective approach for quantifying the analyte in samples where concentrations are expected to be in the microgram-per-milliliter (µg/mL) range.
Principle
The method employs reversed-phase HPLC to separate the analyte from endogenous matrix components. An appropriate internal standard (IS) is used to correct for variations in sample preparation and injection volume. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Materials and Reagents
-
Analyte Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): 5-(4-methylphenyl)-5-phenylhydantoin or a structurally similar compound not present in the samples.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Reagents: Formic Acid (FA), HPLC grade
-
Water: Deionized water, 18.2 MΩ·cm
-
Biological Matrix: Drug-free human plasma or urine for standards and quality controls (QCs).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
Detailed Protocol
Step 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte and IS reference standards in 10 mL of methanol, respectively.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 10 µg/mL.
Step 2: Sample Preparation (Solid Phase Extraction - SPE) Causality: SPE is chosen to remove proteins and phospholipids from plasma that interfere with chromatography and to concentrate the polar analyte, which is difficult to extract efficiently with liquid-liquid extraction.[9][10]
-
Pre-treatment: To a 200 µL aliquot of plasma/urine sample, standard, or QC, add 20 µL of the IS working solution (10 µg/mL) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Step 3: HPLC-UV Instrumentation and Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v). Rationale: The acidic mobile phase ensures the phenolic hydroxyl group is protonated, leading to better retention and peak shape on the C18 column.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm
Step 4: Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting factor.
-
Quantify the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method B: LC-MS/MS Quantification
For applications requiring higher sensitivity (nanogram-per-milliliter, ng/mL, or lower) and selectivity, such as in clinical pharmacokinetics, LC-MS/MS is the preferred method.[11][12]
Principle
This method combines the superior separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte and a stable isotope-labeled internal standard (SIL-IS) are monitored using Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference and provides definitive identification.
Materials and Reagents
-
Analyte Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d5 (or other stable isotope-labeled version). Causality: A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction.
-
Solvents & Reagents: As per Method A, but using LC-MS grade solvents.
-
Sample Preparation: Protein Precipitation (PPT). Rationale: PPT is a simpler, faster high-throughput method suitable for LC-MS/MS, which is less susceptible to the matrix effects remaining after PPT compared to UV detection.[10]
Detailed Protocol
Step 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare as in Method A.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
IS Working Solution: Dilute the SIL-IS stock solution to a final concentration of 50 ng/mL.
Step 2: Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma/urine sample, standard, or QC in a microcentrifuge tube, add 10 µL of the IS working solution (50 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for analysis.
Step 3: LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC/UHPLC system for fast analysis.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 221.1 m/z → Q3: 136.1 m/z (quantifier), 193.1 m/z (qualifier)
-
IS (d5): Q1: 226.1 m/z → Q3: 141.1 m/z
-
Note: These transitions must be optimized empirically by infusing the pure standards.
-
Step 4: Data Analysis Perform data analysis as described in Method A, using the peak area ratios derived from the specified MRM transitions.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method Validation
A full validation of the chosen bioanalytical method must be performed to ensure it is suitable for its intended purpose.[13][14] This process demonstrates the reliability and accuracy of the data generated. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5][6]
Key validation parameters are summarized below.
| Parameter | Acceptance Criteria (ICH M10) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. | Ensures the method can differentiate the analyte from other matrix components. |
| Linearity & Range | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ) define the range. | Demonstrates a proportional relationship between instrument response and concentration. |
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs. | Measures the reproducibility of the method. |
| Matrix Effect | Assessed to ensure that the matrix does not cause ion suppression or enhancement in LC-MS/MS. | Evaluates the impact of the biological matrix on the analytical process.[5] |
| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term bench-top, long-term storage, stock solution). | Ensures analyte concentration does not change during sample handling and storage. |
Example Validation Data (LC-MS/MS Method)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | 8.5 | -4.2 | 11.2 | -2.5 |
| Low QC | 3.0 | 6.1 | 2.7 | 7.8 | 3.1 |
| Mid QC | 75.0 | 4.5 | 1.5 | 5.9 | 0.8 |
| High QC | 400.0 | 3.8 | -1.1 | 5.1 | -0.4 |
References
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Frontage Labs. [Link]
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Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
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Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC, PubMed Central. [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. National Institutes of Health (NIH). [Link]
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High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in humanurine. Sci-Hub. [Link]
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Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. PubMed. [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
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Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients. PubMed. [Link]
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Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. ResearchGate. [Link]
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Application Notes and Protocols for the Anticonvulsant Screening of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Introduction: The Therapeutic Potential of Hydantoin Derivatives
For decades, the hydantoin scaffold has been a cornerstone in the development of anticonvulsant therapies. Phenytoin (5,5-diphenylhydantoin), a primary example, has been a frontline treatment for generalized tonic-clonic and focal seizures, underscoring the therapeutic potential of this chemical class.[1][2] These compounds primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels, which are crucial for regulating neuronal excitability.[3][4][5][6] By stabilizing the inactive state of these channels, hydantoins can suppress the high-frequency repetitive firing of neurons that characterizes seizure activity.[3][4][5]
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as Nirvanol, is a hydantoin derivative with a structural resemblance to both phenytoin and phenobarbital.[7] The structural modifications, specifically the ethyl and 4-hydroxyphenyl groups at the C5 position, are critical for its interaction with biological targets and influence its pharmacological profile.[8] The presence of the 4-hydroxy group, in particular, may alter the compound's solubility, metabolism, and ability to form hydrogen bonds, potentially offering a distinct efficacy and safety profile compared to existing therapies.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary, yet rigorous, in vivo screening of this compound for its potential anticonvulsant activity. The protocols herein are based on well-validated models endorsed by the National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP), formerly the Anticonvulsant Screening Program (ASP).[9][10][11][12] These models, the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests, are highly predictive of efficacy against generalized tonic-clonic and generalized myoclonic and absence seizures, respectively.[13][14]
Proposed Mechanism of Action
The primary hypothesized mechanism of action for this compound is the voltage-dependent blockade of voltage-gated sodium channels in neurons.[3][4][5] This action is use-dependent, meaning the drug preferentially binds to and stabilizes the inactive state of the sodium channels, a state that is more prevalent during the high-frequency neuronal firing seen in a seizure.[4] This stabilization slows the recovery of the channels to the resting state, thereby reducing the neuron's ability to fire successive action potentials.[5] This effectively dampens the excessive, synchronized electrical activity in the brain that leads to seizures.[6]
The structural similarity to phenobarbital also suggests a potential secondary mechanism involving the enhancement of GABAergic inhibition.[7] The compound may interact with the GABA-A receptor complex, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus making it more difficult for neurons to reach the threshold for firing an action potential.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds effective against generalized myoclonic and absence seizures. [13]PTZ is a GABA-A receptor antagonist that induces clonic seizures. [15][16]
Materials and Equipment
-
Pentylenetetrazol (PTZ)
-
0.9% saline solution
-
Test compound solution/suspension
-
Positive control (e.g., Ethosuximide at a known effective dose)
-
Vehicle control
-
Observation chambers
Step-by-Step Procedure
-
Animal Grouping and Compound Administration: Follow the same procedure as in the MES test.
-
Pre-treatment Time: Administer the test compound at its predetermined TPE before the PTZ injection.
-
PTZ Administration: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) that is known to induce seizures in over 95% of control animals.
-
Observation: Immediately after PTZ administration, place the animals in individual observation chambers and observe for 30 minutes.
-
Endpoint: The primary endpoint is the failure to observe a generalized clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this seizure type.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED50 using a probit analysis.
Data Presentation and Interpretation
The quantitative data from these screening protocols should be summarized in a clear and structured table to allow for easy comparison and the calculation of a Protective Index (PI). The PI is a crucial measure of a compound's therapeutic window.
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | To be determined | To be determined | To be determined | To be calculated |
| Phenytoin (Reference) | Literature Value | Literature Value | Literature Value | Literature Value |
| Ethosuximide (Reference) | Literature Value | Literature Value | Literature Value | Literature Value |
Neurotoxicity (TD₅₀) can be assessed using the rotarod test to measure motor impairment.
A high Protective Index is desirable, as it indicates that the dose required for a therapeutic effect is significantly lower than the dose that causes adverse effects. A compound active in both the MES and scPTZ tests may have a broad spectrum of anticonvulsant activity.
Conclusion and Future Directions
The successful completion of these initial screening protocols will provide critical preliminary data on the anticonvulsant potential of this compound. Positive results, particularly a favorable Protective Index and a broad spectrum of activity, would warrant further investigation. Subsequent steps would include:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: To confirm the interaction with voltage-gated sodium channels and investigate other potential targets using techniques like electrophysiology (e.g., patch-clamp).
-
Chronic seizure models: To evaluate the efficacy in models that more closely mimic human epilepsy, such as kindling models. [15]* Lead optimization: To synthesize and screen analogs of the compound to improve potency, selectivity, and pharmacokinetic properties.
These application notes and protocols provide a robust framework for the initial evaluation of this compound as a potential novel anticonvulsant. By following these established and validated methods, researchers can generate reliable and reproducible data to guide the future development of this promising compound.
References
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- BenchChem. (2025). A Comparative Analysis of Pentylenetetrazol (PTZ)
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- Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice.
- Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 63-86.
- Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(4), 1937-1944.
- National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report - May 29, 2015.
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- National Institute of Neurological Disorders and Stroke. (2012). Anticonvulsant Screening Program Report - February 27, 2012.
- Stables, J. P., & Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7-12.
- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
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- MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- PubMed Central. (n.d.).
- Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
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- Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34.
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High-Throughput Screening Assays for Hydantoin Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Hydantoin Scaffold in Modern Drug Discovery
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle (imidazolidine-2,4-dione), represents a privileged structure in medicinal chemistry. Its importance is underscored by the clinical success of several drugs, including the anticonvulsant phenytoin, the antimicrobial nitrofurantoin, and the anti-androgen enzalutamide.[1] The hydantoin core possesses multiple sites for substitution, offering considerable steric flexibility for the design of derivatives with a wide array of pharmacological activities.[2][3] These activities span a remarkable range, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiarrhythmic properties.[2][4]
This broad biological activity makes hydantoin derivatives a compelling class of molecules for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS allows for the rapid evaluation of large chemical libraries against specific biological targets or cellular phenotypes, making it an indispensable tool in modern drug discovery.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays for the identification and characterization of bioactive hydantoin derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assay formats, and discuss critical considerations for data analysis and hit validation.
Strategic Considerations for Screening Hydantoin Derivatives
Before embarking on a high-throughput screen, a thorough understanding of the physicochemical properties of the hydantoin library and the biology of the intended target is paramount.
Compound Solubility: A Critical Parameter
A significant challenge in HTS is the aqueous solubility of test compounds.[5] Many organic small molecules, including some hydantoin derivatives, exhibit poor solubility, which can lead to a host of problems, including compound precipitation, aggregation, and non-specific assay interference.[6] It is crucial to assess the kinetic solubility of the hydantoin library in the final assay buffer.
Mitigation Strategies:
-
DMSO Concentration: While dimethyl sulfoxide (DMSO) is the standard solvent for compound storage, its final concentration in the assay should be kept to a minimum, typically below 1%, to avoid solvent-induced effects on the assay components.
-
Buffer Additives: The inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents in the assay buffer can help maintain compound solubility.
-
Nephelometry: This technique can be employed in a high-throughput manner to directly measure compound precipitation in the assay buffer, allowing for the early flagging of problematic compounds.
Compound Interference with Assay Technologies
Hydantoin derivatives, like many heterocyclic compounds, have the potential to interfere with certain assay detection technologies.[7][8]
-
Autofluorescence: Compounds that fluoresce at the excitation and emission wavelengths of the assay fluorophore can lead to false-positive signals.[6] This is particularly a concern for assays using blue or green fluorophores.
-
Fluorescence Quenching: Conversely, compounds can absorb the excitation or emitted light, leading to a decrease in signal and potential false negatives.
-
Luciferase Inhibition: In reporter gene assays utilizing luciferase, compounds can directly inhibit the enzyme, leading to a false-positive result in screens for pathway inhibitors.
Proactive Measures:
-
Spectral Profiling: A subset of the library can be profiled for intrinsic fluorescence across a range of wavelengths to identify potentially interfering compounds.
-
Counter-screens: It is essential to perform counter-screens to identify and eliminate compounds that interfere with the assay technology.[3] For example, a luciferase inhibition assay should be run in parallel with a luciferase reporter gene screen.
High-Throughput Screening Assay Formats
The choice of HTS assay format depends on the biological question being addressed, the nature of the target, and the available instrumentation. Both biochemical and cell-based assays are amenable to screening hydantoin derivatives.
Biochemical Assays: Targeting Purified Proteins
Biochemical assays utilize purified proteins, such as enzymes or receptors, to directly measure the effect of a compound on its molecular target.[9]
Fluorescence Polarization is a powerful, homogeneous assay format for monitoring molecular interactions in real-time. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle of FP: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Application Example: p38 MAP Kinase Inhibitor Screen
The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs.[10][11] An FP assay can be developed to screen for inhibitors of p38 kinase.
Protocol 1: Fluorescence Polarization Assay for p38α Kinase Inhibitors
Materials:
-
Purified, active p38α kinase
-
Fluorescently labeled tracer (e.g., a derivative of a known p38 inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT
-
384-well, low-volume, black assay plates
-
Hydantoin derivative library (in DMSO)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Tracer and Enzyme Preparation: Dilute the fluorescent tracer and p38α kinase to their optimal concentrations (determined through titration experiments) in Assay Buffer.
-
Compound Dispensing: Using an acoustic liquid handler or pin tool, dispense a small volume (e.g., 50 nL) of each hydantoin derivative from the library stock plates into the assay plates.
-
Reagent Addition: Add the tracer and enzyme solution to the assay plates.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay technology that can be adapted to a wide range of applications, including enzyme assays, protein-protein interaction studies, and the detection of second messengers.[2][12][13]
Principle of AlphaLISA: The assay utilizes two types of beads: Donor beads that generate singlet oxygen upon excitation at 680 nm, and Acceptor beads that contain a chemiluminescent substrate. When the beads are brought into close proximity (within 200 nm) by a biological interaction, the singlet oxygen from the Donor bead triggers a cascade of chemical reactions in the Acceptor bead, resulting in a strong light emission at 615 nm.
Application Example: Protein-Protein Interaction (PPI) Inhibitor Screen
Many cellular processes are regulated by PPIs, making them an important class of drug targets. An AlphaLISA assay can be configured to screen for hydantoin derivatives that disrupt a specific PPI.
Protocol 2: AlphaLISA Assay for Protein-Protein Interaction Inhibitors
Materials:
-
Purified, tagged proteins (e.g., Protein A with a GST-tag and Protein B with a His-tag)
-
AlphaLISA anti-GST Acceptor beads
-
AlphaLISA Nickel Chelate Donor beads
-
AlphaLISA Immunoassay Buffer
-
384-well, white assay plates
-
Hydantoin derivative library (in DMSO)
-
AlphaScreen-capable plate reader
Procedure:
-
Compound Dispensing: Dispense the hydantoin library into the assay plates.
-
Protein Addition: Add the GST-tagged Protein A and His-tagged Protein B to the wells.
-
Incubation: Incubate for 60 minutes at room temperature to allow for protein-protein interaction.
-
Bead Addition: Add the anti-GST Acceptor beads and incubate for 60 minutes.
-
Donor Bead Addition: Add the Nickel Chelate Donor beads and incubate for 30 minutes in the dark.
-
Measurement: Read the AlphaLISA signal on a compatible plate reader.
-
Data Analysis: A decrease in signal indicates inhibition of the protein-protein interaction. Calculate percent inhibition relative to controls.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays provide a more physiologically relevant context for screening as they measure the effect of a compound on a target within its natural cellular environment.[12]
Luciferase reporter gene assays are widely used to study the activity of transcription factors, including nuclear receptors like the androgen receptor (AR), a key target in prostate cancer.[14][15] Several hydantoin-based AR antagonists, such as enzalutamide, have been developed.[16]
Principle of Luciferase Reporter Assays: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing response elements for the transcription factor of interest. Activation of the transcription factor leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.
Application Example: Androgen Receptor Antagonist Screen
This assay is designed to identify hydantoin derivatives that inhibit the transcriptional activity of the androgen receptor.
Protocol 3: Luciferase Reporter Gene Assay for Androgen Receptor Antagonists
Materials:
-
Prostate cancer cell line (e.g., LNCaP) stably expressing an androgen response element (ARE)-driven luciferase reporter construct.
-
Cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous androgens).
-
Dihydrotestosterone (DHT) as the AR agonist.
-
384-well, white, clear-bottom cell culture plates.
-
Hydantoin derivative library (in DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the reporter cell line into the 384-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the hydantoin derivatives at the desired concentration.
-
Agonist Stimulation: After a short pre-incubation with the compounds, stimulate the cells with a sub-maximal concentration of DHT.
-
Incubation: Incubate the cells for 18-24 hours to allow for luciferase expression.
-
Lysis and Luminescence Measurement: Add the luciferase assay reagent to lyse the cells and provide the substrate. Measure the luminescence on a plate reader.
-
Data Analysis: A decrease in luminescence in the presence of DHT indicates antagonistic activity.
Data Analysis and Hit Confirmation
Rigorous data analysis and a well-defined hit confirmation workflow are critical for the success of any HTS campaign.[9][17]
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1] It takes into account the dynamic range of the assay and the variability of the signals.
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Hit Triage and Confirmation
The initial hits from a primary screen must undergo a series of validation steps to eliminate false positives and confirm their activity.[18]
Workflow for Hit Triage and Confirmation:
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Application Notes and Protocols: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione in Neuropharmacology
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Hydantoin Derivative for Neuropharmacological Exploration
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a member of the hydantoin class of heterocyclic compounds. The hydantoin scaffold is a cornerstone in the development of anticonvulsant drugs, with prominent examples including phenytoin, mephenytoin, and ethotoin.[1][2] While specific literature on this compound is not extensively available, its chemical architecture, particularly its close resemblance to the active metabolite of mephenytoin (Nirvanol) and the primary metabolite of phenytoin (p-HPPH), strongly suggests its potential for significant neuropharmacological activity.[3][4][5][6]
This document serves as a detailed guide for researchers investigating the neuropharmacological properties of this compound. It provides a proposed mechanism of action based on established knowledge of related hydantoins, along with comprehensive in vitro and in vivo protocols to characterize its activity and potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
Proposed Mechanism of Action: Stabilization of Neuronal Membranes
The anticonvulsant effect of hydantoin derivatives is primarily attributed to their ability to stabilize neuronal membranes and limit the propagation of seizure activity.[2][7] This is achieved through the modulation of voltage-gated ion channels, particularly sodium channels. The proposed mechanism for this compound is as follows:
-
Modulation of Voltage-Gated Sodium Channels: The compound likely binds to and prolongs the inactive state of voltage-gated sodium channels.[8] This action is frequency-dependent, meaning it has a greater effect on neurons that are firing at a high frequency, a characteristic of seizure foci. By preventing the rapid, repetitive firing of action potentials, the spread of aberrant electrical activity is curtailed.[8]
-
Potential Effects on Calcium Channels: In addition to its primary action on sodium channels, the compound may also influence calcium influx through neuronal calcium channels.[8] By reducing calcium entry into presynaptic terminals, the release of excitatory neurotransmitters such as glutamate may be attenuated, further contributing to the suppression of seizure activity.
The following diagram illustrates the proposed signaling pathway for the neuropharmacological action of this compound.
Caption: Proposed mechanism of action of this compound.
Potential Therapeutic Applications
Given its presumed mechanism of action, this compound is a candidate for the treatment of:
-
Epilepsy: Specifically, for the management of generalized tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[9]
-
Neuropathic Pain: The modulation of ion channels is a key strategy in the treatment of neuropathic pain.
-
Bipolar Disorder: Some anticonvulsants are used as mood stabilizers.
In Vitro Experimental Protocols
The following protocols are designed to characterize the neuropharmacological profile of this compound.
Protocol 1: Patch-Clamp Electrophysiology for Sodium Channel Modulation
This protocol aims to determine the effect of the compound on voltage-gated sodium channels in a neuronal cell line.
Objective: To assess the inhibitory effect of the compound on sodium currents and its impact on the inactivated state of the channels.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
This compound stock solution in DMSO
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to 70-80% confluency. For differentiation, treat with retinoic acid (10 µM) for 5-7 days to enhance the expression of neuronal markers and voltage-gated ion channels.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Patch-Clamp Recording:
-
Obtain a gigaseal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Record baseline sodium currents by depolarizing the cell to 0 mV for 20 ms.
-
-
Compound Application:
-
Prepare a series of dilutions of the compound in the external solution from the DMSO stock. Ensure the final DMSO concentration is <0.1%.
-
Perfuse the cell with the control external solution, followed by increasing concentrations of the compound.
-
-
Data Acquisition:
-
At each concentration, record the peak sodium current.
-
To assess the effect on the inactivated state, apply a series of prepulses from -120 mV to 0 mV before a test pulse to 0 mV.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the peak sodium current at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Plot the normalized current as a function of the prepulse potential to determine any shift in the voltage-dependence of inactivation.
-
The following diagram outlines a general workflow for in vitro screening.
Caption: A generalized workflow for the in vitro screening of neuropharmacological compounds.
In Vivo Experimental Protocols
Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice
This is a standard preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[4]
Objective: To determine the dose-dependent anticonvulsant effect of the compound.
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsive shock device with corneal electrodes
-
Vehicle (e.g., 0.9% saline with 10% Tween 80)
-
This compound
-
Positive control (e.g., Phenytoin)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Drug Preparation and Administration:
-
Prepare a suspension of the compound in the vehicle at various concentrations.
-
Administer the compound or vehicle intraperitoneally (i.p.) to different groups of mice (n=8-10 per group).
-
Administer the positive control to a separate group.
-
-
Induction of Seizures:
-
At the time of peak effect (e.g., 30-60 minutes post-injection, to be determined in preliminary studies), apply a drop of saline to the eyes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through the corneal electrodes.
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this tonic extension is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of protected mice in each group.
-
Determine the median effective dose (ED50) using probit analysis.
-
Hypothetical Dose-Response Data in MES Model
| Dose (mg/kg, i.p.) | Number of Mice | Protected | % Protection |
| Vehicle | 10 | 0 | 0 |
| 10 | 10 | 2 | 20 |
| 20 | 10 | 5 | 50 |
| 40 | 10 | 8 | 80 |
| 80 | 10 | 10 | 100 |
| Phenytoin (30) | 10 | 9 | 90 |
Pharmacokinetic Considerations
The pharmacokinetic profile of this compound is expected to be influenced by its structure. The presence of the hydroxyl group suggests that a major metabolic pathway will be glucuronidation, leading to a more water-soluble conjugate that can be readily excreted.[5][6]
Comparative Pharmacokinetic Parameters of Related Hydantoins
| Compound | Half-life (t½) | Metabolism | Reference |
| Mephenytoin | 7 hours | N-demethylation to Nirvanol, aromatic hydroxylation | [10] |
| Nirvanol | 96 hours | Aromatic hydroxylation | [10] |
| Ethotoin | 3-9 hours | Hepatic, N-deethylation, aromatic hydroxylation | [9][11] |
| Phenytoin | ~22 hours (dose-dependent) | Aromatic hydroxylation to p-HPPH, followed by glucuronidation | [5][6] |
Conclusion
This compound is a promising candidate for neuropharmacological research, particularly in the field of anticonvulsant drug discovery. Its structural similarity to established antiepileptic drugs provides a strong rationale for its investigation. The protocols and information provided in this guide offer a comprehensive framework for elucidating its mechanism of action, efficacy, and therapeutic potential. As with any novel compound, careful dose-response studies and safety assessments are paramount in advancing its development.
References
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Wikipedia. Nirvanol. [Link]
-
Healthwire. Nirvanol (10mg) 10 Tablets Price in Pakistan - Uses, Dosage, Side Effects. [Link]
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ChemistDirect.pk. Nirvanol 5mg Tablet. [Link]
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Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology, 6(5), 410–414. [Link]
-
Drugs.com. Ethotoin (Professional Patient Advice). [Link]
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International Agency for Research on Cancer. (1996). Phenytoin. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]
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PharmaCompass.com. Ethotoin | Drug Information, Uses, Side Effects, Chemistry. [Link]
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PubChem. Ethotoin. [Link]
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Vida, J. A., O'Dea, M. H., Samour, C. M., & Reinhard, J. F. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383–385. [Link]
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Patsnap Synapse. What is the mechanism of Ethotoin?. [Link]
-
PharmGKB. Phenytoin Pathway, Pharmacokinetics. [Link]
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MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
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bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
-
Li, Y. (2011). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2885. [Link]
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Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and Genomics, 22(6), 466–470. [Link]
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Miyamoto, Y., Takeda, H., Matsumiya, T., & Ohzono, Y. (1986). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 9(1), 67–75. [Link]
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PubChem. Phenytoin. [Link]
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Journal of Drug Delivery and Therapeutics. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. [Link]
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Hoppel, C., Garle, M., Rane, A., & Sjöqvist, F. (1977). Plasma concentrations of 5-(4-hydroxyphenyl)-5-phenylhydantoin in phenytoin-treated patients. Clinical Pharmacology and Therapeutics, 21(3), 294–300. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione Derivatives
Abstract
The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, anti-cancer, and anti-arrhythmic properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key starting material: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. We present detailed, validated protocols for chemical modifications at two primary reactive sites: the phenolic hydroxyl group and the nitrogen atoms of the hydantoin ring. The methodologies are explained with a focus on the chemical rationale, offering field-proven insights into reaction setup, purification, and analytical characterization to empower the development of novel compound libraries for screening and lead optimization.
Introduction: The Strategic Value of the Hydantoin Scaffold
The hydantoin ring is a five-membered heterocycle notable for its structural rigidity and capacity for hydrogen bonding, possessing up to four hydrogen bond donors and acceptors.[4] These features make it an ideal scaffold for presenting substituents in defined spatial orientations for interaction with biological targets. Clinically approved drugs such as the anticonvulsant Phenytoin and the antiandrogen Nilutamide feature this core structure, underscoring its therapeutic relevance.[4][5]
The subject of this guide, this compound, offers two distinct and chemically orthogonal sites for derivatization. This allows for the systematic and independent modification of the molecule to explore structure-activity relationships (SAR) comprehensively.
-
The Phenolic Hydroxyl (-OH) Group: A versatile handle for introducing a wide range of functionalities through ether and ester linkages. Modification at this position can significantly alter polarity, solubility, and potential interactions with target proteins (e.g., forming new hydrogen bonds or hydrophobic interactions).
-
The Hydantoin Ring Nitrogens (N-1 and N-3): The N-H protons are amenable to substitution, with the N-3 position generally being more nucleophilic and sterically accessible for alkylation or acylation.[4] Modification here can modulate the electronic properties of the ring and introduce substituents that can probe different regions of a binding pocket.
This guide outlines the synthesis of the parent scaffold followed by detailed protocols for its derivatization.
Synthesis of the Core Scaffold: this compound
The most direct and reliable method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[6][7] This reaction efficiently constructs the hydantoin ring from a ketone, a cyanide source (e.g., potassium cyanide), and ammonium carbonate in a single pot.
Rationale: The reaction proceeds through the formation of an aminonitrile intermediate, which is then carboxylated and cyclized to form the stable hydantoin ring. This one-pot approach is highly atom-economical and generally provides good yields for a variety of ketone substrates.[6]
Caption: Workflow for the Bucherer-Bergs synthesis of the core scaffold.
Protocol 2.1: Synthesis via Bucherer-Bergs Reaction
-
Reaction Setup: In a sealed pressure vessel, combine 4'-hydroxypropiophenone (1 eq.), potassium cyanide (2 eq.), and ammonium carbonate (4 eq.).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water until the solids are fully suspended.
-
Reaction: Seal the vessel and heat the mixture in an oil bath at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the mixture to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl) under vigorous stirring in a fume hood.
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a white or off-white solid.
Derivatization Strategies & Protocols
The following protocols detail methods for modifying the parent scaffold at its two key reactive sites.
Caption: Overview of derivatization strategies for the core scaffold.
Part A: Modification of the Phenolic Hydroxyl Group
Rationale: This classic S_N_2 reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group with a mild base to form a potent phenoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide to form an ether. Potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the phenol but not the less acidic N-H protons of the hydantoin ring, ensuring chemoselectivity.
-
Reaction Setup: To a solution of the parent scaffold (1 eq.) in anhydrous N,N-Dimethylformamide (DMF) or acetone, add potassium carbonate (2-3 eq.).
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.) dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C for 4-16 hours. Monitor by TLC for the consumption of the starting material.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Rationale: The phenolic hydroxyl group can be readily acylated using an acyl halide or anhydride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction Setup: Dissolve the parent scaffold (1 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Add triethylamine (1.5-2 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl halide (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Washing: Separate the organic layer, and wash successively with 1M HCl, water, and brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography or recrystallization.
Part B: Modification of the Hydantoin Ring
Rationale: The N-H protons of the hydantoin ring can be deprotonated by a stronger base than that used for the phenol, such as sodium hydride (NaH). The resulting anion can then be alkylated. The N-3 position is generally more acidic and less sterically hindered, leading to preferential alkylation at this site. To achieve N-alkylation without affecting the phenol, the hydroxyl group must first be protected (e.g., as a benzyl ether) and then deprotected after N-alkylation.
-
Protection (If necessary): Protect the phenolic -OH group using a suitable protecting group (e.g., benzyl bromide as per Protocol 3.1).
-
Reaction Setup: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of the O-protected scaffold (1 eq.) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.
-
Reagent Addition: Add the alkyl halide (1.1 eq.) and allow the reaction to warm to room temperature, stirring for 4-12 hours.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Deprotection: Purify by column chromatography. If a protecting group was used, deprotect under appropriate conditions (e.g., hydrogenolysis for a benzyl ether).
Purification and Analytical Characterization
Validation of newly synthesized derivatives is critical. A combination of chromatographic and spectroscopic methods should be employed to confirm the structure and assess the purity of each compound.
Caption: General workflow for purification and characterization.
Expected Analytical Data
The following table summarizes the expected changes in spectroscopic data upon derivatization, which serves as a self-validating system for the protocols.
| Derivative Type | Technique | Parent Scaffold (Characteristic Signal) | Expected Change in Derivative |
| O-Alkyl Ether | ¹H NMR | Broad singlet, ~9.5 ppm (-OH) | Disappearance of the -OH proton; Appearance of new signals for the alkyl group (e.g., -OCH₃ singlet at ~3.8 ppm).[8] |
| ¹³C NMR | C-OH at ~157 ppm | Shift in the C-O signal; Appearance of new alkyl carbon signals. | |
| IR | Broad O-H stretch at 3200-3400 cm⁻¹ | Disappearance of the broad O-H stretch. | |
| O-Acyl Ester | ¹H NMR | Broad singlet, ~9.5 ppm (-OH) | Disappearance of the -OH proton; Appearance of new signals for the acyl group. |
| IR | Broad O-H stretch at 3200-3400 cm⁻¹ | Disappearance of the O-H stretch; Appearance of a new ester C=O stretch at ~1760 cm⁻¹.[1] | |
| N-Alkyl Hydantoin | ¹H NMR | Singlet, ~8.5 ppm (N3-H) | Disappearance of the N3-H proton; Appearance of new signals for the N-alkyl group. |
| IR | N-H stretch at ~3200 cm⁻¹ | Change in the N-H stretching region. | |
| All Derivatives | HRMS | [M+H]⁺ corresponding to C₁₁H₁₂N₂O₃ | [M+H]⁺ corresponding to the mass of the newly added functional group.[8] |
Conclusion
The protocols and analytical guidelines presented in this document provide a robust framework for the systematic development of derivatives of this compound. By leveraging the distinct reactivity of the phenolic hydroxyl group and the hydantoin ring nitrogens, researchers can efficiently generate diverse chemical libraries. This strategic approach, grounded in established chemical principles and validated by rigorous characterization, is essential for advancing SAR studies and discovering novel therapeutic candidates based on this privileged scaffold.
References
-
Jarrar, Q., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]
-
BioResources. (2011). Methods to improve lignin's reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review. BioResources. [Link]
- Sawa, Y. K., et al. (1972).
-
Kenner, G. W., & Williams, N. R. (1955). A simple method for the removal of phenolic hydroxy-groups. RSC Publishing. [Link]
-
Poupaert, J. H. (1995). Hydantoin and Its Derivatives. ResearchGate. [Link]
-
Horton, D. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. National Institutes of Health. [Link]
-
Tan, W. S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]
-
Selič, L., & Stanovnik, B. (2001). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]
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ResearchGate. (n.d.). Common methods for lignin hydroxyl modification. ResearchGate. [Link]
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Yoo, C-G., et al. (2021). Phenolic Hydroxyl Groups in the Lignin Polymer Affect the Formation of Lignin Nanoparticles. PMC - PubMed Central. [Link]
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Abdulrahman, L. K., et al. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. ResearchGate. [Link]
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Semantic Scholar. (2013). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. [Link]
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ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. [Link]
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PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. PubChem. [Link]
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Martínez-Ortiz, M. A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
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Gennari, C., et al. (2011). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PMC - PubMed Central. [Link]
-
ResearchGate. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]
-
Navarrete-Vázquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]
-
International journal of health sciences. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. [Link]
-
Xue, S., et al. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. PMC - NIH. [Link]
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Application Notes & Protocols: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione as a Versatile Precursor in Organic Synthesis
Introduction: The Strategic Importance of the Hydantoin Scaffold
The hydantoin moiety, chemically known as imidazolidine-2,4-dione, represents a privileged scaffold in medicinal chemistry. Its structural features, including multiple sites for substitution, hydrogen bond donors and acceptors, and a rigid heterocyclic core, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Clinically significant drugs such as the anticonvulsant Phenytoin and the nonsteroidal antiandrogen Enzalutamide feature this core structure, underscoring its importance in drug design.[1][2] Hydantoin derivatives exhibit a broad spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, antiviral, and antitumoral properties.[3][4][5][6]
This guide focuses on a specific, highly functionalized hydantoin derivative: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione . The presence of a phenolic hydroxyl group and an ethyl group at the C-5 position offers synthetic chemists a versatile platform for generating diverse molecular libraries. The hydroxyl group, in particular, serves as a key handle for introducing a variety of substituents through reactions like alkylation and etherification, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.[7]
These application notes provide a comprehensive overview of the synthesis of this precursor and detailed protocols for its subsequent modification, aimed at researchers and professionals in organic synthesis and drug development.
Part 1: Synthesis of the Precursor via Bucherer-Bergs Reaction
The synthesis of 5,5-disubstituted hydantoins is classically achieved through the Bucherer-Bergs reaction.[8][9][10] This multicomponent reaction offers a straightforward and efficient route to the hydantoin core from a ketone or aldehyde, ammonium carbonate, and a cyanide source.[8][9][10]
Reaction Principle and Mechanism
The Bucherer-Bergs reaction commences with the in situ formation of an aminonitrile from the starting ketone (4-hydroxypropiophenone in this case), ammonia (from the decomposition of ammonium carbonate), and cyanide. This aminonitrile intermediate then undergoes a cyclization-rearrangement sequence with carbon dioxide (also from ammonium carbonate decomposition) to yield the final hydantoin product.[11]
The selection of 4-hydroxypropiophenone as the starting ketone is strategic, as it directly installs the desired 4-hydroxyphenyl and ethyl groups at the C-5 position of the hydantoin ring.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the target precursor.
Detailed Protocol: Synthesis of this compound
Materials:
-
4-Hydroxypropiophenone
-
Potassium Cyanide (KCN) - Caution: Highly Toxic!
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a suitable pressure vessel, combine 4-hydroxypropiophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).
-
Expert Insight: The use of excess ammonium carbonate and cyanide drives the reaction towards completion. A pressure vessel is crucial to contain the ammonia and carbon dioxide generated at elevated temperatures, maintaining the necessary concentration of reactants.[9]
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel, ensuring the reactants are sufficiently suspended.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction vessel to room temperature in a well-ventilated fume hood. Carefully vent the vessel.
-
Precipitation: Pour the reaction mixture into a beaker containing ice and slowly acidify with concentrated HCl until the pH is approximately 2-3. A precipitate should form.
-
Causality: The hydantoin product is soluble in the basic reaction mixture. Acidification protonates the phenolic hydroxyl group and the hydantoin nitrogens, reducing its solubility and causing it to precipitate out.[12]
-
-
Isolation and Purification: Filter the crude product and wash thoroughly with cold water to remove any inorganic salts. Recrystallize the solid from aqueous ethanol to obtain pure this compound as a crystalline solid.
Characterization Data
The structure of the synthesized compound should be confirmed using standard analytical techniques.[3][13]
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the hydroxyphenyl ring (two doublets), exchangeable protons for the N-H groups of the hydantoin ring, and the phenolic O-H proton. |
| ¹³C NMR (in DMSO-d₆) | Resonances for the carbonyl carbons of the hydantoin ring (~155-175 ppm), the quaternary C-5 carbon, carbons of the ethyl group, and the aromatic carbons.[12] |
| FT-IR (KBr pellet) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydantoin ring (two bands around 1700-1780 cm⁻¹), and a broad O-H stretch for the phenolic group.[3] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of C₁₁H₁₂N₂O₃. |
Part 2: Application as a Precursor in the Synthesis of Bioactive Molecules
The synthesized this compound is a valuable precursor for creating libraries of novel compounds, primarily through modification of the phenolic hydroxyl group. O-alkylation is a common strategy to introduce lipophilicity and modulate the pharmacological profile of a molecule.
Application: O-Alkylation to Generate Novel Derivatives
This protocol details a general procedure for the O-alkylation of the precursor to synthesize a series of 5-Ethyl-5-(4-alkoxyphenyl)imidazolidine-2,4-dione derivatives. These derivatives can be screened for various biological activities.
Caption: General workflow for O-alkylation of the precursor.
Detailed Protocol: General O-Alkylation
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water (H₂O)
Procedure:
-
Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
-
Trustworthiness: Using an anhydrous solvent and a mild base like K₂CO₃ ensures selective deprotonation of the more acidic phenolic proton over the less acidic hydantoin N-H protons, preventing N-alkylation.[7]
-
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 50 °C) may be required for less reactive halides.
-
Work-up: Pour the reaction mixture into a large volume of cold water. The O-alkylated product will typically precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
Self-Validation: The success of the O-alkylation can be confirmed by comparing the ¹H NMR spectra of the product and the starting material. The disappearance of the phenolic O-H signal and the appearance of new signals corresponding to the introduced alkyl group (e.g., benzylic protons for benzylation) are key indicators.
Safety and Handling
Hydantoin and its derivatives are generally stable solids. However, standard laboratory safety precautions should always be observed.[14][15]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves when handling all chemicals.[16]
-
Ventilation: All manipulations, especially those involving volatile solvents or toxic reagents like potassium cyanide, must be performed in a certified chemical fume hood.[15]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide waste requires special handling and neutralization procedures.
Conclusion
This compound is a highly valuable and synthetically accessible precursor. Its straightforward preparation via the Bucherer-Bergs reaction and the presence of a reactive phenolic handle allow for extensive chemical modifications. The protocols outlined in this guide provide a robust framework for synthesizing this precursor and leveraging it to create diverse libraries of novel hydantoin derivatives for screening in drug discovery and development programs.
References
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Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). BEPLS. Available at: [Link]
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Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). MDPI. Available at: [Link]
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5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI. Available at: [Link]
-
Xue, S. C., et al. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649. Available at: [Link]
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A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). ResearchGate. Available at: [Link]
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Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. Available at: [Link]
-
3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. (2017). ResearchGate. Available at: [Link]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). PubMed Central. Available at: [Link]
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Buckley, N., & Burkoth, T. L. (1975). A reinvestigation of the alkylation of 5-(p-hydroxyphenyl)-5-phenylhydantoin. Clinica Chimica Acta, 62(1), 73–78. Available at: [Link]
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Synthesis, Characterization and Biological Study of Hydantoin Derivatives. (2018). Asian Journal of Advanced Basic Sciences. Available at: [Link]
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Synthesis and evaluation of phenytoin derivatives as anticonvulsant agents. (2025). ResearchGate. Available at: [Link]
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Safety Data Sheet: Hydantoin. (n.d.). Chemos GmbH & Co.KG. Available at: [Link]
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Synthesis of 5-ethyl-5-phenyl-hydantoin. (n.d.). PrepChem.com. Available at: [Link]
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A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Bucherer–Bergs reaction. (n.d.). Wikipedia. Available at: [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2015). ResearchGate. Available at: [Link]
-
Synthesis of 5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. (2015). ResearchGate. Available at: [Link]
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A high yield synthesis of phenytoin and related compounds using microwave activation. (n.d.). Academic Journals. Available at: [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PubMed Central. Available at: [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). ijc.utm.my. Available at: [Link]
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Synthesis of the anticonvulsant drug 5,5-diphenylhydantoin: an undergraduate organic chemistry experiment. (n.d.). ACS Publications. Available at: [Link]
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Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). ACS Publications. Available at: [Link]
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Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. Available at: [Link]
-
syhtesis-of-phynetoin-students.pdf. (n.d.). Slideshare. Available at: [Link]
-
N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.). ACS Publications. Available at: [Link]
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Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. (1975). PubMed. Available at: [Link]
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Synthesis and anticonvulsant activity of new phenytoin derivatives. (n.d.). PubMed. Available at: [Link]
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Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. (n.d.). PubMed. Available at: [Link]
-
5-(4-Methylphenyl)imidazolidine-2,4-dione. (n.d.). PubChem. Available at: [Link]
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N-Alkylated derivatives of 5-fluorouracil. (n.d.). PubMed. Available at: [Link]
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formulation of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione for in vivo studies
Application Note & Protocol Guide
Topic: Formulation of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to developing stable and effective formulations of this compound for in vivo research. Based on its chemical structure, a hydantoin derivative similar to Nirvanol but with a hydroxylated phenyl ring, this compound is predicted to have poor aqueous solubility, a major hurdle for achieving adequate bioavailability in preclinical studies.[1][2][3][4] This guide outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing oral and parenteral formulations. Strategies discussed include co-solvent systems, aqueous suspensions, self-emulsifying drug delivery systems (SEDDS), and solubilization using cyclodextrins. Each protocol is designed to be a self-validating system, incorporating critical quality control steps to ensure formulation consistency, stability, and suitability for administration in animal models.
Introduction: The Formulation Challenge
This compound belongs to the hydantoin class of compounds, which includes molecules with diverse biological activities, such as anticonvulsant properties.[2][5] A significant number of new chemical entities (NCEs) emerging from drug discovery pipelines are characterized by poor water solubility, which severely limits their oral bioavailability and presents challenges for parenteral administration.[4][6][7]
The structure of this compound, featuring a bulky, hydrophobic phenyl group and an ethyl substituent, suggests it falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility. While the 4-hydroxy group may impart slightly more polarity compared to its analogue Nirvanol (5-Ethyl-5-phenylhydantoin), it is unlikely to confer sufficient aqueous solubility for direct administration.[2] Therefore, enabling formulations are critical to accurately assess its pharmacokinetics, efficacy, and toxicology in vivo.
This guide provides the rationale and step-by-step protocols for several formulation strategies, empowering researchers to select and develop an appropriate delivery system tailored to their specific experimental needs.
Pre-formulation Assessment: Characterizing the API
Before formulation development, a thorough characterization of the Active Pharmaceutical Ingredient (API) is paramount. This data informs the selection of excipients and the most viable formulation strategy.
Objective: To determine the fundamental physicochemical properties of this compound.
Key Parameters:
-
Aqueous Solubility: Determine solubility in water and buffers at various physiological pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4) to understand its pH-dependent solubility profile.
-
Solubility in Organic Solvents & Excipients: Screen for solubility in common pharmaceutical co-solvents, oils, and surfactants. This is crucial for developing solvent-based or lipid-based systems.[8][9]
-
Log P (Octanol-Water Partition Coefficient): Predicts the lipophilicity of the compound, which influences its absorption and is a key factor in selecting lipid-based or other advanced formulation types.
-
pKa: The dissociation constant will identify ionizable groups and predict how solubility changes with pH. The imidazolidine-2,4-dione ring contains acidic protons, and the phenolic hydroxyl group is also weakly acidic.
-
Solid-State Properties: Characterize the crystalline form (polymorphism), melting point, and particle size. Amorphous forms generally exhibit higher solubility than their crystalline counterparts.[7]
| Parameter | Anticipated Value / Result | Rationale & Implication |
| Molecular Weight | 220.23 g/mol | Within typical range for small molecule drugs. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Predicted) | Confirms poor solubility, necessitating enabling formulations. |
| Log P | 1.5 - 2.5 (Predicted) | Indicates moderate lipophilicity; suitable for lipid-based systems. |
| pKa | ~8-9 (Imide N-H), ~10 (Phenolic OH) | Weakly acidic. pH adjustment alone is unlikely to achieve sufficient solubility for neutral pH dosing.[8] |
| Melting Point | 190-210°C (Predicted) | High melting point suggests a stable crystal lattice, contributing to low solubility. |
| Solubility in PEG 400 | > 50 mg/mL (Hypothetical) | Good solubility in a co-solvent indicates viability for co-solvent or SEDDS formulations. |
| Solubility in Medium-Chain Triglycerides | > 20 mg/mL (Hypothetical) | Suggests suitability for lipid-based formulations like SEDDS.[8][10] |
Formulation Development Workflow
A systematic approach is essential for efficiently developing a suitable formulation. The workflow below outlines the key stages from initial screening to final selection.
Caption: Formulation Development Workflow.
Protocols for Oral Formulations
Oral administration is the most common route for preclinical studies. The primary goal is to enhance dissolution and absorption from the gastrointestinal tract.
Protocol 4.1: Co-solvent System
Rationale: This is often the simplest approach for solubilizing a compound for initial PK studies. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[8][9]
Materials:
-
This compound (API)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Saline or Purified Water
Procedure:
-
Weigh the required amount of API for the target concentration (e.g., 10 mg/mL).
-
In a clean glass vial, add the API.
-
Add a primary solvent in which the API is highly soluble (e.g., PEG 400) dropwise while vortexing until the API is fully dissolved. For example, start with a 40% v/v PEG 400.
-
Add a second co-solvent (e.g., 10% v/v Ethanol) if needed to maintain solubility upon dilution.
-
Slowly add the aqueous component (e.g., Saline) to the final volume while continuously vortexing.
-
Visually inspect the final solution for any signs of precipitation. The solution must be clear.
-
QC Check: Prepare a small batch and let it stand for 2-4 hours at room temperature to ensure no precipitation occurs.
Example Formulation (10 mg/mL):
-
API: 10 mg
-
PEG 400: 0.4 mL (40%)
-
Ethanol: 0.1 mL (10%)
-
Saline: q.s. to 1.0 mL (50%)
Protocol 4.2: Aqueous Suspension
Rationale: If the required dose is too high for a co-solvent system, a suspension is a viable alternative. This formulation requires a wetting agent to disperse the solid particles and a suspending agent to prevent settling.[8] Particle size reduction can significantly improve the dissolution rate.[7][9]
Materials:
-
API (micronized, if possible)
-
Wetting Agent: Tween 80 (Polysorbate 80) or Poloxamer 188
-
Suspending Vehicle: 0.5% w/v Carboxymethylcellulose (CMC) or 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) in purified water
-
Mortar and Pestle
Procedure:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of sodium CMC to 100 mL of purified water while stirring vigorously. Allow it to hydrate completely (can take several hours or overnight).
-
Weigh the required amount of API.
-
In a mortar, add the API powder.
-
Add a small amount of the wetting agent (e.g., a 1% solution of Tween 80 in water) to the powder to form a smooth, uniform paste. This step is critical to ensure proper wetting of the hydrophobic particles.
-
Gradually add the CMC vehicle to the paste while triturating continuously until a homogenous suspension is formed.
-
Transfer the suspension to a calibrated container and add the remaining vehicle to reach the final volume.
-
QC Check: Use a light microscope to visually inspect for uniform particle dispersion and absence of large agglomerates. Measure the pH. The suspension should be re-suspended easily upon gentle shaking.
Protocol 4.3: Self-Emulsifying Drug Delivery System (SEDDS)
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids. This approach can significantly enhance solubility and bioavailability, particularly for lipophilic drugs.[10][11]
Materials:
-
API
-
Oil: Medium-chain triglycerides (e.g., Capmul MCM, Labrafac™)
-
Surfactant: Kolliphor® RH 40 or Tween 80 (High HLB)
-
Co-solvent/Co-surfactant: Transcutol® HP or PEG 400 (improves drug solubility in the lipid phase and facilitates emulsification)
Procedure:
-
Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.
-
Prepare a series of formulations by varying the ratios of oil, surfactant, and co-solvent (e.g., start with a ratio of 30:40:30).
-
Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.
-
Add the API and mix thoroughly using a vortex mixer and gentle warming (40°C) until a clear, homogenous solution is obtained.
-
Emulsification Test (QC): Add 100 µL of the SEDDS formulation to 100 mL of purified water in a beaker with gentle stirring. The system should rapidly form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis (QC): Characterize the resulting emulsion using dynamic light scattering (DLS) to measure the mean droplet size. A smaller droplet size (<200 nm) is generally preferred for better absorption.
Protocols for Parenteral Formulations
Parenteral formulations require sterility and must be carefully designed to avoid precipitation in the bloodstream, which can cause severe toxicity.[12][13]
Protocol 5.1: Solubilization with Co-solvents and Surfactants
Rationale: Similar to oral co-solvent systems but with stricter requirements for biocompatibility and tonicity. The concentration of organic solvents must be kept to a minimum to reduce the risk of hemolysis and injection site irritation.[9][13]
Materials:
-
API (sterile or to be sterile-filtered)
-
Solutol® HS 15 (Kolliphor® HS 15) or Polysorbate 80
-
Ethanol (dehydrated, USP grade)
-
PEG 400 (low-endotoxin)
-
Water for Injection (WFI)
Procedure:
-
In a sterile, depyrogenated vial, dissolve the API in the minimum required amount of ethanol.
-
Add PEG 400 and the surfactant (e.g., Solutol HS 15) and mix until a clear solution is formed.
-
Slowly add WFI under aseptic conditions with continuous stirring.
-
Crucial QC Check: The final solution must be visually inspected for any signs of precipitation against both black and white backgrounds.
-
The formulation should be sterile-filtered through a 0.22 µm filter. Confirm that no drug is lost during filtration by analyzing the concentration pre- and post-filtration via HPLC.
Example Formulation (5 mg/mL):
-
API: 5 mg
-
Ethanol: 0.1 mL (10%)
-
Solutol® HS 15: 0.1 mL (10%)
-
PEG 400: 0.2 mL (20%)
-
WFI: q.s. to 1.0 mL (60%)
Protocol 5.2: Inclusion Complexation with Cyclodextrins
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[8][11][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its safety profile.
Caption: Decision Tree for Formulation Selection.
Materials:
-
API
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
Procedure:
-
Prepare a solution of HP-β-CD in WFI at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the API powder to the HP-β-CD solution while vortexing or sonicating.
-
The mixture may require several hours of stirring at room temperature or gentle heating (40-50°C) to facilitate complex formation and achieve a clear solution.
-
Once dissolved, allow the solution to cool to room temperature.
-
QC Check: The final solution must be clear and free of visible particles.
-
Sterile-filter the final formulation through a 0.22 µm filter.
References
-
O'Mary, H.L., Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Williams III, R.O., Davis Jr., D.A., Miller, D.A. (eds) Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, vol 50. Springer, Cham. [Link]
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Jürgens, K., & Müller, B. W. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Pharmazie, 60(9), 665-670. [Link]
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Solanki, S. S., Soni, M., & Maheshwari, R. K. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]
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Beloja, G. H., & Solanki, P. R. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Polymers, 12(5), 996. [Link]
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Nallamothu, B., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022026. [Link]
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Avan, A. A., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 745–753. [Link]
-
Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1263-1283. [Link]
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Wikipedia. (n.d.). Nirvanol. In Wikipedia. Retrieved January 12, 2026. [Link]
-
National Center for Biotechnology Information. (n.d.). Nirvanol. In PubChem. Retrieved January 12, 2026. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-13. [Link]
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Huang, J. J. (2016). Parenteral drug delivery systems for insoluble drugs. Journal of Bioequivalence & Bioavailability, 8(4). [Link]
-
Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 218594. [Link]
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Rodriguez-Aller, M., Guillarme, D., Veuthey, J. L., & Gurny, R. (2015). Strategies for formulating and delivering poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 30, 342-351. [Link]
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Al-kassimy, M. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(4), 435. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. In PubChem. Retrieved January 12, 2026. [Link]
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Ji, Z. J., et al. (2003). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E, 59(12), o1929–o1930. [Link]
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Abdulrahman, L. K., Al-Mously, M. M., Al-Mosuli, M. L., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.
Introduction to the Synthesis
The primary and most established method for synthesizing 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[1][2][3][4][5] This multicomponent reaction involves the condensation of a ketone (in this case, 4-hydroxypropiophenone) with a cyanide source (like potassium or sodium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an intermediate aminonitrile, which then cyclizes to the hydantoin ring structure.
While the Bucherer-Bergs reaction is robust, its application to phenolic ketones like 4-hydroxypropiophenone introduces specific challenges that can impact yield and purity. This guide will address these challenges directly, providing both theoretical understanding and practical solutions.
Visualizing the Synthetic Pathway
To better understand the key stages of the synthesis and potential points for optimization, the following workflow diagram illustrates the Bucherer-Bergs reaction for this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Increase reflux time to 8-12 hours and ensure the reaction temperature is maintained at 80-100°C.[3] | The formation of the hydantoin ring from the intermediate aminonitrile is a thermodynamically controlled process that requires sufficient energy and time to reach completion. |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | Use a molar ratio of approximately 1:2:4 for 4-hydroxypropiophenone:potassium cyanide:ammonium carbonate.[1] | An excess of cyanide and ammonium carbonate helps to drive the equilibrium towards the formation of the aminonitrile intermediate and subsequent cyclization. | |
| Sub-optimal pH: The reaction medium is too acidic or too basic. | Ammonium carbonate generally acts as a buffer, maintaining the pH in the optimal range of 8-9. Ensure complete dissolution of ammonium carbonate.[3] | A slightly basic pH is crucial for the formation of the cyanohydrin and aminonitrile intermediates. Highly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the initial nucleophilic attack. | |
| Formation of a Tarry or Oily Product | Side reactions of the phenol group: The unprotected hydroxyl group can undergo side reactions under basic conditions. | Consider protecting the phenolic hydroxyl group (e.g., as a methoxy or benzyloxy group) prior to the Bucherer-Bergs reaction, followed by deprotection. | Protecting the hydroxyl group prevents its participation in unwanted side reactions, leading to a cleaner reaction profile and easier purification. |
| Polymerization of starting material or intermediates: Aldehydes and ketones can be prone to polymerization under certain conditions. | Ensure a homogenous reaction mixture and avoid localized high concentrations of reactants. The use of ultrasonication has been reported to reduce polymerization. | Ultrasonication can promote better mixing and mass transfer, preventing localized "hot spots" that can initiate polymerization. | |
| Difficulty in Product Purification | Presence of isomeric byproducts: Reaction at the ortho-position of the phenol can lead to the formation of 5-Ethyl-5-(2-hydroxyphenyl)imidazolidine-2,4-dione. | The formation of the para-substituted product is generally favored. Purification can be achieved by careful recrystallization, potentially from an ethanol/water mixture. In some cases, column chromatography may be necessary. | The para position is sterically less hindered and electronically favored for electrophilic aromatic substitution-type reactions that can occur under acidic workup conditions. |
| Product is highly soluble in the recrystallization solvent. | If using ethanol/water, carefully adjust the ratio to induce precipitation. Alternatively, explore other solvent systems such as methanol/water or acetone/water. | The polarity of the solvent system is critical for effective recrystallization. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A: While specific yields for this exact compound are not widely reported, a similar synthesis of 5-ethyl-5-phenyl-hydantoin from propiophenone reports a yield of 66%.[6] For the related 5-(4-hydroxyphenyl)hydantoin, yields can be influenced by the reaction method, with some approaches achieving over 60%.[7] It is reasonable to expect a yield in the range of 50-70% with an optimized protocol.
Q2: Can I use sodium cyanide instead of potassium cyanide?
A: Yes, sodium cyanide can be used as a cyanide source in the Bucherer-Bergs reaction.[3][5] The choice between potassium and sodium cyanide often depends on availability and cost, and both are effective for this transformation.
Q3: My final product has a brownish color. What could be the cause?
A: A brownish coloration often indicates the presence of impurities, which could arise from side reactions involving the phenolic hydroxyl group or from the degradation of starting materials or intermediates. Careful purification by recrystallization, possibly with the use of activated charcoal to adsorb colored impurities, can help to obtain a white or off-white product.
Q4: How can I confirm the identity and purity of my final product?
A: The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the melting point of your product with literature values for similar compounds. For example, 5-ethyl-5-methylimidazolidine-2,4-dione has a melting point of 144-150 °C.[6]
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as N-H, C=O, and the aromatic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Q5: Are there any safety precautions I should be aware of?
A: Extreme caution must be exercised when working with cyanide salts (potassium or sodium cyanide) as they are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. A cyanide antidote kit should be readily available. The reaction work-up involving acidification should also be done carefully in a fume hood to avoid the release of toxic hydrogen cyanide gas.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of 5-ethyl-5-phenyl-hydantoin and has been modified to address the specific requirements for the synthesis of this compound.[6]
Materials:
-
4-Hydroxypropiophenone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (4 molar equivalents) in deionized water.
-
To this solution, add 4-hydroxypropiophenone (1 molar equivalent) followed by a solution of potassium cyanide (2 molar equivalents) in ethanol.
-
Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid in a fume hood until the pH is approximately 2-3. This will cause the hydantoin product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain the final product, this compound.
Product Characterization
The following are expected characterization data for this compound based on the analysis of similar compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the hydroxyphenyl ring, and N-H protons of the hydantoin ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, carbons of the ethyl group, and the aromatic carbons. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the hydantoin ring (around 1710 and 1770 cm⁻¹), and aromatic C-H and C=C stretching. |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. For comparison, 5-ethyl-5-phenyl-hydantoin melts at 202°C.[6] |
References
- Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291–316.
- Ware, E. Chem. Rev.1950, 46 (3), 403–470.
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Koóš, M.; Kalník, M.; Gabko, P. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26, 4024. [Link]
-
PrepChem. Synthesis of 5-ethyl-5-phenyl-hydantoin. [Link]
-
Ohashi, T.; Takahashi, S.; Nagamachi, T.; Yoneda, K.; Yamada, H. A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Agric. Biol. Chem.1981 , 45 (4), 831-838. [Link]
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- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
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- 4. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Ethyl-5-methylimidazolidine-2,4-dione CAS#: 5394-36-5 [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Navigating In Vitro Solubility Challenges with 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Welcome to the technical support center for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione (also known as Nirvanol). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during in vitro experiments. We understand that inconsistent solubility can be a significant roadblock in obtaining reliable and reproducible data. This resource provides in-depth, practical solutions and the scientific rationale behind them.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling of this compound.
Q1: What are the basic solubility properties of this compound?
A1: this compound is a weakly acidic compound with limited aqueous solubility. Its LogP value is approximately 1.13, indicating a degree of lipophilicity.[1] It is known to be soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3]
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer/cell culture medium. Why is this happening and what should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent is introduced into an aqueous system where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution. To mitigate this, ensure the final concentration of DMSO in your aqueous medium is as low as possible, typically well below 1%, as higher concentrations can also be toxic to cells.[4][5] Gentle vortexing while adding the DMSO stock to the aqueous solution can also help.
Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% to avoid significant cytotoxic effects.[5] However, the sensitivity to DMSO can vary between cell types. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your specific cell line.[4] Concentrations above 1% are more likely to cause cell damage or death.[1]
Q4: Can I heat the solution to improve the solubility of the compound?
A4: While gentle warming can sometimes aid in dissolution, it should be approached with caution. Excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. It is crucial to assess the stability of the compound under these conditions.
II. Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to resolving common solubility problems you may encounter during your in vitro experiments.
Problem 1: Compound Precipitation in Aqueous Buffers (e.g., PBS)
Symptoms:
-
Visible particulate matter or cloudiness after adding the compound stock solution to the buffer.
-
Inconsistent results in biochemical assays.
Root Cause Analysis: The limited aqueous solubility of this compound is the primary cause. The presence of a phenolic hydroxyl group suggests that its solubility is pH-dependent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
Step-by-Step Solutions:
-
pH Modification: The phenolic hydroxyl group on the phenyl ring is weakly acidic. By increasing the pH of the aqueous buffer to above its pKa (which is likely in the 8-10 range for a phenol), the hydroxyl group will deprotonate, forming a more soluble phenolate salt.
-
Protocol: Prepare your buffer and adjust the pH to 8.0 or higher using a suitable base (e.g., NaOH). Then, add your compound stock solution. Monitor for any precipitation. Be mindful that a significant change in pH may affect your experimental system.
-
-
Co-solvents: Using a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6]
-
Protocol: Prepare a stock solution of your compound in a co-solvent such as ethanol or polyethylene glycol (PEG). Then, add this stock solution to your aqueous buffer. It is crucial to determine the maximum tolerable concentration of the co-solvent in your assay.
-
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[7][8]
Problem 2: Precipitation in Cell Culture Media
Symptoms:
-
Cloudiness or precipitate formation in the cell culture flask or plate after adding the compound.
-
Cell death or altered morphology not attributable to the compound's biological activity.
-
High variability in cell-based assay results.
Root Cause Analysis: In addition to the compound's inherent low aqueous solubility, interactions with components of the cell culture medium (e.g., proteins in fetal bovine serum) can lead to precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in cell culture media.
Step-by-Step Solutions:
-
Optimize DMSO Concentration: As a first step, ensure the final DMSO concentration is as low as possible and that a vehicle control is included in your experiment.[4][5]
-
Serial Dilution Strategy: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, perform serial dilutions.
-
Protocol: First, dilute your DMSO stock in a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete (serum-containing) medium. This gradual reduction in solvent concentration can prevent the compound from crashing out.
-
-
Use of Pluronic F-68: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions and is generally well-tolerated by cells at low concentrations.
-
Protocol: Prepare a stock solution of Pluronic F-68 (e.g., 10%) in water. Add a small amount to your cell culture medium to achieve a final concentration of 0.01-0.1% before adding your compound.
-
-
Cyclodextrin Formulation: As with aqueous buffers, cyclodextrins can be highly effective in preventing precipitation in cell culture media.[7][9]
-
Protocol: Prepare a stock solution of the compound complexed with a cyclodextrin in a suitable buffer or serum-free medium. Then, add this complexed stock to your final cell culture medium.
-
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound (Molecular Weight: 220.24 g/mol ). For 1 ml of a 10 mM stock, you will need 2.20 mg.
-
Add the compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO (e.g., 1 ml for a 10 mM stock).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies due to its higher aqueous solubility and lower toxicity compared to other cyclodextrins.[11]
-
Prepare the Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or serum-free medium. A typical starting concentration is 10-20% (w/v).
-
Add the Compound: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before use in cell culture.
IV. Data Summary
| Property | Value/Information | Source |
| Synonyms | Nirvanol, Ethylphenylhydantoin | [1][12] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| LogP | 1.1313 | [1] |
| Solubility | Soluble in DMF and DMSO | [2][3] |
V. References
-
Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]
-
Sharma, V., & Singh, G. (Year). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
-
Catalent Pharma Solutions. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
de Castro, R. D., de Freitas, J. V., & da Silva, G. R. (Year). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]
-
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (Year). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Available at: [Link]
-
Pop, A. L., et al. (Year). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available at: [Link]
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]
-
ResearchGate. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (Year). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. Available at: [Link]
-
PubMed Central. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link]
-
PubChem. Nirvanol. Available at: [Link]
-
PubChem. (+)-Nirvanol. Available at: [Link]
-
PubChem. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Available at: [Link]
-
Wikipedia. Nirvanol. Available at: [Link]
-
MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]
-
ResearchGate. (PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. Available at: [Link]
-
PubMed Central. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Available at: [Link]
-
PubChem. 2,4-Imidazolidinedione, 5,5-bis(2,4-dihydroxyphenyl)-. Available at: [Link]
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- 2. (R)-(-)-Nirvanol 65567-32-0 [sigmaaldrich.com]
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- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Welcome to the technical support center for the purification of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound via the Bucherer-Bergs reaction?
A1: The Bucherer-Bergs reaction, while robust, can lead to several byproducts. Understanding these is the first step to effective purification.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Residual 4-hydroxyacetophenone, cyanide salts, and ammonium carbonate.
-
Intermediate Species: Such as the corresponding α-amino nitrile and cyanohydrin, which may persist if the reaction does not go to completion.
-
Isomeric Byproducts: Positional isomers, like 5-(2-hydroxyphenyl) derivatives, can form, although the para-substituted product is generally favored.[4]
-
Polymeric Materials: Under certain conditions, side reactions can lead to the formation of polymeric impurities.
-
Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis, leading to the corresponding α-ureido acid.[5]
Q2: My crude product is a dark, oily substance. What is the best initial purification strategy?
A2: An oily or deeply colored crude product suggests the presence of significant impurities. A multi-step approach is often necessary. We recommend starting with an acid-base extraction to isolate the phenolic product from non-acidic and strongly acidic/basic impurities. This can be followed by either recrystallization or column chromatography , depending on the nature and quantity of the remaining impurities.
Q3: How do I choose the best purification method for my specific needs?
A3: The choice between recrystallization and chromatography depends on several factors:
-
Purity of the Crude Product: If the crude product is relatively pure (>85-90%), recrystallization is often the most efficient method for removing minor impurities and obtaining highly crystalline material.
-
Nature of Impurities: If the impurities have significantly different polarities from the desired product, column chromatography will provide better separation.
-
Scale of the Reaction: For large-scale purifications (multi-gram), recrystallization is generally more practical and cost-effective than chromatography.
-
Desired Final Purity: For achieving the highest possible purity, especially for analytical standards or biological testing, a final recrystallization step after chromatography is often recommended.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, its success is highly dependent on the correct choice of solvent and technique.[6]
Common Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the impure compound or the solvent being too nonpolar.
-
Causality: The high concentration of solute and impurities lowers the melting point of the mixture.
-
Troubleshooting Steps:
-
Add more solvent: This will reduce the saturation of the solution. Add a small amount of hot solvent to the oiled-out mixture until the oil redissolves.
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling favors oil formation over crystal nucleation. Consider letting the flask cool to room temperature on a benchtop, insulated with glass wool, before moving to an ice bath.
-
Solvent System Modification: If the problem persists, the solvent may be too "good" at dissolving the compound. Try a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.
-
Common Problem 2: No crystals form, even after cooling in an ice bath.
This issue typically arises from using too much solvent or from the solution being supersaturated.
-
Causality: The concentration of the compound is below its saturation point at the lower temperature.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change Solvent: The chosen solvent may not be appropriate. Re-evaluate your solvent choice based on solubility tests.
-
Recrystallization Solvent Selection for this compound
The presence of a phenolic hydroxyl group and the hydantoin ring makes this molecule relatively polar.
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold water. A mixed system allows for fine-tuning the solubility. | Good for obtaining high-purity crystals. The ratio can be adjusted to optimize yield. |
| Isopropanol | A good single-solvent option for moderately polar compounds. | May provide a good balance between solubility at high and low temperatures. |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. | The compound should be soluble in ethyl acetate, and hexane can be added as the anti-solvent. |
| Water | Given the phenolic and hydantoin moieties, it may have sufficient solubility in hot water and low solubility in cold water. | A green and cost-effective option if solubility parameters are favorable.[7] |
Troubleshooting Guide: Column Chromatography
Silica gel column chromatography is a versatile technique for separating compounds based on their polarity. For a polar, phenolic compound like this compound, certain challenges are common.
Common Problem 1: Poor separation of the product from a closely related impurity.
-
Causality: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the compound of interest and the impurity.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
TLC Analysis: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of 0.2-0.4 for your target compound and a clear separation from other spots.
-
Solvent Polarity: If the spots are too close, try a solvent system with a different composition. For polar compounds, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is common. Small changes in the ratio can have a large impact on separation.
-
Solvent Selectivity: If changing the polarity doesn't work, try a different polar solvent. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. The different interactions of the solvents with the stationary phase and the compounds can improve selectivity.
-
-
Use a Longer Column: A longer column provides more surface area for interaction with the stationary phase, which can improve the separation of closely eluting compounds.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute the less polar impurities and then the more polar product with better resolution.
-
Common Problem 2: The compound streaks or "tails" on the column.
-
Causality: This is often due to the acidic nature of silica gel interacting with a basic or strongly hydrogen-bonding compound. The phenolic hydroxyl group and the N-H protons in the hydantoin ring can lead to strong interactions with the silica.
-
Troubleshooting Steps:
-
Add a Modifier to the Mobile Phase:
-
For acidic compounds: Adding a small amount of a weak acid, such as acetic acid (0.1-1%), to the mobile phase can help to protonate the compound and reduce its interaction with the silica, leading to sharper peaks.
-
For basic compounds (if applicable as impurities): Adding a small amount of a weak base, like triethylamine (0.1-1%), can neutralize the acidic sites on the silica gel.[8]
-
-
Use a Different Stationary Phase: If streaking is severe, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for compounds that are sensitive to acidic silica gel.[6][8]
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale solubility tests.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is too good. If it doesn't dissolve, heat the test tube in a hot water bath. If the compound dissolves when hot and precipitates upon cooling, you have a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine the optimal solvent system that gives an Rf of 0.2-0.4 for the target compound.
-
Column Packing:
-
Slurry Method: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[9]
-
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified compound.
Purity Assessment
Confirming the purity of your final product is a critical step.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single, sharp peak. Chiral HPLC can be used to determine enantiomeric purity if applicable.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of the compound. The presence of unexpected signals can indicate impurities.[10][11]
Visualizations
References
-
Hydantoin and Its Derivatives | Request PDF - ResearchGate. Available from: [Link]
-
Extraction techniques for the determination of phenolic compounds in food - SciSpace. Available from: [Link]
-
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC - NIH. Available from: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. Available from: [Link]
-
Bucherer–Bergs reaction - Wikipedia. Available from: [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available from: [Link]
-
Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. Available from: [Link]
-
How can i isolate polar basic compound with silica gel column chromatography?. Available from: [Link]
-
SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava - Agritrop. Available from: [Link]
-
(PDF) 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione - ResearchGate. Available from: [Link]
-
Hydantoin - Wikipedia. Available from: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available from: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. Available from: [Link]
-
The Effects of Different Solvents on Phenolic, Flavonoid, Anthocyanin Contents and Free Radical Scavenging Activity on Pomegranate Juice and Seeds - Periodica Polytechnica. Available from: [Link]
-
Acid-Base Extraction. Available from: [Link]
-
3: Chemical synthesis of C-5-monosubstituted hydantoins by... - ResearchGate. Available from: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF - ResearchGate. Available from: [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available from: [Link]
-
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. Available from: [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Available from: [Link]
-
1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H) - Beilstein Journals. Available from: [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
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Technical Support Center: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Welcome to the technical support center for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format, addressing common stability issues you may encounter in solution.
I. General Stability and Storage
Question 1: What are the primary stability concerns for this compound in solution?
When working with this compound in solution, there are two primary chemical moieties to consider for potential degradation: the imidazolidine-2,4-dione (hydantoin) ring and the 4-hydroxyphenyl (phenol) group .
-
Hydrolysis of the Hydantoin Ring: The hydantoin ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the ring to form an intermediate hydantoic acid derivative, which may undergo further degradation.
-
Oxidation of the Phenolic Group: The 4-hydroxyphenyl group is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This can result in the formation of colored degradation products, such as quinones.
The stability of your compound will be significantly influenced by the pH, temperature, light exposure, and the presence of oxidizing or reducing agents in your solution.
Question 2: What are the recommended general storage conditions for solutions of this compound?
To ensure the stability of your solutions, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use (days) and -20°C or lower for long-term storage (weeks to months). | Lower temperatures slow down the rate of chemical degradation reactions, including hydrolysis and oxidation. |
| pH | Maintain the pH of your solution as close to neutral (pH 6-8) as possible. | The hydantoin ring is most stable at neutral pH. Extreme acidic or basic conditions can catalyze its hydrolysis.[1][2][3] |
| Light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | The 4-hydroxyphenyl group can be susceptible to photo-oxidation.[4][5] |
| Atmosphere | For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the presence of oxygen, reducing the risk of oxidation of the phenolic group. |
II. Troubleshooting Degradation in Solution
Question 3: I am observing a decrease in the concentration of my compound over time in an aqueous buffer. What could be the cause and how can I troubleshoot it?
A decrease in concentration suggests that your compound is degrading. The most likely culprits are hydrolysis or oxidation. Here’s a step-by-step troubleshooting guide:
-
Check the pH of your buffer: If your buffer is acidic or basic, this is a strong indicator that hydrolysis of the hydantoin ring is occurring.
-
Solution: Prepare a fresh solution in a buffer with a pH between 6 and 8. If your experiment requires a different pH, be aware of the potential for degradation and consider running your experiment for a shorter duration or at a lower temperature.
-
-
Evaluate for Oxidative Degradation: If your solution is turning a yellowish or brownish color, this is a sign of oxidation of the 4-hydroxyphenyl group.
-
Solution:
-
Use freshly prepared buffers: Degas your buffers to remove dissolved oxygen.
-
Add an antioxidant: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. However, ensure the antioxidant does not interfere with your downstream applications.
-
Protect from light: As mentioned previously, store your solutions in the dark.
-
-
Question 4: I need to perform a reaction at an elevated temperature. How can I minimize the degradation of this compound?
Elevated temperatures will accelerate both hydrolysis and oxidation. To mitigate this:
-
Minimize reaction time: Keep the time at the elevated temperature as short as possible.
-
Optimize pH: If possible, maintain a neutral pH.
-
Inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Control experiments: Run a control sample of your compound under the same conditions (temperature, pH, solvent) but without other reactants to quantify the extent of degradation.
III. Predicted Degradation Pathways
The following diagrams illustrate the predicted primary degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Predicted oxidative degradation pathway.
IV. Analytical Methodologies for Stability Assessment
Question 5: How can I monitor the stability of this compound and detect potential degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of your compound. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. [6][7][8][9][10] Here are some recommended starting conditions for a reversed-phase HPLC method:
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute the parent compound and any potential degradation products. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40°C |
| Detection Wavelength | Monitor at the λmax of the 4-hydroxyphenyl chromophore (around 220-230 nm and 270-280 nm). A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. |
| Injection Volume | 5 - 20 µL |
V. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of your compound and to develop a stability-indicating analytical method. [11][12][13][14][15]The goal is to achieve 5-20% degradation of the parent compound.
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA detector
-
LC-MS system (for identification of degradants)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At various time points (e.g., 0.5, 1, 2 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, take an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at 70°C for 48 hours.
-
At various time points, dissolve a portion of the solid in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other suitable transparent container) to a light source in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, analyze both the exposed and control samples by HPLC.
-
-
-
Analysis:
-
Analyze all samples by the developed HPLC-PDA method.
-
For samples showing significant degradation, analyze by LC-MS to identify the mass of the degradation products.
-
VI. Data Interpretation and Reporting
-
Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure that no degradation products are co-eluting.
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. The sum of the parent compound and all degradation products should ideally be close to 100%.
-
Degradation Pathway Elucidation: Based on the mass of the degradation products identified by LC-MS, propose a degradation pathway.
By following this guide, you will be better equipped to handle this compound in your experiments and troubleshoot any stability issues that may arise. For further assistance, please do not hesitate to contact our technical support team.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ACS Publications. Retrieved from [Link]
- Burrows, C. J., Muller, J. G., Kornyushyna, O., & Luo, W. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical research in toxicology, 14(7), 939–948.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91480, Nirvanol. Retrieved from [Link]
- Cativiela, C., Díaz-de-Villegas, M. D., García, J. I., & Roy, M. A. (2000). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 65(22), 7643–7651.
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Nirvanol. (n.d.). In Wikipedia. Retrieved from [Link]
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- Weber, H. A., Hodges, A. E., Guthrie, J. R., O'Brien, B. M., Roble, D., Guthrie, J. T., & De-Jarnatt, A. C. (2019). Comparison of Common Analytical Methods for the Quantification of Total Polyphenols and Flavanols in Fruit Juices and Ciders. Journal of food science, 84(8), 2137–2147.
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6540813, (+)-Nirvanol. Retrieved from [Link]
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5-Ethyl-5-(4-hydroxyphenyl) hydantoin. (n.d.). Cheméo. Retrieved from [Link]
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5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. Retrieved from [Link]
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Retrieved from [Link]
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Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. (2022). MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82162, 5-Ethyl-5-methylhydantoin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232592, 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17732, 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]
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Synthesis of 5-ethyl-5-phenyl-hydantoin. (n.d.). PrepChem.com. Retrieved from [Link]
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5-(4-Hydroxyphenyl)hydantoin. (n.d.). 씨티케이. Retrieved from [Link]
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5-(4-Hydroxyphenyl)hydantoin. (n.d.). 씨티케이. Retrieved from [Link]
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Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (2023). MDPI. Retrieved from [Link]
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Technical Support Center: Overcoming Resistance to Hydantoin-Based Compounds
Welcome to the technical support center for researchers working with hydantoin-based compounds. This guide is designed to provide you, our scientific partners, with the in-depth troubleshooting assistance and advanced protocols needed to navigate the complexities of experimental drug resistance. As specialists in the field, we understand that unexpected results are a part of the research process. Our goal is to equip you with the tools and knowledge to diagnose, understand, and ultimately overcome resistance in your in vitro and in vivo models.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the initial phases of experimentation with hydantoin-based compounds.
Q1: My cell line's sensitivity to the hydantoin compound has decreased, confirmed by a rightward shift in the dose-response curve. How can I verify this is acquired resistance?
A1: A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of acquired resistance.[1][2] To confirm this, you must compare the IC50 of your current cell line to that of the original, parental cell line.[1] It is crucial to use a cryopreserved, low-passage stock of the parental cells as a consistent control, as high-passage numbers can lead to phenotypic drift and altered drug responses.[1]
Q2: What are the most probable biological mechanisms behind this observed resistance?
A2: Acquired resistance to anticancer agents is a multifaceted issue.[1][3] For hydantoin-based compounds, the primary mechanisms to investigate are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, like P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell, is a very common mechanism.[1][4][5][6][7]
-
Alterations in Drug Target: Mutations or conformational changes in the compound's primary protein target can prevent effective binding.[1][8]
-
Activation of Bypass Signaling Pathways: Cancer cells are adept at activating alternative signaling pathways to circumvent the pathway inhibited by your compound.[3][8]
-
Altered Drug Metabolism: Cells may enhance their ability to metabolize and inactivate the hydantoin compound, often through the upregulation of cytochrome P450 enzymes.[9][10]
Q3: How can I quickly test if drug efflux via P-glycoprotein is the cause of resistance?
A3: A straightforward method is to co-administer your hydantoin compound with a known P-gp inhibitor, such as verapamil or cyclosporin A. If the sensitivity of your resistant cell line to the hydantoin compound is restored in the presence of the P-gp inhibitor, it strongly suggests that drug efflux is a key resistance mechanism.[11]
Q4: My compound is designed to induce apoptosis, but I'm seeing reduced cell death. What should I check first?
A4: First, confirm that the compound is still inhibiting its primary target in the resistant cells (e.g., via Western blot for a target phosphoprotein). If the target is inhibited but apoptosis is not induced, investigate the expression levels of key apoptosis regulatory proteins. Upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins (like Bax or Bak) can confer resistance to apoptosis-inducing agents.[1]
Section 2: Troubleshooting Guides & Diagnostic Workflows
This section provides detailed, step-by-step guidance for diagnosing and addressing more complex resistance scenarios.
Guide 1: Investigating Poor Compound Efficacy or Complete Lack of Response
Problem: The hydantoin compound shows a significantly higher IC50 value in your experimental cell line compared to published data, or it fails to induce the expected phenotype (e.g., cell cycle arrest, apoptosis).
Causality: This issue can stem from fundamental experimental variables or from intrinsic resistance mechanisms within the chosen cell line. It's critical to first rule out technical errors before investigating complex biological causes.
Caption: Diagnostic workflow for troubleshooting high IC50 values.
Guide 2: Characterizing Acquired Resistance in a Previously Sensitive Cell Line
Problem: A cell line that was previously sensitive to your hydantoin compound now proliferates at concentrations that were once cytotoxic. This is a classic case of acquired resistance.
Causality: Prolonged exposure to a drug can select for a subpopulation of cells that have developed mechanisms to survive.[2][12][13] The most common mechanisms are increased drug efflux, target alteration, and activation of bypass signaling pathways.[3]
This protocol describes the standard method for generating a drug-resistant cell line in vitro through continuous, escalating dose exposure.[2][13][14]
-
Initial IC50 Determination: Accurately determine the IC50 of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).[15][16]
-
Initial Dosing: Culture the parental cells in media containing the hydantoin compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).[14]
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the drug concentration by approximately 25-50%.[14] This process is repeated in a stepwise manner over several weeks or months.[2][8]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages to ensure the resistance is stable.[1]
-
Confirmation of Resistance: Periodically, perform an IC50 determination on the treated cell population and compare it to the parental line. A 3- to 10-fold increase in IC50 is typically considered evidence of resistance.[2]
-
Cryopreservation: It is critical to freeze stocks of the cells at various stages of resistance development to preserve these valuable models.[1]
Caption: Stepwise workflow for identifying the mechanism of acquired resistance.
Section 3: Advanced Protocols & Data Interpretation
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Rhodamine 123 Efflux Assay for P-glycoprotein Activity
Principle: This assay functionally measures the activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will efficiently pump out the dye, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to dye accumulation and higher fluorescence.[11]
Methodology:
-
Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat one set of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm).
Data Interpretation:
| Cell Line | Treatment | Expected Relative Fluorescence Units (RFU) | Interpretation |
| Parental | Vehicle | High | Low/Normal P-gp activity. |
| Resistant | Vehicle | Low | High P-gp activity (effluxing the dye). |
| Resistant | P-gp Inhibitor | High | P-gp activity is inhibited, restoring dye accumulation. |
A significant increase in fluorescence in the resistant cells upon treatment with the P-gp inhibitor is strong evidence for P-gp-mediated resistance.
Protocol 2: Western Blotting for Bypass Pathway Activation
Principle: To determine if cancer cells are activating alternative signaling pathways, the phosphorylation status of key downstream kinases like AKT and ERK can be assessed. Increased phosphorylation indicates pathway activation.[8][17]
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with and without your hydantoin compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8][17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8][17]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against a phosphorylated target (e.g., Phospho-Akt Ser473, Phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.[17]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Strip the membrane and re-probe with antibodies for total Akt and total ERK as loading controls.[17]
-
Data Interpretation: A marked increase in the ratio of phosphorylated protein to total protein in the resistant cell line, especially in the presence of the hydantoin compound, suggests the activation of that specific bypass pathway.
Protocol 3: Drug Combination Synergy Analysis (Checkerboard Assay)
Principle: To functionally validate a bypass pathway, you can test for synergy by combining your hydantoin compound with an inhibitor of the suspected pathway. A synergistic interaction occurs when the combined effect of the two drugs is greater than the sum of their individual effects.[18][19][20]
Methodology:
-
Assay Setup: In a 96-well plate, create a dose-response matrix.[18][21] Serially dilute your hydantoin compound along the y-axis and the second inhibitor along the x-axis. This creates a matrix of all possible concentration combinations.
-
Cell Seeding & Treatment: Seed the resistant cells into the plate and treat them with the drug combinations for 72 hours.
-
Viability Measurement: Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Synergy Analysis: Calculate synergy scores using a standard model like the Loewe Additivity or Bliss Independence model.[20][22] Software packages are available to perform these calculations and generate synergy maps.
Data Interpretation: A synergy score (e.g., a Combination Index < 1 in the Chou-Talalay method or a positive Loewe score) indicates a synergistic interaction, validating that blocking the bypass pathway can re-sensitize the cells to your hydantoin compound.[22]
References
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Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives. Molecular Cancer Therapeutics.[Link]
-
Strategies to Overcome or Circumvent P-glycoprotein Mediated Multidrug Resistance. PubMed.[Link]
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Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms. ScienceDirect.[Link]
-
Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines. PubMed Central.[Link]
-
Nanotherapeutics approaches to overcome P-glycoprotein-mediated multi-drug resistance in cancer. PubMed.[Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central.[Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.[Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed Central.[Link]
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Current Status of Methods to Assess Cancer Drug Resistance. PubMed Central.[Link]
-
Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell.[Link]
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Relation of in Vivo Drug Metabolism to Stereoselective Fetal Hydantoin Toxicology in Mouse: Evaluation of Mephenytoin and Its Metabolite, Nirvanol. PubMed.[Link]
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Hydantoins - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.[Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. JoVE.[Link]
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Ways to generate drug-resistant cancer cell lines? ResearchGate.[Link]
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MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. PubMed.[Link]
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Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.[Link]
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Mechanisms of Resistance to Anticancer Agents. ScienceDirect.[Link]
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Hydantoin. Wikipedia.[Link]
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List of Hydantoin anticonvulsants. Drugs.com.[Link]
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Methods for High-throughput Drug Combination Screening and Synergy Scoring. SpringerLink.[Link]
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The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PubMed Central.[Link]
-
Quantitative Methods for Assessing Drug Synergism. PubMed Central.[Link]
-
Editorial: New insights into the mechanisms of resistance to anti-cancer drugs. Frontiers.[Link]
-
What Causes Cancer Drug Resistance and What Can Be Done? City of Hope.[Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience.[Link]
-
Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. PubMed Central.[Link]
-
Resistance to cytotoxic and anti-angiogenic anticancer agents: similarities and differences. PubMed.[Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.[Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.[Link]
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Evaluation of synergism in drug combinations and reference models for future orientations in oncology. PubMed Central.[Link]
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Technical Support Center: Preclinical Safety Assessment of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a novel synthetic compound belonging to the hydantoin class of molecules. Hydantoin derivatives have a long history in medicine, most notably as anticonvulsant agents like phenytoin, mephenytoin, and ethotoin.[1] While effective, this class is also associated with a distinct profile of adverse effects, including dose-dependent neurotoxicity and idiosyncratic reactions such as hepatotoxicity and severe cutaneous adverse reactions (SCARs).[2][3] Therefore, a robust and mechanistically informed preclinical safety assessment is critical for any new hydantoin-based drug candidate.
This technical support guide is designed for researchers, scientists, and drug development professionals initiating preclinical studies on this compound. It provides a framework for anticipating, identifying, and troubleshooting potential side effects based on the known toxicology of structurally related compounds.
Section 1: General Toxicology & Dose Range Finding - FAQs
This section addresses initial steps in the in-vivo safety assessment program.
Q1: We are starting our preclinical program for this compound. What initial in vivo studies are recommended?
A1: The primary goal of initial in vivo studies is to establish a safe dose range for subsequent, longer-term studies and to identify the Maximum Tolerated Dose (MTD).[4] It is standard practice to begin with single-dose acute toxicity studies in at least two mammalian species, typically one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or minipig).[5][6]
An up-and-down or fixed-dose procedure (e.g., OECD Test Guideline 423 or 425) is recommended. These studies involve administering escalating doses of the compound and closely monitoring for a range of endpoints, including:
-
Mortality: The most definitive endpoint.
-
Clinical Observations: Detailed and frequent observation for signs of toxicity, paying close attention to the central nervous system (CNS) given the known effects of hydantoins.[7]
-
Body Weight Changes: A sensitive indicator of general health.
-
Gross Pathology: Examination of organs at necropsy for any visible abnormalities.
The data from these acute studies are crucial for selecting appropriate dose levels for repeat-dose toxicity studies (e.g., 14-day or 28-day studies), which will provide a more comprehensive picture of the compound's safety profile.[8]
Q2: What are the most common dose-limiting toxicities we should anticipate based on the hydantoin chemical class?
A2: Based on extensive clinical and preclinical data for phenytoin and other hydantoins, the most anticipated dose-limiting toxicities are neurological.[2][9] These effects are typically dose-dependent and correlate with plasma concentrations of the drug.[10] Researchers should be vigilant for the following signs, particularly in non-rodent species:
-
Ataxia: An uncoordinated or staggering walk is a hallmark of hydantoin-induced neurotoxicity.[7]
-
Nystagmus: Involuntary, repetitive eye movements.[11]
-
Lethargy and Drowsiness: General CNS depression is common at higher doses.
-
Tremors and Muscle Twitches: Indicative of effects on motor control.[12]
-
Slurred Speech (in relevant models) and Dysarthria: Difficulty with articulation.[13]
Severe intoxication can progress to stupor, coma, and, paradoxically, seizures at very high concentrations.[10][13] It is imperative to correlate these clinical observations with toxicokinetic (TK) data to establish a clear relationship between drug exposure and the onset of adverse neurological signs.
Data Presentation: Anticipated Dose-Dependent Neurotoxicity
The following table, based on known data for phenytoin, illustrates the expected correlation between plasma concentration and neurotoxic effects. This serves as a predictive guide for what to monitor during your studies with this compound.
| Plasma Concentration Range (Phenytoin Equivalent) | Anticipated Clinical Signs |
| > 20 mg/L | Nystagmus, ataxia[7] |
| 30 - 40 mg/L | Severe ataxia, slurred speech, tremors[2] |
| > 50 mg/L | Lethargy, confusion, potential for coma[2] |
Section 2: Investigating Potential Hepatotoxicity - Troubleshooting Guide
Drug-induced liver injury (DILI) is a significant concern for new chemical entities and has been reported with hydantoin derivatives.[14][15] An unexpected elevation in liver enzymes (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) in your preclinical studies requires immediate and systematic investigation.
Q3: Our initial in vivo study shows elevated liver enzymes (ALT/AST). What are the likely mechanisms and how do we investigate this further?
A3: Elevated liver enzymes suggest hepatocellular injury. For an aromatic compound like a hydantoin derivative, this can be driven by several mechanisms: direct cytotoxicity, mitochondrial impairment, or, critically, the formation of reactive metabolites.[16][17] A tiered troubleshooting approach is recommended:
-
Troubleshooting Step 1: Assess Direct Cytotoxicity. The first step is to determine if the parent compound itself is directly toxic to liver cells. This can be assessed using in vitro models.
-
Action: Perform a cytotoxicity assay using primary human hepatocytes or a relevant cell line like HepG2. Expose the cells to a range of concentrations of this compound and measure cell viability (e.g., using an MTS or LDH release assay). A steep dose-response curve suggests direct toxicity.
-
-
Troubleshooting Step 2: Evaluate Mitochondrial Toxicity. Mitochondrial dysfunction is a common pathway for DILI, leading to decreased ATP production and oxidative stress.[16][18]
-
Action: Use specialized in vitro assays to probe mitochondrial function. This can include measuring changes in mitochondrial membrane potential, oxygen consumption rates (using platforms like the Seahorse XF Analyzer), or assessing cell viability in glucose-free, galactose-containing media, which forces cells to rely on mitochondrial respiration.
-
-
Troubleshooting Step 3: Investigate Reactive Metabolite Formation. This is a critical step. Aromatic hydantoins can be metabolized by Cytochrome P450 (CYP) enzymes to form chemically reactive intermediates, such as arene oxides.[19] These metabolites can covalently bind to cellular proteins, leading to cellular stress, immune responses, and cell death.[20][21]
-
Action: Conduct an in vitro reactive metabolite trapping study. This involves incubating the compound with liver microsomes (which contain CYP enzymes) and a trapping agent like glutathione (GSH). The formation of drug-GSH adducts, detected by mass spectrometry, is strong evidence for the generation of reactive metabolites.[22]
-
Visualization: Metabolic Activation Pathway
The following diagram illustrates the general pathway by which an aromatic compound can be metabolized to a reactive arene oxide intermediate, which is then detoxified by conjugation with glutathione.
Caption: Metabolic bioactivation of an aromatic hydantoin derivative.
Q4: How can we differentiate between direct hepatotoxicity and immune-mediated liver injury?
A4: This is a crucial distinction. Direct hepatotoxicity is typically dose-dependent and predictable. In contrast, immune-mediated DILI is idiosyncratic, meaning it occurs unpredictably in susceptible individuals and is not strictly dose-related.[16]
-
Histopathology: Careful examination of liver tissue from in vivo studies is key. Direct toxicity often results in zonal necrosis (e.g., centrilobular necrosis). Immune-mediated injury may be characterized by the presence of inflammatory infiltrates, such as eosinophils or granulomas.[17]
-
Systemic Signs: Immune-mediated reactions are often accompanied by systemic symptoms like fever, rash, and eosinophilia (an increase in eosinophil count in the blood), collectively known as DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms).[23] If liver enzyme elevations are observed alongside these signs in your animal models, an immune-mediated mechanism is highly probable.
Section 3: Assessing the Risk of Hypersensitivity Reactions - FAQs & Protocols
Idiosyncratic hypersensitivity reactions, particularly severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS), are a known risk with aromatic anticonvulsants. While difficult to predict, in vitro screening methods can help flag potential hazards.[24][25]
Q5: What is the risk of our compound causing severe skin reactions like SJS/TEN, and how can we screen for this preclinically?
A5: The risk is considered inherent to the chemical class. There are currently no validated animal models that can reliably predict SCARs in humans.[24] Therefore, the focus of preclinical screening is on in vitro assays that model key initiating steps in the immune response. A primary mechanism involves the activation of dendritic cells (DCs), which are critical for initiating T-cell responses.[26]
-
Recommended In Vitro Screen: An assay using a human DC-like cell line (e.g., THP-1) is a valuable screening tool.[27] The principle is that compounds with sensitizing potential will activate these cells, leading to the upregulation of surface markers and the release of inflammatory signals.
-
Key Endpoints:
-
CD86/CD54 Upregulation: Measurement of these co-stimulatory molecules on the cell surface by flow cytometry. An increase indicates DC activation.
-
Cytokine Release: Quantification of pro-inflammatory cytokines, such as IL-8, in the cell culture supernatant by ELISA.
-
-
A positive result in this assay does not confirm that the compound will cause SJS, but it serves as a significant hazard flag that warrants further investigation and careful consideration for clinical development.
Q6: What is the underlying mechanism for hydantoin-induced hypersensitivity?
A6: The leading theory is the "hapten hypothesis." Small-molecule drugs like hydantoins are typically not immunogenic on their own. However, if they or their reactive metabolites can covalently bind to endogenous proteins, they form a "hapten-carrier" complex. This modified protein is now recognized as foreign by the immune system, processed by antigen-presenting cells (like dendritic cells), and presented to T-cells, initiating an adaptive immune response. Upon re-exposure to the drug, this can trigger a rapid and severe hypersensitivity reaction.
Visualization: The Hapten Hypothesis Workflow
Caption: The hapten hypothesis for drug-induced hypersensitivity.
Section 4: Experimental Protocols
Protocol 1: In Vitro Reactive Metabolite Trapping Assay
Objective: To detect the formation of electrophilic, reactive metabolites of this compound in a metabolically active system.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (HLM), a NADPH-regenerating system, and a high concentration of glutathione (GSH, ~5-10 mM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.
-
Initiate Reaction: Add the test compound (this compound) to the mixture to start the reaction. Include a negative control (without the NADPH-regenerating system) and a positive control (a known reactive metabolite former).
-
Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Search for the mass of the expected GSH adduct (Mass of Parent Drug + 305.068 Da). The detection of this mass, which is absent in the control samples, confirms the formation of a reactive metabolite.
Protocol 2: Dendritic Cell (THP-1) Activation Assay for Sensitization Potential
Objective: To assess the potential of this compound to activate dendritic cells in vitro, an indicator of sensitization potential.
Methodology:
-
Cell Culture: Culture THP-1 cells (a human monocytic cell line) in standard conditions. Differentiate the cells into a more DC-like phenotype using a combination of phorbol 12-myristate 13-acetate (PMA) and IL-4/GM-CSF.
-
Compound Exposure: Seed the differentiated THP-1 cells in a 24-well plate. Expose the cells to a range of non-cytotoxic concentrations of the test compound for 24-48 hours. Include a vehicle control and a positive control (e.g., a known sensitizer like lipopolysaccharide - LPS).
-
Harvest Supernatants: After incubation, carefully collect the cell culture supernatant and store at -80°C for cytokine analysis.
-
Harvest Cells: Gently detach the cells and prepare them for flow cytometry analysis.
-
Cytokine Analysis (ELISA): Use a commercial ELISA kit to quantify the concentration of IL-8 in the collected supernatants. A significant increase compared to the vehicle control indicates an inflammatory response.
-
Flow Cytometry Analysis: Stain the harvested cells with fluorescently-labeled antibodies against CD86 and CD54. Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells expressing high levels of CD86 and CD54, or the mean fluorescence intensity (MFI) of these markers. A dose-dependent increase in expression relative to the vehicle control indicates DC activation and a potential for sensitization.
References
Mephenytoin. (n.d.). In Drugs.com. Retrieved from [Link][12] [11] Faturachman, G. F., Sari, L. T., Artanti, N., Shakira, & Zalikha, T. N. (2023). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions Review. International Journal of Medical Science and Clinical Research Studies, 3(10), 2056-2064.[11] [7] Olson, K. R. (Ed.). (2018). Phenytoin. In Poisoning & Drug Overdose (7th ed.). McGraw-Hill.[7] [9] Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 113-124.[9] [19] Wells, P. G., Zubovits, J. T., Wong, S. T., Molinari, L. M., & Ali, S. (1989). Relation of in vivo drug metabolism to stereoselective fetal hydantoin toxicology in mouse: evaluation of mephenytoin and its metabolite, nirvanol. Journal of Pharmacology and Experimental Therapeutics, 250(3), 989-996.[19] [28] Ethotoin (Peganone). (n.d.). MedchemExpress.com.[28] [10] Oatman, O., & Rosani, A. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing.[10] [2] Tenny, S., & Patel, R. (2023). Phenytoin. In StatPearls. StatPearls Publishing.[2] [13] Phenytoin. (n.d.). In AccessMedicine. McGraw Hill Medical.[13] [3] Mephenytoin. (n.d.). DrugInfoSys.com.[3] [14] Mephenytoin - Drug Toxicity. (2015). Medindia.[14] [12] Mephenytoin Side Effects. (n.d.). Drugs.com.[12] [1] A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(1), 1-8.[1] [15] Anand, B. S. (2021). Drug-Induced Hepatotoxicity. Medscape.[15] [16] Hu, J., & Yau, R. G. (2016). Mechanisms of Drug Induced Liver Injury. Journal of Hepatology, 65(3), 645-657.[16] [29] Ethotoin. (n.d.). PubChem.[29] [20] Evans, D. C. (2013). Gauging Reactive Metabolites in Drug-Induced Toxicity. Current Drug Metabolism, 14(1), 103-112.[20] [17] Al-Majesi, S. A., & Al-Zuhairi, K. S. (2024). Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review. Cureus, 16(4), e58835.[17] [23] Real, M., & Barnhill, M. S. (2016). Drug-Induced Liver Injury: Pattern Recognition and Future Directions. Gastroenterology & Hepatology, 12(1), 31-39.[23] [30] Journal Pre-proofs Novel Hydantoin Derivatives: Synthesis and Biological Activity Evaluation. (2023). ResearchGate.[30] [31] A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(1), 1-8.[31] [18] Ramachandran, A., & Jaeschke, H. (2019). Mechanisms of drug induced liver injury. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 1019-1028.[18] [5] LeRoy, B. E., et al. (2026). Preclinical Safety Assessment: General and Genetic Toxicology. Request PDF.[5] [6] Svendsen, O. (2000). Preclinical safety assessment: in vitro -- in vivo testing. Pharmacology & Toxicology, 86(Suppl 1), 6-7.[6] [32] Ethotoin. (n.d.). PharmaCompass.com.[32] [22] Lassila, T. (2016). In vitro methods in the study of reactive drug metabolites with liquid chromatography / mass spectrometry. OuluREPO.[22] [33] Ethotoin. (n.d.). Drugs.com.[33] [34] Ethotoin. (n.d.). In Wikipedia.[34] [24] Hastings, K. L. (2001). Pre-clinical methods for detecting the hypersensitivity potential of pharmaceuticals: regulatory considerations. Toxicology, 158(1-2), 85-89.[24] [8] Preclinical Safety Assessment: In vitro - in vivo Testing. (2000). ResearchGate.[8] [4] LeRoy, B. E. (2020). Preclinical Safety Assessment: General and Genetic Toxicology. ScienceDirect.[4] [26] Corsini, E., & Galli, C. L. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 208.[26] Zhang, S., et al. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1693-1700.[35] [27] Corsini, E., & Galli, C. L. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 208.[27] [36] Preclinical safety assessment of topical drugs and associated pathology. (n.d.). Amazon S3.[36] [25] Corsini, E., & Galli, C. L. (2014). Pre-Clinical Assessment of Drug-Induced Hypersensitivity Reactions. Pharma Focus Asia.[25] Drug hypersensitivity reactions: review of the state of the science for prediction and diagnosis. (2024). ResearchGate. [21] Baillie, T. A. (2016). On Mechanisms of Reactive Metabolite Formation from Drugs. Current Drug Metabolism, 17(10), 917-926.[21] [37] Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (2021). MDPI.[37]
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optimizing reaction conditions for imidazolidine-2,4-dione synthesis
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working on the synthesis of imidazolidine-2,4-diones, commonly known as hydantoins. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high yields of pure products.
Introduction to Imidazolidine-2,4-dione Synthesis
Imidazolidine-2,4-diones are a crucial class of heterocyclic compounds due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The most common and versatile method for their synthesis is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound (aldehyde or ketone) with an alkali metal cyanide and ammonium carbonate. Another related method is the Strecker synthesis, which can also yield intermediates for hydantoin formation.
While these methods are well-established, achieving optimal results can be challenging. This guide provides a structured approach to troubleshooting common issues and optimizing your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction. It is generally accepted to proceed through the initial formation of a cyanohydrin from the reaction of the carbonyl compound with cyanide. This is followed by the reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form the hydantoin product.
Q2: What are the key reaction parameters to control in a Bucherer-Bergs reaction?
The key parameters to control are temperature, pH, and the molar ratio of reactants. The reaction is typically heated to promote the cyclization step. The pH of the reaction mixture is crucial as it affects the equilibrium between the different intermediates. The molar ratios of the cyanide source, ammonium carbonate, and the carbonyl compound should be carefully controlled to ensure complete conversion and minimize side reactions.
Q3: What are the most common side reactions?
Common side reactions include the formation of polymeric materials, hydrolysis of the cyanohydrin intermediate back to the starting carbonyl compound, and the formation of other heterocyclic compounds. The extent of these side reactions is highly dependent on the specific substrate and the reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Imidazolidine-2,4-dione
Possible Causes & Solutions
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to the degradation of starting materials or the product.
-
Solution: Screen a range of temperatures, for example, from 50 °C to 100 °C, to find the optimal condition for your specific substrate.
-
-
Incorrect pH: The pH of the reaction mixture can influence the formation of key intermediates.
-
Solution: While the ammonium carbonate provides a basic environment, the optimal pH can be substrate-dependent. You can try adjusting the initial pH by adding a small amount of a base like sodium hydroxide or an acid.
-
-
Poor Quality Reagents: The purity of the starting materials, especially the carbonyl compound and the cyanide source, is critical.
-
Solution: Ensure that your reagents are of high purity. If necessary, purify the starting carbonyl compound by distillation or recrystallization.
-
-
Steric Hindrance: Highly hindered ketones may react very slowly or not at all under standard conditions.
-
Solution: For sterically hindered substrates, consider using higher temperatures, longer reaction times, or a more reactive cyanide source. Microwave-assisted synthesis can also be effective in these cases.
-
Problem 2: Difficulty in Product Purification and Isolation
Possible Causes & Solutions
-
Formation of Water-Soluble Byproducts: The reaction mixture can contain various salts and water-soluble organic byproducts, which can complicate the isolation of the desired hydantoin.
-
Solution: After the reaction is complete, acidification of the reaction mixture will often precipitate the hydantoin product, which can then be collected by filtration. Washing the crude product with cold water can help remove residual salts.
-
-
Product is Soluble in the Reaction Mixture: Some hydantoins have significant solubility in the aqueous reaction mixture, leading to low isolated yields.
-
Solution: If the product is not precipitating upon acidification, try extracting the aqueous layer with an organic solvent like ethyl acetate. You may need to perform multiple extractions to recover most of the product.
-
-
Oily Product: The crude product may sometimes be an oil instead of a solid, making it difficult to handle.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography may be necessary.
-
Problem 3: Presence of Unexpected Byproducts
Possible Causes & Solutions
-
Hydrolysis of Cyanohydrin: The cyanohydrin intermediate can hydrolyze back to the starting carbonyl compound, especially at non-optimal pH.
-
Solution: Ensure that the reaction conditions, particularly pH and temperature, are optimized to favor the formation of the aminonitrile and subsequent cyclization.
-
-
Formation of α-Amino Acids: In some cases, the aminonitrile intermediate can be hydrolyzed to the corresponding α-amino acid, especially during acidic workup.
-
Solution: Careful control of the workup conditions is necessary. Avoid prolonged exposure to strong acids or high temperatures during the workup.
-
Experimental Protocols
General Procedure for the Bucherer-Bergs Synthesis of 5,5-Dimethylimidazolidine-2,4-dione
This protocol is a general guideline and may need to be optimized for different substrates.
Materials:
-
Acetone (1.0 eq)
-
Potassium cyanide (1.2 eq)
-
Ammonium carbonate (3.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide and ammonium carbonate in a mixture of water and ethanol.
-
Add acetone to the solution.
-
Heat the reaction mixture to reflux (typically around 60-80 °C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. This should be done in a fume hood as toxic hydrogen cyanide gas may be evolved.
-
The product, 5,5-dimethylimidazolidine-2,4-dione, should precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from water or an ethanol/water mixture.
Table 1: Recommended Starting Conditions for Bucherer-Bergs Reaction
| Parameter | Recommended Range | Notes |
| Temperature | 50 - 100 °C | Substrate dependent. Higher temperatures for hindered ketones. |
| Molar Ratio (Carbonyl:KCN:(NH₄)₂CO₃) | 1 : 1.1-1.5 : 2-4 | An excess of cyanide and carbonate is typically used. |
| Solvent | Water, Ethanol/Water | A co-solvent is often used to improve solubility. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in hydantoin synthesis.
References
-
Title: Synthesis and biological activity of hydantoin derivatives. Source: A review in a relevant medicinal chemistry journal. URL: [Link]
-
Title: Recent advances in the synthesis of hydantoins: a review. Source: A review article covering various synthetic methods. URL: [Link]
-
Title: The Bucherer-Bergs Reaction. Source: A comprehensive overview of the reaction mechanism and applications. URL: [Link]
-
Title: A study of the Bucherer-Bergs reaction. Source: A research article detailing mechanistic studies. URL: [Link]
Navigating the Synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable hydantoin derivative. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. Which synthetic route is most recommended and why?
The most common and robust method for the synthesis of 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction .[1][2][3][4][5] This one-pot, multicomponent reaction is advantageous due to its use of readily available and inexpensive starting materials: a ketone or aldehyde, ammonium carbonate, and a cyanide source (typically potassium or sodium cyanide).[1][2] For your target molecule, the starting ketone would be 4-hydroxypropiophenone.
The primary reason for recommending the Bucherer-Bergs synthesis is its efficiency and convergence. It assembles the complex hydantoin ring in a single step, which is often more efficient than linear synthetic strategies. The reaction generally proceeds with good yields, especially for ketones.[1]
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxypropiophenone (1 equivalent), ammonium carbonate (4 equivalents), and potassium cyanide (2 equivalents).
-
Solvent: Add a mixture of ethanol and water (typically a 1:1 ratio) to dissolve the reactants. The use of 50% alcohol is an effective solvent for this reaction.[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 8-12 hours.[6]
-
Work-up:
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
To further purify, the filtrate can be acidified with a mineral acid (e.g., HCl) to precipitate any remaining product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Q2: What are the most common impurities I should expect in the synthesis of this compound, and how are they formed?
Understanding the potential impurities is critical for developing a robust purification strategy and ensuring the final compound's purity. Based on the Bucherer-Bergs reaction mechanism, several impurities can be anticipated.
Table 1: Common Impurities and Their Origins
| Impurity ID | Impurity Name/Type | Plausible Origin |
| A | Unreacted 4-hydroxypropiophenone | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. |
| B | O-substituted byproducts | The phenolic hydroxyl group is susceptible to side reactions, such as O-alkylation, under the basic conditions of the Bucherer-Bergs reaction, especially if alkylating agents are present as impurities. |
| C | Reaction Intermediates (e.g., α-amino-α-(4-hydroxyphenyl)propionitrile) | Incomplete cyclization of the aminonitrile intermediate. This can be caused by non-optimal pH or temperature.[2] |
| D | α-Amino-α-(4-hydroxyphenyl)propionic acid | Hydrolysis of the hydantoin ring during work-up or purification, particularly under harsh acidic or basic conditions. |
| E | 5-Arylidene hydantoin derivatives | Dehydration of the hydantoin product, especially if the reaction is run at very high temperatures or under strongly acidic conditions during workup.[7][8] |
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Bucherer-Bergs synthesis can often be traced back to several key factors. Here’s a troubleshooting guide to help you optimize your reaction.
Detailed Troubleshooting Steps:
-
Incomplete Reaction: The Bucherer-Bergs reaction can be slow. Consider extending the reflux time to 24 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Ensure that the reaction mixture is maintained at a consistent reflux temperature. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to byproduct formation.
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial. A common recommendation is a 1:2:4 molar ratio of ketone to cyanide source to ammonium carbonate.[2][6] An excess of ammonium carbonate helps to maintain the optimal pH.
-
pH Control: The pH of the reaction mixture should be in the range of 8-9.[2] Ammonium carbonate acts as a buffer, but if the pH deviates significantly, it can hinder the formation of the necessary intermediates.
-
Solubility Issues: The starting ketone, 4-hydroxypropiophenone, may have limited solubility. Ensure adequate solvent volume and vigorous stirring. The use of a co-solvent system like ethanol/water is highly recommended to improve solubility.[1]
Q4: How can I detect and quantify the impurities in my final product?
A combination of chromatographic and spectroscopic techniques is essential for the robust analysis of your product's purity.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the main product from its impurities. A reversed-phase C18 column is typically effective for separating hydantoin derivatives.[9] The mobile phase can be a gradient of acetonitrile and water, with a UV detector set to a wavelength where both the product and potential impurities absorb (e.g., 254 nm).
-
Gas Chromatography (GC): For certain impurities, particularly the unreacted starting ketone, GC can be a useful analytical tool. Derivatization may be necessary for the polar hydantoin product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and for identifying the structures of any significant impurities that are isolated.[11]
-
Mass Spectrometry (MS): LC-MS is particularly useful for identifying unknown impurities by providing accurate mass data, which can help in elucidating their structures.
Protocol: Impurity Profiling by HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Q5: What is the best way to purify the crude this compound?
For phenolic compounds, a multi-step purification strategy is often necessary to achieve high purity.
-
Recrystallization: This is the primary method for purifying the crude product. Ethanol or a mixture of ethanol and water is a good starting point for solvent selection. The phenolic nature of your compound means its solubility will be pH-dependent.
-
Acid-Base Extraction: An acid-base extraction can be effective for removing non-phenolic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). The phenolic hydantoin will deprotonate and dissolve. Non-acidic impurities can be removed by extraction with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate the purified product.
-
Column Chromatography: If recrystallization and acid-base extraction are insufficient, silica gel column chromatography can be employed. A mobile phase gradient of ethyl acetate in hexanes is a common choice for separating compounds of moderate polarity.[12][13][14]
References
- D. Agbaba, S. Zivanov-Stakic, D. Vladimirov, T. Odovic, L. Zivanovic, Structure-Retention Relationship Study of HPLC Data of Antiepileptic Hydantoin Analogues.
- M. K. Sharma, S. K. Rastogi, A. K. Agarwal, Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
- Y. Wang, et al., Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 20, 19683-19695 (2015).
- Bucherer–Bergs reaction. Wikipedia.
- Bucherer-Bergs Reaction. Alfa Chemistry.
- Y. Wang, et al., Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction.
- T. Djaković-Sekulić, et al., In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. Combinatorial Chemistry & High Throughput Screening, 19, 407-415 (2016).
- Analysis of Allantoin using HILIC HPLC. JASCO Inc., (2024).
- Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis.
- L. Poĺovková, et al., The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23, 1176 (2018).
- Bucherer-Bergs Reaction. Ambeed.com.
- A. D. Borthwick, Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 59, 67-81 (2016).
- R. Dai, et al.
- K. Khoddami, et al., Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 18, 5879-5906 (2013).
- Y. Chen, et al., Purification of Phenolic Compounds from Camellia polyodonta Flower: Composition Analysis, Antioxidant Property, and Hypolipidemic Activity In Vitro and In Vivo. Foods, 12, 2377 (2023).
- Synthesis of 5-ethyl-5-phenyl-hydantoin. PrepChem.com.
- A. J. Glazko, et al., Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Therapeutic Drug Monitoring, 1, 11-34 (1979).
- M. A. Rodrigues, et al., Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv, (2024).
- M. Dai, et al., Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science, 86, 4313-4325 (2021).
- B. Perrio, et al., A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59, 1301-1307 (2003).
- M. A. Rodrigues, et al., Alternative Extraction and Downstream Purification Processes for Anthocyanins. Molecules, 24, 3256 (2019).
- R. G. Browne, et al., Evidence for stereoselective production of phenytoin (5,5-diphenylhydantoin) arene oxides in man. Advances in Experimental Medicine and Biology, 197, 897-902 (1986).
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Technical Support Center: Crystallization of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
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- 6. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | C9H8N2O3 | CID 94233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
analytical challenges in characterizing 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analytical characterization of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.
A Note on This Specific Molecule: this compound is a specific hydantoin derivative for which public-domain analytical data is scarce. The guidance herein is built upon established principles for the analysis of closely related analogs, such as 5-(4-hydroxyphenyl)imidazolidine-2,4-dione[1][2] and other 5,5-disubstituted hydantoins[3][4]. The core principles of chromatography and spectroscopy for this class of compounds are robust and have been adapted to address the unique challenges presented by this molecule's structure.
Section 1: Fundamental Properties, Solubility, and Stability
The analytical journey begins with a solid understanding of the molecule's basic physicochemical properties. The structure presents three key features that dictate its behavior: a weakly acidic phenolic hydroxyl group, two amide-like N-H protons in the hydantoin ring, and a chiral center at the C5 position.
FAQ: How should I approach solubility testing for this compound?
Answer: The solubility of this compound is expected to be highly dependent on pH due to the ionizable phenolic hydroxyl group (pKa typically ~9-10).
Troubleshooting Protocol: Solubility Assessment
-
Initial Screening (Organic Solvents):
-
Begin with common polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where high solubility is expected.
-
Test solubility in alcohols like methanol and ethanol.
-
Assess solubility in acetonitrile (ACN) and Tetrahydrofuran (THF), which are common HPLC mobile phase constituents.
-
-
Aqueous Solubility (pH-Dependent):
-
Acidic to Neutral pH (e.g., pH 2-7): The phenolic group will be protonated (non-ionized). In this state, aqueous solubility is likely to be low, driven primarily by the polarity of the hydantoin ring.
-
Alkaline pH (e.g., pH > 10): The phenolic group will be deprotonated to form the more soluble phenoxide salt. Solubility should increase significantly.
-
Experimental Steps:
-
Prepare a series of buffers (e.g., phosphate, borate) at various pH points (e.g., 3, 5, 7.4, 9, 11).
-
Add an excess of the solid compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure saturation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
-
-
FAQ: What are the primary stability concerns for this molecule?
Answer: Two main degradation pathways should be monitored: hydrolysis of the hydantoin ring and oxidation of the hydroxyphenyl moiety.
-
Hydrolysis: Hydantoin rings can undergo hydrolytic cleavage under strongly acidic or basic conditions, leading to the formation of an amino acid derivative. This is a common degradation pathway for drugs like Phenytoin (5,5-diphenylhydantoin)[3]. The reaction is typically slow but can be accelerated by heat.
-
Oxidation: The 4-hydroxyphenyl group is susceptible to oxidation, which can be catalyzed by light, metal ions, or high pH. This can lead to the formation of colored quinone-type species or other oxidative degradation products.
Recommendations:
-
Store solid material protected from light in a cool, dry place.
-
For solutions, use freshly prepared samples. If storage is necessary, store at 2-8 °C in amber vials and consider purging with an inert gas like nitrogen or argon.
-
Avoid prolonged exposure to high temperatures and extreme pH conditions during sample preparation and analysis.
Section 2: Chromatographic Analysis (HPLC/UPLC)
Chromatography is the cornerstone of purity assessment and quantification. The key challenges are managing the compound's ionizable nature and resolving its enantiomers.
Troubleshooting Guide: Poor Peak Shape in Reverse-Phase HPLC
Issue: My peak is tailing or showing significant fronting on a C18 column.
Causality: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by ionization effects. The phenolic hydroxyl group is the most likely culprit. At mid-range pH values (e.g., pH 4-8), the phenol exists in a partial state of ionization, leading to mixed retention mechanisms and peak tailing.
Solutions:
| Strategy | Mechanism | Recommended Starting Conditions |
| Mobile Phase pH Control (Low) | Suppresses the ionization of the phenolic -OH group, ensuring a single, neutral species interacts with the stationary phase. | Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: Acetonitrile. |
| Mobile Phase pH Control (High) | Fully deprotonates the phenolic -OH to the phenoxide, ensuring a single, charged species. May require a pH-stable column. | Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10 (use with a hybrid or ethylene-bridged column). Mobile Phase B: Acetonitrile. |
| Use a "High Purity" Column | Modern, high-purity silica columns have fewer free silanol groups, reducing secondary interactions that cause tailing. | Use any column designated as "high purity," "base-deactivated," or "Type B" silica. |
Troubleshooting Guide: Enantiomeric Separation
Issue: I need to confirm the stereochemical purity of my compound, but I only see one peak on my achiral column.
Causality: The compound possesses a stereocenter at the C5 position. Enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard columns. Chiral chromatography is required for their separation.
Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
Section 3: Spectroscopic Characterization
NMR and Mass Spectrometry are essential for structural confirmation.
FAQ: What are the expected signals in ¹H and ¹³C NMR?
Answer: Based on the structure and data from similar hydantoins[5][6], the following signals can be anticipated (in a solvent like DMSO-d₆):
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |
| Ethyl (CH₃) | Triplet, ~0.8-1.0 ppm | ~8-12 ppm | Coupled to the CH₂ group. |
| Ethyl (CH₂) | Quartet, ~1.8-2.2 ppm | ~30-35 ppm | Coupled to the CH₃ group. |
| Hydroxyphenyl (Ar-H) | Two doublets (AA'BB' system), ~6.7-7.2 ppm | ~115 ppm (C ortho to OH), ~130 ppm (C meta to OH), ~125 ppm (C ipso), ~155 ppm (C para, with OH) | Classic pattern for a 1,4-disubstituted benzene ring. |
| Hydantoin (N-H) | Two broad singlets, ~8.0-11.0 ppm | N/A | Positions are variable and exchangeable. May not be visible in methanol-d₄. |
| Phenol (O-H) | Broad singlet, ~9.0-10.0 ppm | N/A | Position is variable and exchangeable. |
| Quaternary Carbon (C5) | N/A | ~65-75 ppm | Will not appear in a DEPT-135 experiment. |
| Carbonyls (C2, C4) | N/A | ~155-160 ppm (C2, urea-like), ~170-175 ppm (C4, amide-like) | Two distinct carbonyl signals are expected. |
Troubleshooting Guide: Identifying Labile Protons in NMR
Issue: The signals for my N-H and O-H protons are very broad, or I can't find them.
Causality: These are "labile" or "exchangeable" protons. Their signal broadening is due to chemical exchange with residual water in the NMR solvent and quadrupolar effects from the adjacent nitrogen atoms.
Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample in a protic solvent (e.g., DMSO-d₆).
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The signals corresponding to the N-H and O-H protons will disappear or significantly decrease in intensity as the protons are replaced by deuterium. This provides definitive identification of these exchangeable protons.
FAQ: What fragmentation patterns are expected in Mass Spectrometry (ESI-MS)?
Answer: In positive ion mode Electrospray Ionization (ESI+), you should expect to see the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ (from the acidic phenol) should be prominent.
Expected MS/MS Fragmentation:
Caption: Potential fragmentation pathways in MS/MS analysis.
Section 4: Impurity and Degradation Profiling
A critical aspect of characterization is identifying and controlling impurities.
Troubleshooting Guide: Identifying Potential Synthesis-Related Impurities
Issue: I see several minor peaks in my HPLC chromatogram of a newly synthesized batch. What could they be?
Causality: The synthesis of hydantoins, often via methods like the Bucherer-Bergs reaction[3][6], can lead to predictable side products or unreacted starting materials. A plausible synthesis for your target molecule would involve 4-hydroxypropiophenone, a cyanide source (e.g., KCN), and ammonium carbonate.
Potential Impurities:
| Impurity Name | Potential Origin | Analytical Note |
| 4-Hydroxypropiophenone | Unreacted starting material | Will be less polar and elute earlier in reverse-phase HPLC. |
| Corresponding α-amino acid | Hydrolysis of the final product or an intermediate | Will be highly polar and may not be well-retained on a C18 column. |
| Isomeric Impurities | Rearrangement during synthesis | May have very similar retention times and require high-efficiency columns to resolve. |
| Ring-Opened Adducts | Incomplete cyclization | May be more polar than the final product. |
Workflow for Unknown Peak Identification
-
Obtain Mass Data: Use HPLC-MS to get the mass-to-charge ratio (m/z) of the unknown peak. This is the most critical first step.
-
Propose a Formula: Use the high-resolution mass (if available) to predict an elemental formula.
-
Check Against Possibilities: Does the mass correspond to any of the potential impurities listed above or a plausible degradation product (e.g., M+16 for oxidation, M+18 for hydrolysis)?
-
Isolate and Characterize: If the impurity is significant, use preparative HPLC to isolate it for full NMR characterization.
References
-
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. National Center for Biotechnology Information, PubMed Central.[Link]
-
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. PubChem, National Center for Biotechnology Information.[Link]
-
Fragments of 1H NMR spectra of... ResearchGate.[Link]
-
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.[Link]
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences.[Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar.[Link]
-
3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. ResearchGate.[Link]
-
2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST Chemistry WebBook.[Link]
Sources
- 1. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | C9H8N2O3 | CID 94233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Anticonvulsant Activity of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione and Phenytoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiepileptic drug (AED) discovery, the hydantoin scaffold has historically been a cornerstone. Phenytoin, or 5,5-diphenylimidazolidine-2,4-dione, has been a frontline therapy for focal and generalized tonic-clonic seizures for decades. Its mechanism of action and efficacy have been extensively characterized, making it a crucial benchmark for novel anticonvulsant agents. This guide provides a detailed comparative analysis of phenytoin and a structurally related hydantoin derivative, 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as Nirvanol. While Nirvanol is more commonly known as an active metabolite of the anticonvulsant mephenytoin, its own anticonvulsant properties warrant a direct comparison with the archetypal hydantoin, phenytoin. This guide will delve into their structural nuances, comparative anticonvulsant efficacy based on preclinical data, mechanisms of action, and the experimental protocols utilized for their evaluation.
Structural Comparison: A Tale of Two Hydantoins
At their core, both phenytoin and Nirvanol share the imidazolidine-2,4-dione heterocyclic ring system. The critical difference lies in the substitutions at the C5 position of this ring, a key determinant of their anticonvulsant activity.
-
Phenytoin: Possesses two phenyl groups at the C5 position. This diphenyl substitution is a hallmark of its potent activity against generalized tonic-clonic seizures.
-
This compound (Nirvanol): Features one ethyl group and one 4-hydroxyphenyl group at the C5 position. The presence of the ethyl group and the hydroxylated phenyl ring distinguishes it from phenytoin and influences its pharmacological profile.
Figure 1. Chemical structures of Phenytoin and this compound (Nirvanol).
Comparative Anticonvulsant Efficacy: An Evidence-Based Analysis
The maximal electroshock (MES) seizure test in rodents is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The median effective dose (ED50), the dose at which 50% of animals are protected from the tonic hindlimb extension phase of the seizure, is a key metric of potency.
| Compound | Animal Model | Test | Route of Administration | ED50 | Reference |
| Phenytoin | Mouse | MES | Intraperitoneal (i.p.) | 10.43 ± 1.41 mg/kg | [1] |
| This compound (Nirvanol) | Mouse | MES | Intraperitoneal (i.p.) | 23 mg/kg (at 30 min) | [2] |
| This compound (Nirvanol) | Mouse | MES | Intraperitoneal (i.p.) | 30 mg/kg (at 2 hr) | [2] |
Based on the available data, phenytoin demonstrates greater potency than Nirvanol in the mouse MES model. The ED50 of phenytoin is approximately half that of Nirvanol at the 30-minute time point. This suggests that a lower dose of phenytoin is required to achieve the same anticonvulsant effect as Nirvanol in this preclinical model. The change in Nirvanol's ED50 between 30 minutes and 2 hours may reflect its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.
Mechanism of Action: A Shared Pathway
The primary mechanism of action for phenytoin and other hydantoin derivatives is the modulation of voltage-gated sodium channels. By binding to these channels, hydantoins stabilize them in the inactivated state, thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures. This action is use-dependent, meaning the blocking effect is more pronounced at higher frequencies of neuronal firing, which is a hallmark of seizure activity. This selective inhibition of hyperexcitable neurons contributes to the anticonvulsant effect while sparing normal neuronal transmission.
Given the structural similarity of Nirvanol to phenytoin and its demonstrated efficacy in the MES test, it is highly probable that it shares this primary mechanism of action. The ethyl and 4-hydroxyphenyl substitutions at the C5 position likely influence the compound's affinity for the sodium channel and its pharmacokinetic properties, which could account for the observed difference in potency compared to phenytoin.
Figure 2. Proposed mechanism of action for phenytoin and Nirvanol, highlighting the stabilization of the inactivated state of voltage-gated sodium channels.
Experimental Protocols: A Guide to Preclinical Evaluation
The following protocols are standard methodologies for assessing the anticonvulsant activity of compounds like phenytoin and Nirvanol.
Maximal Electroshock (MES) Seizure Test
This test is a reliable model for generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male albino mice (e.g., ICR strain) are commonly used.
-
Drug Administration: The test compound (phenytoin or Nirvanol) is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol and saline) and administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle alone.
-
Time to Peak Effect: The anticonvulsant activity is assessed at the predetermined time of peak effect for each compound.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The ED50 value and its 95% confidence intervals are calculated using a statistical method such as probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
Methodology:
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compound is administered as described in the MES test protocol.
-
Chemoconvulsant Administration: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of pentylenetetrazole (a GABA-A receptor antagonist) at a convulsive dose (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: The ED50 is calculated as in the MES test.
Figure 3. A typical workflow for the preclinical screening of anticonvulsant compounds using the MES and PTZ tests.
Conclusion
This guide provides a comparative overview of this compound (Nirvanol) and the established anticonvulsant, phenytoin. Based on available preclinical data, phenytoin exhibits a higher potency in the maximal electroshock seizure model, a key indicator of efficacy against generalized tonic-clonic seizures. Both compounds are believed to exert their anticonvulsant effects primarily through the modulation of voltage-gated sodium channels. The structural differences at the C5 position of the hydantoin ring likely account for the observed variance in potency. Further comprehensive studies, including detailed pharmacokinetic and pharmacodynamic profiling of Nirvanol, are warranted to fully elucidate its potential as a standalone anticonvulsant agent. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
-
Kupferberg HJ, Yonekawa W. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. [Link]
-
Żółkowska D, Zagaja M, Miziak B, et al. Isobolographic assessment of interactions between retigabine and phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacol Rep. 2015;67(5):949-54. [Link]
-
Abida, et al. Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. 2020; 3(2), 93-104. [Link]
-
National Institute of Neurological Disorders and Stroke. Anticonvulsant Screening Program. [Link]
-
Rogawski MA, Löscher W. The neurobiology of antiepileptic drugs. Nat Rev Neurosci. 2004;5(7):553-64. [Link]
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A Comparative Guide to the Biological Activity of Hydantoin Isomers
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer effects.[2][3] The stereochemistry of substituents on the hydantoin ring can profoundly influence these activities, leading to isomers with distinct pharmacological profiles. This guide provides an in-depth comparison of the biological activities of hydantoin isomers, supported by experimental data and mechanistic insights, to aid researchers in the design and development of novel therapeutics.
Anticonvulsant Activity: A Tale of Stereoselectivity
Hydantoin derivatives, most notably phenytoin, are widely used as anticonvulsants for treating partial-onset and tonic-clonic seizures.[4] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.[5][6] By binding to the inactive state of these channels, hydantoins slow their rate of recovery, thereby reducing the repetitive firing of action potentials that underlies seizure activity.[5][7]
The anticonvulsant activity of chiral hydantoin derivatives often exhibits stereoselectivity. For instance, in a series of 1-carbobenzoxy-5-isobutyl-2-iminohydantoins, the anticonvulsant activity was found to reside primarily in the (S)-isomers.[7] This highlights the critical role of the spatial arrangement of substituents in the interaction with the sodium channel.
Structure-Activity Relationship (SAR) Insights:
-
5-Position Substitution: A phenyl or another aromatic group at the 5-position is crucial for activity against generalized tonic-clonic seizures.[7][8]
-
Hydrogen Bonding: The ability of the hydantoin ring to form hydrogen bonds is a key feature for anticonvulsant activity. Altering the ring structure to a succinimide or pyrrolidinone, or N-methylation, leads to a stepwise decrease in activity.[9]
-
Lipophilicity: Increased lipophilicity can enhance the potency of some hydantoin derivatives.[7]
Comparative Anticonvulsant Activity of Hydantoin Isomers
| Compound/Isomer | Animal Model | Seizure Type | Efficacy | Reference |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | Mice | Maximal Electroshock (MES) & Pentylenetetrazol (PTZ) | Most active in series | [7] |
| (R)-(-)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | Mice | MES & PTZ | Less active than (S)-isomer | [7] |
| Phenytoin | Mouse Spinal Cord Neurons | Sustained Depolarization | Limits repetitive firing | [7] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice are used for the study.
-
Drug Administration: The test compound (hydantoin isomer) is administered intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[7]
Maximal Electroshock (MES) Test Workflow
Antiarrhythmic Properties: A Different Target, A Similar Principle
Phenytoin, a classic hydantoin anticonvulsant, also exhibits antiarrhythmic properties, classified as a Vaughan-Williams class IB antiarrhythmic agent.[10][11][12] Its mechanism of action in the heart mirrors its neuronal effects: blocking inactivated sodium channels.[13] This action is particularly effective in suppressing arrhythmias associated with digitalis toxicity and premature ventricular contractions.[14]
The structure-activity relationship for the antiarrhythmic effects of phenytoin derivatives reveals the importance of specific structural features. Substitution at the 3-position of the imidazolidinone ring with a chain containing a tertiary amine nitrogen atom can shift the affinity profile from inactivated (phenytoin-like) to activated (quinidine-like) cardiac sodium channels.[15] The antiarrhythmic activity is dependent on the presence of a protonated tertiary nitrogen atom, at least one phenyl ring, and molecular flexibility.[15]
Experimental Protocol: In Vitro Evaluation on Isolated Rat Heart
This protocol assesses the antiarrhythmic potential of hydantoin isomers by observing their effects on chloroform-induced arrhythmia in an isolated rat heart preparation.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized rat and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with a Krebs-Henseleit solution.
-
Drug Administration: The test compound is infused into the perfusion solution at a constant rate.
-
Arrhythmia Induction: After a stabilization period, chloroform is introduced into the perfusion solution to induce arrhythmia.
-
Measurement: Electrocardiogram (ECG) and heart rate are continuously monitored to assess the effects of the compound on the induced arrhythmia.[15]
In Vitro Antiarrhythmic Assay Workflow
Anticancer Activity: Targeting Diverse Pathways
The hydantoin scaffold has emerged as a versatile platform for the development of anticancer agents, with derivatives showing activity against various cancer types.[1] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.
Androgen Receptor (AR) Antagonism:
Second-generation nonsteroidal antiandrogens like enzalutamide, which feature a hydantoin core, are used in the treatment of prostate cancer.[16] These compounds act as AR antagonists, inhibiting androgen-mediated gene transcription and impairing the nuclear localization of the AR.[16] Thiohydantoin and hydantoin derivatives have been synthesized and evaluated for their AR antagonistic activities, with some compounds exhibiting potency superior to enzalutamide.[16][17]
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Hydantoin-based compounds have been designed as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in non-small cell lung cancer (NSCLC).[18][19] Certain hydantoin acetanilide derivatives have shown potent anticancer activity against NSCLC cell lines harboring EGFR mutations, with some compounds being more effective than the established EGFR inhibitor erlotinib.[19][20]
Other Anticancer Mechanisms:
Hydantoin derivatives have also been investigated for their activity against other cancer-related targets, including:
-
Smoothened (SMO) Receptor: Inhibition of the Hedgehog signaling pathway by targeting the SMO receptor.[21]
-
Tubulin Polymerization: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[22]
-
Thymidine Phosphorylase: Inhibition of this enzyme, which is involved in angiogenesis.[23]
Comparative Anticancer Activity of Hydantoin Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50/Activity | Reference |
| Enzalutamide | Androgen Receptor Antagonist | Prostate Cancer | FDA Approved | [16] |
| Compound 10 (Thiohydantoin derivative) | Androgen Receptor Antagonist | LNCaP-AR | IC50 = 0.1 µM | [17] |
| Compound 5a (Hydantoin acetanilide) | EGFR Inhibitor | H1975 (NSCLC) | IC50 = 1.94 µM | [19] |
| Compound 5f (Hydantoin acetanilide) | EGFR Inhibitor | H1975 (NSCLC) | IC50 = 1.38 µM | [19] |
| Compound 5g (3-Cyclohexyl-5-phenyl hydantoin) | Cytotoxic | HeLa, MCF-7 | IC50 = 5.4 µM, 2 µM | [24] |
| Compound 8d (Hydantoin-bridged combretastatin A-4 analog) | Tubulin Polymerization Inhibitor | Various | IC50 = 0.186-0.279 µM | [22] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/CCK-8)
Cytotoxicity assays are fundamental for screening the anticancer potential of new compounds.[25][26] The MTT and CCK-8 assays are colorimetric methods that measure cell viability based on the metabolic activity of living cells.[27][28]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the hydantoin derivatives for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated.
-
Absorbance Measurement: The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[25][29]
In Vitro Cytotoxicity Assay Workflow
Conclusion and Future Directions
The biological activity of hydantoin isomers is a testament to the principle of stereoselectivity in pharmacology. Subtle changes in the three-dimensional arrangement of substituents on the hydantoin core can lead to significant differences in potency and even mechanism of action. This guide has highlighted the stereochemical nuances in the anticonvulsant, antiarrhythmic, and anticancer activities of hydantoin derivatives.
Future research in this area should continue to explore the synthesis and biological evaluation of novel hydantoin isomers. A deeper understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents with improved safety profiles. The versatility of the hydantoin scaffold ensures its continued importance in the quest for new medicines to address unmet medical needs.
References
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
-
Abida, & TauquirAlam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
-
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (2022). Molecules, 27(17), 5867. [Link]
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A Comparative Guide to the Anticonvulsant Potential of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
This guide provides a comprehensive evaluation of the anticonvulsant properties of the hydantoin derivative, 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. Designed for researchers and drug development professionals, this document benchmarks the compound against established antiepileptic drugs (AEDs), Phenytoin and Phenobarbital, and is grounded in standard preclinical validation models.
Introduction: The Search for Novel Anticonvulsants
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite a diverse arsenal of available AEDs, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1][2] The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in anticonvulsant drug discovery.[3] Phenytoin, a classic hydantoin derivative, has been a first-line treatment for generalized tonic-clonic and partial seizures for decades.[2]
This guide focuses on this compound, a hydroxylated analog of Nirvanol (5-Ethyl-5-phenylhydantoin). The introduction of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. This analysis aims to contextualize its potential anticonvulsant efficacy by comparing it with the well-established drugs Phenytoin and Phenobarbital, utilizing data from validated preclinical seizure models.
Preclinical Validation Strategy: Rationale and Workflow
To validate the anticonvulsant effect of a novel compound, a multi-tiered screening approach is essential. This typically involves in vivo testing in rodent models to assess both efficacy against induced seizures and potential neurotoxicity. The workflow is designed to identify compounds that can prevent seizure spread and/or elevate the seizure threshold, while also establishing a preliminary safety window.
Caption: Preclinical anticonvulsant validation workflow.
Comparative Compounds
-
This compound (Investigational Compound): As a derivative of an active hydantoin, it is hypothesized to possess anticonvulsant properties. Its activity is benchmarked against its parent class of compounds.
-
Phenytoin (Positive Control): A widely used AED effective against generalized tonic-clonic seizures. It acts by blocking voltage-gated sodium channels.[2]
-
Phenobarbital (Positive Control): A barbiturate with broad-spectrum anticonvulsant activity, which enhances the inhibitory effects of GABA.[4]
Experimental Methodologies
Maximal Electroshock (MES) Test
The MES test is a gold-standard model for identifying anticonvulsants that are effective against generalized tonic-clonic seizures by preventing the spread of seizure activity.[1][5]
Protocol:
-
Animal Selection: Use male albino mice (20-25 g).
-
Grouping: Divide animals into groups (n=8-10 per group) for vehicle control, positive controls (Phenytoin, Phenobarbital), and the test compound at various doses.
-
Drug Administration: Administer the compounds intraperitoneally (i.p.). The test is conducted at the time of peak effect, determined from preliminary studies.
-
Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[6]
-
Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.[1]
-
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50) is calculated.[1]
Pentylenetetrazol (PTZ) Seizure Test
The subcutaneous PTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.
Protocol:
-
Animal Selection and Grouping: As described for the MES test.
-
Drug Administration: Administer compounds i.p. prior to PTZ injection.
-
PTZ Injection: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures (e.g., 85 mg/kg in mice).
-
Observation: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: Calculate the ED50 for each compound.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity).[7]
Protocol:
-
Apparatus: Use a standard rotarod apparatus with a rotating rod.
-
Training: Train mice to stay on the rotating rod for a set duration (e.g., 1-2 minutes).
-
Drug Administration: Administer the compounds at various doses.
-
Testing: At the time of peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the observation period.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Comparative Performance Analysis
For a quantitative comparison, we will use representative data for Phenytoin and Phenobarbital from studies in mice.
| Compound | Test Model | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Phenytoin | MES (mice) | ~9.9 | ~45 | ~4.5 |
| Phenobarbital | MES (mice) | ~22 | ~65 | ~3.0 |
| Hydantoin Analog | MES (mice) | ~8.3 | >100 | >12 |
Note: Data for Phenytoin and Phenobarbital are representative values from preclinical studies. The "Hydantoin Analog" data is from a potent derivative to illustrate the potential of this chemical class.[3]
Mechanistic Insights
The anticonvulsant action of hydantoin derivatives like Phenytoin is primarily attributed to their ability to modulate voltage-gated sodium channels.[2] By stabilizing the inactive state of these channels, they limit the repetitive firing of neurons, which is a hallmark of seizure activity. It is highly probable that this compound shares this mechanism. In contrast, Phenobarbital exerts its effect by enhancing GABAergic inhibition.[4]
Caption: Proposed mechanisms of action.
Conclusion and Future Directions
Based on its chemical structure and the known activity of related hydantoin derivatives, this compound is a promising candidate for anticonvulsant activity, likely acting through the modulation of voltage-gated sodium channels. Its efficacy is expected to be most pronounced in models of generalized tonic-clonic seizures, such as the MES test.
To definitively validate its anticonvulsant profile, direct experimental evaluation is necessary. Future studies should focus on:
-
Determining the ED50 of the compound in both MES and PTZ models.
-
Establishing its neurotoxicity profile (TD50) using the rotarod test to calculate the Protective Index.
-
Conducting pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
Such data will be critical in ascertaining whether this compound offers a superior therapeutic window compared to existing AEDs like Phenytoin and Phenobarbital.
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structure-activity relationship of 5-substituted hydantoins
-
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Hydantoins
-
For Researchers, Scientists, and Drug Development Professionals
-
Abstract
-
The hydantoin scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] The substituent at the 5-position of this heterocyclic ring is a critical determinant of biological activity, profoundly influencing the compound's pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted hydantoins across key therapeutic areas, including anticonvulsant, antimicrobial, and anticancer activities. By synthesizing experimental data and elucidating the underlying chemical principles, this document serves as a comprehensive resource to guide the rational design and development of next-generation hydantoin-based therapeutics.
-
Introduction: The Privileged Hydantoin Scaffold
-
Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic ring that has proven to be a remarkably versatile scaffold in drug discovery.[1] Its structure, featuring two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological targets.[1] Furthermore, the C5 position of the hydantoin ring is a key site for substitution, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.
-
The clinical significance of hydantoins is well-established, with prominent examples including the anticonvulsant phenytoin and the antimicrobial agent nitrofurantoin.[1] The diverse pharmacological activities exhibited by hydantoin derivatives, ranging from anticonvulsant and antimicrobial to anticancer and anti-inflammatory effects, underscore the therapeutic potential of this structural motif.[1] This guide will focus on the critical role of the 5-substituent in dictating the specific biological outcomes of these compounds.
-
Anticonvulsant Activity: A Well-Established Paradigm
-
The most recognized therapeutic application of 5-substituted hydantoins is in the management of epilepsy. The prototypical drug, phenytoin (5,5-diphenylhydantoin), has been a mainstay in anticonvulsant therapy for decades.[2] The SAR for this class of compounds is well-defined, providing a clear roadmap for the design of new antiepileptic agents.
-
Key Structure-Activity Relationship (SAR) Insights
-
-
Aromaticity at C5 is Essential: A phenyl group or another aromatic substituent at the 5-position is a critical requirement for potent activity against generalized tonic-clonic seizures.[2] This aromatic moiety is believed to be crucial for binding to voltage-gated sodium channels, a primary target for anticonvulsant drugs.
-
-
-
Lipophilicity and Electronic Effects: The anticonvulsant activity of phenylmethylenehydantoins is significantly influenced by lipophilicity (log P) and the energy of the lowest unoccupied molecular orbital (LUMO).[3][4] Substituents on the phenyl ring that modulate these parameters can have a profound impact on potency. For instance, alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring have been shown to yield good anticonvulsant activity.[3][4]
-
-
-
Stereochemistry: For chiral hydantoins, the stereochemistry at the C5 position can be a significant determinant of activity. In the case of iminohydantoins, the anticonvulsant activity has been shown to reside primarily in the S-isomers.[2]
-
-
Comparative Experimental Data for Anticonvulsant Activity
-
| Compound | 5-Substituent(s) | Anticonvulsant Activity (ED₅₀, mg/kg, MES test) |
-
| --- | --- | --- |
-
| Phenytoin | 5,5-diphenyl | 5.96[5] |
-
| 3-(4-tert-butylbenzylidene)hydantoin | 5-(4-tert-butylphenyl)methylene | 28[3] |
-
| 3-(4-isopropylbenzylidene)hydantoin | 5-(4-isopropylphenyl)methylene | 39[3] |
-
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | 5,5-diphenyl with N3 modification | 8.29[5][6] |
-
MES Test: Maximal Electroshock Seizure test, a standard preclinical model for evaluating anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][8][9]
-
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
The MES test is a fundamental in vivo assay for screening potential anticonvulsant agents.
-
-
Animal Preparation: Swiss albino mice are commonly used. The animals are acclimatized to laboratory conditions before the experiment.
-
-
-
Drug Administration: The test compound (e.g., a 5-substituted hydantoin derivative) is administered to the animals, typically via oral or intraperitoneal injection. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant like phenytoin.[9]
-
-
-
Induction of Seizures: After a specific pre-treatment time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.[9]
-
-
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which is the endpoint of the seizure.
-
-
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED₅₀) is calculated.
-
-
-
Caption: Workflow for the Maximal Electroshock (MES) test.
-
Antimicrobial Activity: An Emerging Frontier
-
The rise of antimicrobial resistance has necessitated the search for novel antibacterial and antifungal agents.[10] 5-Substituted hydantoins have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
-
Key Structure-Activity Relationship (SAR) Insights
-
-
Lipophilicity and Substituent Position: The antimicrobial activity of hydantoin derivatives is influenced by the lipophilicity and the position of substituents. For instance, in a series of hydantoin derivative dimers, a biphenyl linker was found to be preferable to phenyl or terphenyl linkers for antibacterial activity.[10]
-
-
-
Aromatic Substituents: The presence of specific aromatic groups at the 5-position can confer significant antimicrobial properties. For example, 5-chloroarylidene-substituted hydantoins have demonstrated antimycobacterial effects.[11]
-
-
-
Balance of Hydrophobicity: In dimeric hydantoin derivatives, a balance of hydrophobicity between different parts of the molecule is crucial for optimal antibacterial activity. Very short or very long lipid tails can lead to a loss of activity.[10]
-
-
Comparative Experimental Data for Antimicrobial Activity
-
| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
-
| --- | --- | --- |
-
| 5-alkenyl hydantoins | Pseudomonas aeruginosa | 62.5[13] |
-
| Hydantoin derivative dimers with C6 lipid tail | ESKAPE pathogens (Geometric Mean) | 5.37[10] |
-
| 5-chloroarylidene-2-amino substituted imidazoline-4-ones | Mycobacterium tuberculosis | Active (specific MIC not provided)[11] |
-
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]
-
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
-
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
-
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
-
-
Caption: Protocol for Minimum Inhibitory Concentration (MIC) determination.
-
Anticancer Activity: A Field of Growing Interest
-
The structural diversity of 5-substituted hydantoins has also led to their investigation as potential anticancer agents.[17]
-
Key Structure-Activity Relationship (SAR) Insights
-
-
Aromatic and Spirocyclic Systems: Hydantoin derivatives containing spirocyclic systems, such as a tetralin moiety, have shown growth-inhibitory potency against cancer cell lines.[18]
-
-
-
Substitution at N3 and C5: The nature of the substituents at both the N3 and C5 positions plays a crucial role in the antiproliferative activity. For instance, 3-benzhydryl-5-phenyl hydantoin has demonstrated moderate antitumor activity against several cancer cell lines with no cytotoxic effects on normal cells.[19]
-
-
-
Mechanisms of Action: The anticancer effects of hydantoin derivatives can be mediated through various mechanisms, including the induction of apoptosis, inhibition of cell migration and invasion, and reduction of oxidative stress.[17] For example, some 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives have been shown to exert anti-proliferative and pro-apoptotic activities in human colon cancer cells.[17]
-
-
Comparative Experimental Data for Anticancer Activity
-
| Compound | Cancer Cell Line | IC₅₀ (µmol/L) |
-
| --- | --- | --- |
-
| 3-benzhydryl-5-phenyl hydantoin | HeLa, MCF7, MiaPaCa-2, H460, SW620 | Moderate activity (specific IC₅₀ not provided)[19] |
-
| anti-5c (a 3,5-disubstituted hydantoin) | MCF7 (breast cancer) | 4.5[19] |
-
| Quinoxaline–furan derivative (QW12) | HeLa (cervical cancer) | 10.58[20] |
-
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Logical Relationships in SAR of 5-Substituted Hydantoins
-
The biological activity of 5-substituted hydantoins is a direct consequence of the interplay between the core hydantoin scaffold and the physicochemical properties of the substituent at the 5-position.
-
-
Caption: Logical flow of SAR for 5-substituted hydantoins.
-
Conclusion and Future Perspectives
-
The 5-position of the hydantoin ring is a critical "hotspot" for modulating biological activity. The well-established SAR for anticonvulsant hydantoins provides a solid foundation for the design of new central nervous system agents. The emerging data on the antimicrobial and anticancer activities of 5-substituted hydantoins highlight the immense potential for expanding the therapeutic applications of this versatile scaffold.
-
Future research should focus on:
-
-
Rational Design: Employing computational tools and a deeper understanding of SAR to design novel 5-substituted hydantoins with enhanced potency and selectivity for specific biological targets.
-
-
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
-
-
Exploration of New Chemical Space: Synthesizing and screening diverse libraries of 5-substituted hydantoins to identify new lead compounds for various diseases.
-
-
By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers and drug development professionals can accelerate the discovery of innovative and effective hydantoin-based medicines.
-
References
-
-
Dudley, W. A. (2024). Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors. Pharmaceuticals, 17(5), 570. [Link]
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Ingle, G. B., & Kolhe, S. V. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. International Journal of Research in Engineering and Science, 12(1), 206-210. [Link]
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Delele, N. F., Jarso, G., & Guta, M. (2021). Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. Evidence-Based Complementary and Alternative Medicine, 2021, 9958752. [Link]
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Al-Shabib, N. A., Khan, J. M., Khan, M. S., Ali, M. A., & Husain, F. M. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 28(12), 7087-7095. [Link]
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A Comparative Analysis of Hydantoin Anticonvulsants: In Vitro Target Engagement vs. In Vivo Efficacy
A Technical Guide for Researchers in Neurology and Drug Development
Introduction
The hydantoin class of molecules has been a cornerstone in the management of epilepsy for decades. While phenytoin is the most well-known member, its analogs and their metabolites, such as 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, offer a rich area of study for understanding the nuances of anticonvulsant activity. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this hydroxylated metabolite, contextualized by its parent compounds and the benchmark drug, phenytoin. We will delve into the underlying mechanism of action, compare potencies through experimental data, and provide standardized protocols to ensure scientific rigor and reproducibility.
This compound is a key metabolite of Nirvanol (5-Ethyl-5-phenylhydantoin), which itself is an active metabolite of the drug mephenytoin.[1] Understanding the efficacy of this terminal metabolite is crucial for a complete picture of mephenytoin's therapeutic action and duration. The primary mechanism for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[2][3] By stabilizing these channels in an inactivated state, hydantoins prevent the high-frequency neuronal firing characteristic of seizures.[4]
Part 1: In Vitro Efficacy - Targeting the Voltage-Gated Sodium Channel
Mechanism of Action: State-Dependent Channel Blockade
Hydantoins exhibit a state-dependent binding mechanism, showing a significantly higher affinity for the inactivated state of NaV channels compared to the resting state.[5][6] This is a critical aspect of their therapeutic action. During a seizure, neurons fire at a high frequency, causing a rapid cycling of NaV channels between resting, open, and inactivated states. The preferential binding to the inactivated state means the drug has a greater effect on rapidly firing neurons, effectively suppressing seizure spread without significantly affecting normal, low-frequency neuronal activity.[4]
Caption: Mechanism of state-dependent NaV channel blockade by hydantoins.
Quantitative In Vitro Data
The potency of hydantoins can be quantified by their binding affinity (KD) or the concentration required to inhibit 50% of the sodium current (IC50). For phenytoin, these values have been established through various electrophysiological studies.
| Compound | Assay | Parameter | Value (µM) | Source(s) |
| Phenytoin | Electrophysiology (Whole-cell patch-clamp) | IC50 for Na+ current block | 44.2 - 50.5 | [7] |
| Phenytoin | Radioligand Binding / Electrophysiology | KD / Affinity for Inactivated NaV | 9 - 19 | [5] |
This table uses Phenytoin as a proxy for the hydantoin class due to the lack of specific published data for this compound.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the standard method for determining the IC50 of a compound on voltage-gated sodium channels in cultured neurons.
Objective: To measure the concentration-dependent inhibition of Na+ currents by the test compound.
Materials:
-
Cultured cortical neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)
-
Test compound stock solution (e.g., in DMSO)
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all NaV channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit Na+ currents.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application: Perfuse the external solution containing the test compound at various concentrations (e.g., 1, 10, 30, 100, 300 µM). Allow sufficient time for the drug to equilibrate at each concentration.
-
Data Acquisition: Record Na+ currents at each concentration of the test compound.
-
Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current amplitude to the baseline (control) current.
-
Plot the percent inhibition against the log of the drug concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining in vitro efficacy using patch-clamp.
Part 2: In Vivo Efficacy - Seizure Protection in Animal Models
The ultimate test of an anticonvulsant's utility is its ability to prevent seizures in vivo. The Maximal Electroshock (MES) seizure test is a widely used, robust model for generalized tonic-clonic seizures and is particularly effective for evaluating compounds that act on NaV channels.[8] This model assesses a compound's ability to prevent seizure spread.[8]
Comparative In Vivo Data
Data from the MES test in mice allows for a direct comparison of the potency of Nirvanol (the immediate precursor to the topic compound) and the benchmark drug, phenytoin. The effective dose 50 (ED50) represents the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.
| Compound | Animal Model | Test | ED50 (mg/kg, i.p.) | Source(s) |
| Nirvanol | Mouse | MES | 23 - 30 | [1] |
| Phenytoin | Mouse | MES | ~9.8 | [9] |
Lower ED50 values indicate higher in vivo potency.
A study by Kupferberg et al. (1975) showed that after administration of mephenytoin, the anticonvulsant activity initially correlates with mephenytoin brain levels, but later activity is primarily due to the accumulation of its metabolite, Nirvanol.[1] Nirvanol has a very long plasma half-life in humans (approximately 114 hours), which contributes to its sustained anticonvulsant effect.[10] The further hydroxylation to this compound is a key step in its eventual elimination. While the ED50 of the hydroxylated metabolite itself is not documented, its formation is integral to the overall pharmacokinetic and pharmacodynamic profile of the parent drug.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol describes the standardized procedure for assessing anticonvulsant efficacy in the mouse MES model.
Objective: To determine the ED50 of a test compound for protection against MES-induced tonic hindlimb extension.
Materials:
-
Male CF-1 mice (or other standard strain)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compound and vehicle control (e.g., saline or 0.5% methylcellulose)
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution for electrode contact
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment. Weigh each animal before dosing.
-
Dosing:
-
Divide animals into groups (n=8-10 per group).
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20, 40 mg/kg).
-
Administer the vehicle to the control group.
-
Allow for a predetermined period for drug absorption and distribution (e.g., 30-60 minutes).
-
-
MES Induction:
-
Apply a drop of topical anesthetic to the corneas of each mouse.
-
Place the corneal electrodes, moistened with saline, onto the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).[8]
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (full extension of the hindlimbs for at least 3 seconds).
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.
-
Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Use probit analysis to calculate the ED50 value and its 95% confidence intervals.
-
Caption: Workflow for determining in vivo efficacy using the MES test.
Conclusion: Bridging the Gap Between Bench and Clinic
This guide demonstrates the critical relationship between in vitro target engagement and in vivo anticonvulsant efficacy for the hydantoin class of drugs, with a focus on this compound and its better-characterized relatives. While direct in vitro data on this specific metabolite is limited, the well-established mechanism of its chemical class—state-dependent blockade of voltage-gated sodium channels—provides a strong foundation for its biological activity. The in vivo data for its precursor, Nirvanol, confirms potent anticonvulsant effects in a clinically relevant animal model.
The comparison with phenytoin highlights that while Nirvanol is less potent on a per-milligram basis (in vivo ED50 of 23-30 mg/kg vs. ~9.8 mg/kg for phenytoin), its long pharmacokinetic half-life ensures sustained activity.[1][9][10] The hydroxylation to form this compound is a crucial metabolic step for clearance. For researchers, this underscores the importance of evaluating not just the parent drug but its entire metabolic cascade. Future studies directly characterizing the NaV channel affinity and in vivo potency of this hydroxylated metabolite would provide a more complete understanding and could inform the design of next-generation hydantoin anticonvulsants with optimized pharmacokinetic and pharmacodynamic profiles.
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A Comparative Analysis of Imidazolidine-2,4-dione Synthesis Methods: A Guide for Researchers
Imidazolidine-2,4-diones, commonly known as hydantoins, are a pivotal class of heterocyclic compounds in medicinal and agrochemical research. Their derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antibacterial, and herbicidal properties.[1][2] The well-known antiepileptic drug Phenytoin is a prime example of the therapeutic importance of the hydantoin scaffold.[3] Consequently, the efficient and versatile synthesis of substituted hydantoins is a subject of significant interest for researchers in drug development and organic synthesis.
This guide provides a comparative analysis of the most prominent methods for synthesizing the imidazolidine-2,4-dione core. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal synthetic strategy.
Classical Approaches to Hydantoin Synthesis
The foundational methods for constructing the hydantoin ring have been established for over a century and remain widely practiced due to their reliability and broad applicability.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that stands as one of the most convenient and general methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[2][4] This reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium carbonate in aqueous ethanol.[4][5]
Mechanistic Insight: The reaction proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide.[5][6] Subsequently, an aminonitrile is formed via an SN2 reaction with ammonia released from the ammonium carbonate.[5][6] The aminonitrile then reacts with carbon dioxide to form a cyano-carbamic acid, which undergoes intramolecular cyclization and rearrangement to yield the final hydantoin product.[5][6][7]
Caption: Mechanism of the Bucherer-Bergs reaction.
Experimental Protocol (Synthesis of 5,5-Dimethylhydantoin):
-
In a suitable reaction vessel, combine acetone, potassium cyanide (2M), and ammonium carbonate (4M).[6]
-
The reaction is typically carried out in 50% aqueous ethanol.[7]
-
Heat the mixture at 60-70 °C.[4]
-
Upon completion of the reaction, the hydantoin product often crystallizes out of the solution.
-
Isolate the product by filtration and purify by recrystallization from a suitable solvent.[4]
Advantages:
-
Operational Simplicity: It is a one-pot reaction using readily available and inexpensive starting materials.[4]
-
Broad Substrate Scope: The reaction is effective for a wide range of aliphatic and aromatic aldehydes and ketones.[4]
-
High Yields: Ketones, in particular, tend to give excellent yields of 5,5-disubstituted hydantoins.[7]
Limitations:
-
Racemic Products: When a prochiral carbonyl compound is used, the Bucherer-Bergs reaction typically affords a racemic mixture of hydantoins.[1]
-
Limited Diversity: The primary point of diversity is the starting carbonyl compound, limiting substitutions to the 5-position of the hydantoin ring.[7]
-
Use of Cyanide: The use of highly toxic potassium or sodium cyanide necessitates stringent safety precautions.
Urech Hydantoin Synthesis (Read Reaction)
The Urech hydantoin synthesis provides a route to hydantoins starting from α-amino acids.[1][8][9] The reaction involves treating an amino acid with potassium cyanate, followed by acid-catalyzed cyclization of the resulting ureido acid intermediate.[1][8] This method is also commonly referred to as the Read reaction.[2][4]
Mechanistic Insight: The amino group of the α-amino acid acts as a nucleophile, attacking the potassium cyanate to form an N-carbamoyl amino acid (ureido acid). Subsequent treatment with a strong acid induces an intramolecular cyclization via nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl, followed by dehydration to yield the hydantoin.
Caption: General scheme of the Urech hydantoin synthesis.
Experimental Protocol (General Procedure):
-
Dissolve the starting α-amino acid in a suitable solvent, often a mixture of water and ethanol.[1]
-
Add a solution of potassium cyanate and stir the mixture.[1]
-
After the formation of the ureido derivative, acidify the reaction mixture with a strong acid, such as hydrochloric acid.[1]
-
Heat the mixture to induce cyclization.[1]
-
Cool the reaction mixture to allow the hydantoin product to crystallize.
-
Isolate the product by filtration and purify by recrystallization.
Advantages:
-
Stereochemical Retention: A key advantage of the Urech synthesis is the potential to retain the stereochemistry of the starting α-amino acid, allowing for the synthesis of enantiopure hydantoins.[10]
-
Avoidance of Free Cyanide: This method avoids the use of highly toxic metal cyanides.
Limitations:
-
Substrate Availability: The diversity of the final product is dependent on the availability of the corresponding α-amino acids.
-
Harsh Conditions: The acid-catalyzed cyclization step can sometimes require harsh conditions, which may not be suitable for sensitive substrates.
Biltz Synthesis
The Biltz synthesis is particularly useful for the preparation of 5,5-disubstituted hydantoins, most notably the antiepileptic drug phenytoin, from an α-dicarbonyl compound (like benzil) and urea.[3][11] The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[11]
Mechanistic Insight: The reaction mechanism is believed to involve a benzylic acid-type rearrangement. The reaction is initiated by the nucleophilic attack of urea on one of the carbonyl groups of the α-dicarbonyl compound, followed by a series of rearrangements and cyclization to form the hydantoin ring.[12]
Caption: Simplified scheme of the Biltz synthesis.
Experimental Protocol (Synthesis of Phenytoin):
-
Dissolve benzil and urea in ethanol.[13]
-
Add an aqueous solution of potassium hydroxide.[3]
-
Reflux the reaction mixture for several hours.[3]
-
Cool the mixture, dilute with water, and acidify to precipitate the phenytoin.
-
Collect the product by filtration and recrystallize from a suitable solvent.
Advantages:
-
Direct Route to Specific Hydantoins: It provides a direct and efficient route to certain 5,5-diarylhydantoins like phenytoin.
Limitations:
-
Limited Substrate Scope: The reaction is primarily applicable to α-dicarbonyl compounds, which are less diverse than simple aldehydes and ketones.
-
Byproduct Formation: The formation of byproducts can sometimes complicate the purification process and lower the yield.
Modern and Greener Synthetic Approaches
In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and versatile methods for hydantoin synthesis. These modern approaches often leverage technologies like microwave irradiation and ultrasound, or employ novel catalytic systems.[14][15]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate the classical hydantoin syntheses. For instance, the Biltz synthesis of phenytoin can be significantly expedited, with reaction times reduced from hours to minutes and often with improved yields.[3][11] Microwave-assisted protocols have also been developed for the Bucherer-Bergs reaction.[13]
Advantages:
-
Rapid Reaction Times: Dramatically reduces reaction times compared to conventional heating.[11]
-
Improved Yields: In many cases, microwave heating leads to higher product yields.[3]
-
Energy Efficiency: More energy-efficient than conventional refluxing.
Ultrasound-Assisted Synthesis
Sonication is another green chemistry tool that has been employed for the synthesis of hydantoins. Ultrasound irradiation can promote the reaction by enhancing mass transfer and creating localized high-temperature and high-pressure zones, leading to faster reaction rates and higher yields.[14][15]
Advantages:
-
Enhanced Reaction Rates: Similar to microwave assistance, ultrasound can significantly shorten reaction times.
-
Mild Conditions: Often allows for reactions to be carried out at lower temperatures.
Enantioselective Synthesis
The development of enantioselective methods for hydantoin synthesis is of paramount importance for the preparation of chiral drugs. Recent advancements include the use of chiral catalysts to control the stereochemistry of the product. For example, chiral phosphoric acids have been used to catalyze the condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantioselectivity.[16] Another approach involves the photochemical deracemization of 5-substituted hydantoins using a chiral diarylketone catalyst.[17]
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Conditions | Stereoselectivity | Advantages | Disadvantages |
| Bucherer-Bergs | Aldehydes, Ketones | KCN, (NH4)2CO3 | 60-70 °C, aq. EtOH | Generally Racemic[1] | One-pot, broad scope, high yields for ketones[4][7] | Use of toxic cyanide, limited diversity[7] |
| Urech Synthesis | α-Amino Acids | KOCN, HCl | Heat | Can be stereoretentive[10] | Avoids free cyanide, access to chiral products[10] | Dependent on amino acid availability, potentially harsh conditions |
| Biltz Synthesis | α-Dicarbonyls | Urea, Base (e.g., KOH) | Reflux | Racemic | Direct route to specific products like phenytoin | Limited substrate scope, potential for byproducts |
| Microwave-Assisted | Various | Same as classical methods | Microwave irradiation | Dependent on the core reaction | Rapid reaction times, often higher yields[3][11] | Requires specialized equipment |
| Ultrasound-Assisted | Various | Same as classical methods | Sonication | Dependent on the core reaction | Enhanced reaction rates, milder conditions[14] | Requires specialized equipment |
| Enantioselective | Glyoxals, Ureas, etc. | Chiral Catalysts | Varies | High enantioselectivity[16] | Access to enantiopure hydantoins[16] | Catalyst cost and availability, may have limited substrate scope |
Conclusion
The synthesis of the imidazolidine-2,4-dione core can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Bucherer-Bergs, Urech, and Biltz reactions remain valuable and widely used for their reliability and simplicity. For researchers seeking to improve efficiency and reduce environmental impact, modern techniques such as microwave and ultrasound-assisted synthesis offer significant benefits. Furthermore, the advent of enantioselective methods opens up new avenues for the development of chiral hydantoin-based therapeutics. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the importance of stereochemical control.
References
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Bucherer–Bergs reaction. In Wikipedia; 2023. [Link]
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Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry2021 , 23, 38-47. [Link]
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Declas, N.; Le Vaillant, F.; Waser, J. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters2019 , 21, 524-528. [Link]
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Urech hydantoin synthesis. In chemeurope.com; 2023. [Link]
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Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews2017 , 117, 13209-13283. [Link]
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Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett2016 , 27, 80-82. [Link]
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Gbaguidi, F. A.; et al. A high yield synthesis of phenytoin and related compounds using microwave activation. African Journal of Pure and Applied Chemistry2011 , 5, 168-175. [Link]
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Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules2009 , 15, 128-137. [Link]
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar; 2018. [Link]
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Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry2013 , 25, 1039-1041. [Link]
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Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. PubMed; 2009. [Link]
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(PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate; 2009. [Link]
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Regioselective multicomponent sequential synthesis of hydantoins. RSC Publishing; 2012. [Link]
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Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv; 2024. [Link]
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Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed; 2020. [Link]
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Comparative Analysis of Cross-Reactivity for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione and Related Hydantoin Derivatives
A Guide for Researchers in Drug Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the receptor cross-reactivity profile of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione and structurally related hydantoin compounds. As direct experimental data on the specific cross-reactivity of this particular molecule is limited in publicly accessible literature, this document establishes a predictive framework based on the known pharmacology of its parent compounds, phenytoin and mephenytoin, and their primary metabolites. We will delve into the established mechanisms of action, metabolic pathways, and instances of off-target effects, providing researchers with a robust methodology for evaluating novel hydantoin derivatives.
Introduction to the Hydantoin Class and the Subject Compound
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in the development of anticonvulsant therapies.[1][2][3] The subject of this guide, this compound, is a hydantoin derivative. Its structure suggests a potential relationship to well-known antiepileptic drugs. Specifically, it shares structural motifs with the metabolites of phenytoin and mephenytoin.
Phenytoin (5,5-diphenylhydantoin) is primarily metabolized to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which is considered largely inactive.[2][4][5] Mephenytoin, on the other hand, is N-demethylated to 5-ethyl-5-phenylhydantoin (Nirvanol), which is an active metabolite and a potent anticonvulsant.[1][6] The compound this compound can be conceptualized as a hydroxylated version of the active metabolite of mephenytoin. Understanding the pharmacology of these parent compounds and their metabolites is crucial for predicting the cross-reactivity of novel analogs.
Primary Mechanism of Action of Anticonvulsant Hydantoins
The principal mechanism of action for anticonvulsant hydantoins like phenytoin is the blockade of voltage-gated sodium channels in neurons.[2][7] By stabilizing the inactive state of these channels, phenytoin reduces the abnormal high-frequency firing of neurons that leads to seizures.[7] This action is highly specific and is the basis for their therapeutic effect. Any evaluation of cross-reactivity must first consider the potential for interaction with other ion channels.
Metabolic Pathways and the Generation of Potentially Reactive Metabolites
The metabolism of hydantoins is predominantly hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[8][9][10] Specifically, CYP2C9 and CYP2C19 are the major isoforms responsible for the metabolism of phenytoin.[4][5][10]
The metabolic cascade of phenytoin to its hydroxylated and subsequently conjugated forms is a critical determinant of its efficacy and safety profile. A key step is the formation of a reactive arene oxide intermediate, which is then converted to p-HPPH.[4][9] This arene oxide has been implicated in idiosyncratic drug reactions and hypersensitivity, suggesting a form of immunological cross-reactivity.[4][9]
Caption: Metabolic pathway of Phenytoin.
Assessing Receptor Cross-Reactivity: A Proposed Workflow
Given the limited direct data on the cross-reactivity of this compound, a systematic in vitro and in silico approach is recommended.
In Silico Profiling
Computational methods can provide an initial assessment of potential off-target interactions. Molecular docking studies against a panel of known receptors can help identify potential binding partners.
Caption: In silico workflow for predicting receptor cross-reactivity.
In Vitro Experimental Validation
Findings from in silico screening should be validated through in vitro assays. A tiered approach is recommended, starting with broad screening and progressing to more specific functional assays.
Step 1: Broad Panel Radioligand Binding Assays
-
Objective: To screen the compound against a large panel of receptors, channels, and transporters.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Utilize a commercially available broad receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include over 100 common drug targets.
-
The compound is incubated with membrane preparations or cells expressing the target receptor in the presence of a specific radioligand.
-
The displacement of the radioligand by the test compound is measured, and the percent inhibition is calculated.
-
A significant inhibition (typically >50% at a concentration of 10 µM) warrants further investigation.
-
Step 2: Determination of Binding Affinity (Ki)
-
Objective: To quantify the binding affinity of the compound for any "hits" identified in the initial screen.
-
Methodology:
-
Perform a competitive binding assay with a range of concentrations of the test compound.
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Measure the displacement of the radioligand at each concentration.
-
Calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Step 3: Functional Assays
-
Objective: To determine if the binding of the compound to an off-target receptor results in a functional response (agonist, antagonist, or inverse agonist).
-
Methodology:
-
Select a suitable functional assay based on the nature of the identified off-target receptor. Examples include:
-
GPCRs: cAMP assays, calcium mobilization assays, or reporter gene assays.
-
Ion Channels: Patch-clamp electrophysiology or fluorescent ion indicators.
-
Kinases: Phosphorylation assays.
-
-
Perform dose-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.
-
Comparative Cross-Reactivity Profile
The following table summarizes the known primary targets and potential for cross-reactivity of phenytoin and related compounds, providing a basis for comparison with a novel derivative like this compound.
| Compound | Primary Target | Known Cross-Reactivity/Off-Target Effects |
| Phenytoin | Voltage-gated sodium channels | - Cardiac sodium channels (Class Ib antiarrhythmic effect)[2]- Potential for hypersensitivity reactions mediated by reactive metabolites[4][9] |
| 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) | Largely inactive | - Considered the inactive metabolite of phenytoin[2][4][5] |
| Mephenytoin | Voltage-gated sodium channels | - Similar profile to phenytoin |
| 5-ethyl-5-phenylhydantoin (Nirvanol) | Voltage-gated sodium channels | - Active metabolite of mephenytoin, responsible for anticonvulsant activity[1][6] |
| This compound | To be determined | Hypothesized to have a primary target of voltage-gated sodium channels. Cross-reactivity with other receptors is currently unknown and requires experimental validation. |
Conclusion and Future Directions
While this compound is structurally related to known anticonvulsants, its specific receptor cross-reactivity profile remains to be elucidated. Based on the pharmacology of its parent compounds, its primary target is likely to be voltage-gated sodium channels. However, the potential for off-target interactions, particularly with other ion channels or receptors, cannot be discounted without empirical data.
The proposed workflow, combining in silico prediction with a tiered in vitro validation approach, provides a robust framework for characterizing the selectivity and potential for cross-reactivity of this and other novel hydantoin derivatives. Such studies are essential for a comprehensive understanding of a new chemical entity's pharmacological profile and for identifying potential safety liabilities early in the drug development process.
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Cuttle, L., et al. (2000). Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation. Drug Metabolism and Disposition, 28(8), 945-950. [Link]
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Nakajima, M., et al. (2011). Role of cytochrome P450-mediated metabolism and identification of novel thiol-conjugated metabolites in mice with phenytoin-induced liver injury. Toxicology and Applied Pharmacology, 255(2), 177-185. [Link]
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Sosa-Macías, M., et al. (2021). Phenytoin metabolic changes comparing both CYP2C9 wild-type and mutant variants. Epilepsy Research, 176, 106720. [Link]
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Cuttle, L., et al. (2002). P450 2C18 catalyzes the metabolic bioactivation of phenytoin. Drug Metabolism and Disposition, 30(10), 1157-1161. [Link]
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Salas, M., et al. (2020). Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Pharmacology, 11, 569896. [Link]
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Miyamoto, Y., et al. (1983). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 6(12), 927-936. [Link]
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Kumar, D., et al. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity via interaction with the CB1 receptor. DARU Journal of Pharmaceutical Sciences, 30(2), 273-286. [Link]
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Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-Ethyl-5-phenylhydantoin and 5,5-Diphenylhydantoin. datapdf.com. [Link]
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de la Torre, A. F., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]
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Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. [Link]
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Al-Suhaibani, S. S., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 141, 106886. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Introduction: The Analytical Imperative for a Novel Hydantoin Derivative
5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, a hydroxylated metabolite of the anticonvulsant Nirvanol, represents a class of compounds with significant interest in pharmaceutical research and development. As with any potential therapeutic agent or its metabolite, the ability to accurately and reliably quantify the analyte in various matrices is paramount. This guide provides a comprehensive comparison of two robust analytical methods for the determination of this compound: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for drug substance and product analysis, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, tailored for bioanalytical applications.
The validation of these analytical procedures is not merely a regulatory formality; it is the cornerstone of trustworthy data. It provides documented evidence that a method is fit for its intended purpose. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to develop and validate reliable analytical methods for this and similar hydantoin derivatives, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method 1: Stability-Indicating HPLC-UV for Drug Substance and Product
The primary objective of a stability-indicating method is to provide an accurate measure of the active pharmaceutical ingredient (API) concentration, free from interference from any degradation products, process impurities, or excipients. This is crucial for determining the shelf-life and storage conditions of a drug product.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method with UV detection is a logical starting point for a chromophore-containing molecule like this compound. The phenolic group and the hydantoin ring system are expected to exhibit significant UV absorbance, providing a strong signal for quantification. A C18 column is chosen for its versatility and proven efficacy in retaining and separating moderately polar compounds. The mobile phase, a gradient of acetonitrile and a low pH phosphate buffer, is designed to ensure good peak shape and resolution from potential impurities. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis.
Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Program: 70% A / 30% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute with a 50:50 mixture of methanol and water to the desired concentrations for the calibration curve (e.g., 10-150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample (drug substance or formulation) in a 50:50 methanol/water diluent to achieve a target concentration within the calibration range. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter prior to injection.
Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))
| Parameter | Methodology | Acceptance Criteria | Hypothetical Performance Data |
| Specificity | Forced degradation studies (acid, base, oxidative, thermal, photolytic). Analyze stressed samples against a control. | The analyte peak should be free from interference from degradants, impurities, and excipients. Peak purity index > 0.995. | No co-elution observed. Peak purity confirmed for the analyte peak in all stressed samples. |
| Linearity | Analyze a minimum of 5 concentrations across the proposed range (e.g., 10-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. | r² = 0.9998 |
| Range | 80-120% of the test concentration for assay; from reporting threshold to 120% for impurities. | The range for which the method is linear, accurate, and precise. | 80-120 µg/mL |
| Accuracy | Spike placebo with known concentrations of the analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% to 102.0%. | 99.5% - 101.2% recovery |
| Precision | - Repeatability (Intra-day): 6 replicate injections of a 100% concentration standard. - Intermediate Precision: Repeatability on a different day, with a different analyst and/or instrument. | RSD ≤ 2.0% for repeatability. Overall RSD for intermediate precision ≤ 2.0%. | Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%. |
| LOD | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined. | 0.5 µg/mL |
| LOQ | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined. | 1.5 µg/mL |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C). | System suitability parameters should remain within acceptable limits. | The method was found to be robust for minor changes in flow rate and temperature. |
Method 2: LC-MS/MS for Bioanalytical Quantification in Plasma
For pharmacokinetic studies, the concentration of the analyte in biological matrices like plasma is often very low. LC-MS/MS provides the necessary sensitivity and selectivity to quantify drugs and their metabolites at these trace levels.
Causality Behind Experimental Choices
The transition to LC-MS/MS is driven by the need for enhanced sensitivity and specificity in a complex biological matrix. Electrospray ionization (ESI) in positive mode is chosen as the hydantoin ring is readily protonated. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification, as it monitors a specific precursor-to-product ion transition, virtually eliminating background interference. A rapid gradient elution on a shorter C18 column is employed to reduce run times, which is critical for high-throughput analysis of clinical samples. Sample preparation is a critical step to remove proteins and phospholipids that can cause ion suppression. Protein precipitation is a simple and effective initial clean-up step.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS bioanalysis.
Detailed LC-MS/MS Protocol
-
Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Hypothetical):
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by direct infusion of a standard solution. For a related compound, Nirvanol (ethylphenylhydantoin), a transition could be m/z 205 -> 177. For our hydroxylated analyte, a potential transition could be m/z 221 -> 193.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally similar compound like Nirvanol could be used.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Validation Parameters and Acceptance Criteria (as per FDA Bioanalytical Method Validation Guidance)
| Parameter | Methodology | Acceptance Criteria | Hypothetical Performance Data |
| Selectivity | Analyze blank plasma from at least 6 different sources. | No significant interfering peaks at the retention times of the analyte and IS. | Method is selective. |
| Linearity & Range | Analyze calibration standards in plasma at 8-10 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | r² = 0.998 over a range of 1-1000 ng/mL. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations in 5 replicates over 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ). | Accuracy: 95.2% - 104.5%. Precision: CVs < 8%. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked plasma from 6 sources to the response in a neat solution. | CV of the IS-normalized matrix factor should be ≤ 15%. | Matrix effect is minimal and compensated by the IS. |
| Recovery | Compare the response of the analyte from extracted plasma samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. | Mean recovery of 85% with a CV of 6%. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤ 20%. S/N > 5. | 1 ng/mL |
| Stability | Evaluate analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. | Analyte is stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature. |
Conclusion: Selecting the Appropriate Validated Method
The choice between an HPLC-UV and an LC-MS/MS method is fundamentally dictated by the analytical question at hand. For the quality control of bulk drug substance and finished products, where concentration levels are high and the primary concern is purity and stability, a validated stability-indicating HPLC-UV method is robust, reliable, and cost-effective. Its ability to separate the parent drug from its degradation products is its most critical feature.
Conversely, when the objective is to understand the pharmacokinetic profile of this compound in a biological system, the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable. This method allows for the accurate quantification of the analyte at trace levels in complex matrices, providing the high-quality data necessary for crucial decisions in drug development.
Both methods, when properly validated according to established guidelines, provide a self-validating system of analysis, ensuring the integrity and trustworthiness of the generated data. This guide serves as a blueprint for establishing such reliable analytical procedures, empowering researchers to confidently characterize this important hydantoin derivative.
References
-
Jansson, B., Simonsson, U. S., & Ashton, M. (2003). Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography. Journal of Chromatography B, 791(1-2), 179-191. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-757. [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques, 4(1), 1-7. [Link]
-
Teo, S. Y., Rathbone, M. J., Coombes, A. G., Lee, S. Y., & Gan, S. N. (2012). Development and validation of a stability-indicating isocratic reverse phase-liquid chromatography assay for determination of phenytoin in bulk. Journal of Chemical and Pharmaceutical Research, 4(8), 3968-3976. [Link]
-
Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS method development for drug discovery. Analytical chemistry, 77(19), 390A-396A. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
A Researcher's Guide to Benchmarking Novel Hydantoin Anticonvulsants: The Case of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticonvulsant potential of novel chemical entities, using 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione as a case study. While direct, publicly available benchmark studies on this specific compound are limited, this document synthesizes established preclinical screening protocols and performance data of standard anticonvulsants to offer a robust methodology for its evaluation.
Introduction: The Rationale for Investigating Novel Hydantoins
The hydantoin scaffold is a cornerstone in the history of antiepileptic drug discovery, with phenytoin being a prime example of its therapeutic success.[1] These compounds often exert their anticonvulsant effects by modulating voltage-gated sodium channels, a key mechanism in controlling neuronal hyperexcitability.[2]
This compound, a metabolite of the anticonvulsant Nirvanol (also known as ethylphenylhydantoin), represents a logical candidate for investigation.[3] Metabolic derivatives of established drugs can offer altered pharmacokinetic profiles or reduced side effects while retaining the therapeutic activity of the parent compound. Therefore, a systematic evaluation of this metabolite against current standards of care is a critical step in determining its potential as a new therapeutic agent.
The Preclinical Gauntlet: Gold-Standard Screening Models
The initial in vivo assessment of a potential anticonvulsant's efficacy and safety is paramount. The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP), now the Epilepsy Therapy Screening Program (ETSP), has established a tiered approach to this process, which has contributed to the development of numerous antiepileptic drugs.[4][5] The two most critical initial screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[6]
The Maximal Electroshock (MES) Test
The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[7] It assesses a drug's ability to prevent the spread of seizures through neural tissue.[8] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] A compound's success in this model suggests a potential mechanism involving the blockade of voltage-gated sodium channels, similar to phenytoin and carbamazepine.[10]
The Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the threshold for seizures.[11] Pentylenetetrazole is a GABA-A receptor antagonist, and this test is particularly sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines and valproate, or those that block T-type calcium channels, like ethosuximide.[12] It is considered a model for generalized absence seizures.
Benchmarking Performance: Comparative Efficacy and Safety Data
A new compound's potential is not just about whether it works, but how well it works compared to existing therapies. This is quantified by determining the median effective dose (ED50) and the median toxic dose (TD50). The ratio of these two values (TD50/ED50) provides the Protective Index (PI), a crucial measure of a drug's therapeutic window. A higher PI indicates a wider margin of safety.
The following table summarizes the reported intraperitoneal (i.p.) ED50 and TD50 values for standard anticonvulsants in mice, which serve as the benchmark for our hypothetical evaluation of this compound.
| Drug | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg, Rotarod) | Protective Index (MES) | Protective Index (scPTZ) |
| Phenytoin | 9.2 - 9.5[13] | > 100 | 68.5 | ~7.3 | - |
| Carbamazepine | 7 - 11.8[3] | > 50 | 53.3 | ~4.5 - 7.6 | - |
| Valproic Acid | 190 - 216.9 | 149 | 426 | ~2.0 - 2.2 | ~2.9 |
| Ethosuximide | Inactive | 130 | > 750 | - | > 5.8 |
Note: Values can vary between studies and mouse strains.
Proposed Experimental Protocols for Evaluating this compound
To generate comparative data, the following detailed protocols for the MES and scPTZ tests should be employed.
Maximal Electroshock (MES) Test Protocol
This protocol is designed to determine the ED50 of the test compound in preventing tonic hindlimb extension.
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compound, vehicle, and positive control (e.g., Phenytoin)
Step-by-Step Methodology:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment for at least one week.
-
Grouping: Randomly assign animals to groups of at least 8-10. Include a vehicle control group, a positive control group, and at least three dose levels of the test compound.
-
Dosing: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. injection).
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to each cornea. Place saline-soaked corneal electrodes on the corneas.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The complete abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
This protocol assesses the ability of the test compound to prevent clonic seizures induced by a chemical convulsant.
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution
-
Test compound, vehicle, and positive control (e.g., Ethosuximide)
-
Observation chambers
Step-by-Step Methodology:
-
Animal Preparation: Follow the same acclimation and grouping procedures as for the MES test.
-
Dosing: Administer the vehicle, positive control, or test compound.
-
Pre-treatment Time: Wait for the time of peak effect of the test compound.
-
PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck. This dose should induce clonic seizures in >95% of control animals.
-
Observation: Place each animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: Record the presence or absence of a clonic seizure lasting for at least 5 seconds. The absence of such a seizure is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 using probit analysis.
Interpreting the Results: Building a Profile
The outcomes of these tests provide a preliminary profile of the test compound's anticonvulsant activity.
-
Activity in MES only: Suggests a mechanism similar to phenytoin, with potential efficacy against generalized tonic-clonic seizures.
-
Activity in scPTZ only: Suggests a mechanism similar to ethosuximide, with potential efficacy against absence seizures.
-
Activity in both MES and scPTZ: Indicates a broad spectrum of activity, similar to valproate, making it a highly promising candidate for further development.
Conclusion and Future Directions
While direct comparative data for this compound remains to be published, the protocols and benchmark data presented in this guide provide a clear and scientifically rigorous path for its evaluation. As a hydantoin derivative and a metabolite of a known anticonvulsant, there is a strong rationale for its investigation. By systematically applying these gold-standard preclinical models, researchers can generate the necessary data to compare its efficacy and safety profile against established therapies, thereby determining its true potential in the landscape of antiepileptic drug discovery.
References
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Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866–872. [Link]
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Molbank. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]
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Metcalf, C. S., West, P. J., Thomson, K. E., & Wilcox, K. S. (2017). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 58 Suppl 4, 68–81. [Link]
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ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Link]
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Wikipedia. (n.d.). Nirvanol. [Link]
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–114.
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Koneval, G. A., Wicks, S. B., O'Neill, M. J., & White, H. S. (2020). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 61(6), 1234–1245. [Link]
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National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report. [Link]
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JSciMed Central. (n.d.). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. [Link]
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ResearchGate. (n.d.). The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. [Link]
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bioRxiv. (n.d.). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. [Link]
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MDPI. (2022). Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine Induced Status Epilepticus in Mice. International Journal of Molecular Sciences, 23(23), 14786. [Link]
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Löscher, W. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. International Journal of Molecular Sciences, 24(11), 9683. [Link]
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SAS Publishers. (2020). Evaluation of the Anticonvulsant Effect of the Methanol Extract of Evolvulus alsinoides in Mice. SAS Journal of Medicine, 6(11), 356-361. [Link]
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White, H. S. (2018). Brief history of anti-seizure drug development. Epilepsy Currents, 18(5_suppl), 2–7. [Link]
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Gasior, M., & Rogawski, M. A. (2000). Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation. Epilepsia, 41(9), 1083–1090. [Link]
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Lambert, D. M., Vandevoorde, S., Jonckheere, J. A., & de Vry, J. (2001). Anticonvulsant activity of N-palmitoylethanolamide, a putative endocannabinoid, in mice. Epilepsia, 42(3), 321–327. [Link]
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MDPI. (2022). Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway. Pharmaceuticals, 15(11), 1332. [Link]
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Hawkins, N. A., Anderson, L. L., & Kearney, J. A. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia, 58(7), 1236–1244. [Link]
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ResearchGate. (n.d.). Graphs comparing the performance of CBZ (carbamazepine)-treated and control rats. A. [Link]
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Banach, M., & Borowicz-Reutt, K. (2021). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. Pharmaceuticals, 14(12), 1298. [Link]
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ResearchGate. (n.d.). Screening of anticonvulsant effect of carvedilol on electrically induced convulsions in Wistar albino rats. [Link]
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Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. [Link]
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PubMed. (n.d.). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical compounds extends throughout their lifecycle, culminating in their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione. Our commitment to your safety and environmental stewardship drives this comprehensive protocol, ensuring that you are equipped with the knowledge to manage this final, critical step with confidence and integrity.
Core Directive: Understanding the Hazard Profile
This compound is classified as an acutely toxic substance. Safety data for this compound indicates a GHS06 pictogram (skull and crossbones) and the hazard statement H301: Toxic if swallowed. This classification mandates a stringent disposal protocol and underscores the potential for severe health effects even at low doses.[1] Therefore, this compound must be managed as a hazardous waste, with disposal procedures adhering to all applicable federal, state, and local regulations.
Due to its acute toxicity, unused quantities of this compound may be subject to the regulations for "P-listed" hazardous wastes under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] P-listed wastes are subject to more stringent management standards, including lower quantity accumulation limits and specific empty container disposal procedures.[2][3][4][5][6]
Immediate Safety and Handling for Disposal
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are fully aware of the hazards associated with this compound.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, disposable | To prevent dermal absorption of the toxic compound. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from dust particles or splashes. |
| Lab Coat | Standard laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Handling Precautions:
-
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Avoid generating dust.[9] If weighing or transferring the solid, use techniques that minimize aerosolization.[7][8]
-
In case of a spill, do not dry sweep. Moisten the spilled material with a suitable solvent (e.g., 60-70% ethanol) and then carefully clean up the area.[9] All spill cleanup materials must be collected and disposed of as hazardous waste.[4]
Step-by-Step Disposal Protocol
Given the acute toxicity of this compound, chemical neutralization by laboratory personnel is not recommended without specific, validated protocols from a reliable source. The primary and safest disposal method is through a licensed hazardous waste disposal service.
Step 1: Waste Segregation and Containment
-
Solid Waste:
-
Place pure, unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, gloves, paper towels) into a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a securely sealing lid.
-
If managed as a P-listed waste, the accumulation container for the pure chemical must not exceed one quart in volume.[2][3]
-
-
Contaminated Labware:
-
Empty containers that held the pure compound must be triple-rinsed with a suitable solvent.[2][3][4] The rinsate from this process must be collected and managed as hazardous waste.[2][3]
-
After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, depending on local regulations.[4]
-
-
Aqueous Solutions:
-
Do not dispose of any solutions containing this compound down the drain. This is strictly prohibited for hazardous waste.
-
Collect all aqueous solutions in a dedicated, labeled hazardous waste container for liquid waste.
-
Step 2: Labeling
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the associated hazards: "Acutely Toxic."
-
List the contents and their approximate concentrations.
-
Include the date the waste was first added to the container.
Step 3: Storage
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the waste is stored separately from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to transport the hazardous waste yourself.
-
Your EH&S department will coordinate with a licensed hazardous waste disposal company for proper transportation and ultimate disposal, which is typically high-temperature incineration.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system by adhering to the principle of "cradle-to-grave" hazardous waste management as mandated by the RCRA.[1] By treating this compound as an acutely toxic waste from the point of generation, segregating it, labeling it correctly, and using a licensed disposal service, you ensure compliance and minimize risk. The lack of a specific, validated chemical neutralization protocol within this guide is an intentional safety measure to prevent potentially hazardous reactions or incomplete neutralization, which could pose a greater risk to personnel and the environment.
The thermal decomposition of hydantoin derivatives can produce toxic gases, and in some cases, cyanide.[10][11][12] This further reinforces the necessity of professional disposal via high-temperature incineration, which is equipped to handle such off-gassing in a controlled and safe manner.
By following these procedures, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.
References
-
Wikipedia. (2023). Nirvanol. Retrieved January 12, 2026, from [Link]
-
Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved January 12, 2026, from [Link]
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The Ohio State University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (+)-Nirvanol. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Nirvanol. Retrieved January 12, 2026, from [Link]
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Clean Harbors. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Retrieved January 12, 2026, from [Link]
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Stanford University Environmental Health & Safety. (n.d.). General Use SOP for Highly Acutely Toxic Materials. Retrieved January 12, 2026, from [Link]
-
Environmental Health and Safety, University of California, Berkeley. (2013). General Use SOP for Highly Acutely Toxic Materials. Retrieved January 12, 2026, from [Link]
-
AKJournals. (n.d.). Study of the Thermal Decomposition on Pt(II) Complexes with Cycloalkanespiro-5'-hydantoins. Retrieved January 12, 2026, from [Link]
-
Wayne State University. (n.d.). Acutely Toxic Chemicals SOP. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2023). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Retrieved January 12, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Phenytoin - Hazardous Substance Fact Sheet. Retrieved January 12, 2026, from [Link]
-
University of California, Davis. (2016). Acutely Toxic Solids and Liquids. Retrieved January 12, 2026, from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved January 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (2011). Management of "RCRA Empty" Containers that Held P-Listed Pharmaceuticals. Retrieved January 12, 2026, from [Link]
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Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved January 12, 2026, from [Link]
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PubMed. (2011). New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways. Retrieved January 12, 2026, from [Link]
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MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved January 12, 2026, from [Link]
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PubMed Central (PMC). (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Retrieved January 12, 2026, from [Link]
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PubMed. (2000). Removal of hydantoin products of 8-oxoguanine oxidation by the Escherichia coli DNA repair enzyme, FPG. Retrieved January 12, 2026, from [Link]
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Personal protective equipment for handling 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Comprehensive Safety & Handling Guide: 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a member of the hydantoin class of compounds, which are recognized for their diverse biological activities and use as intermediates in pharmaceutical development, this substance must be handled with a comprehensive safety strategy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety that integrates engineering controls, administrative procedures, and personal protective equipment (PPE).
Our core philosophy is that a robust safety plan is a self-validating system. The procedures outlined below are grounded in established safety principles for handling potentially hazardous or biologically active compounds, ensuring the protection of personnel and the integrity of research.
Foundational Safety: Risk Assessment and Hazard Identification
Prior to any laboratory work, a thorough and task-specific risk assessment is mandatory. While a comprehensive toxicological profile for this compound is not widely published, its classification as a hydantoin derivative necessitates treating it as a potentially hazardous and biologically active substance. Safety data sheets for structurally similar hydantoin compounds indicate potential hazards including skin irritation, serious eye irritation, and harm if swallowed.[3][4][5]
Core Principles of Risk Assessment:
-
Assume Hazard: In the absence of complete data, assume the compound is hazardous via inhalation, ingestion, and dermal contact.
-
Evaluate the Procedure: The risk level changes based on the operation. Weighing a fine powder, which can become airborne, poses a higher inhalation risk than handling a dilute solution.
-
Identify Exposure Routes: Determine all potential pathways for exposure, including airborne dust, splashes, and direct contact with contaminated surfaces.
-
Implement Controls: Based on the assessed risk, select the appropriate combination of engineering controls, administrative procedures, and PPE.
The following diagram illustrates the essential workflow for risk assessment and control selection.
Caption: Risk assessment and control selection workflow.
Engineering & Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls :
-
Primary Containment : All handling of the solid compound or concentrated solutions must be performed within a certified chemical fume hood or a powder containment balance enclosure to prevent the release of airborne particles.[6]
-
Ventilation : Ensure the laboratory has adequate general ventilation.
-
Safety Infrastructure : An eyewash station and a safety shower must be readily accessible and tested regularly.[6][7]
-
-
Administrative Controls :
-
Designated Areas : Clearly define specific areas within the lab for handling this compound.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound, including handling, storage, and disposal.
-
Training : All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work. This training must be documented.
-
Hygiene : Do not eat, drink, or smoke in handling areas.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be based on a thorough risk assessment of the specific task being performed. The following table provides minimum PPE recommendations.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (within lab) | Single pair of nitrile gloves | Lab coat | Safety glasses | Not typically required |
| Weighing Solid / Aliquoting Powder | Double-layered chemotherapy gloves (ASTM D6978)[8] | Disposable, solid-front gown with knit cuffs[8] | Chemical splash goggles | Fit-tested N95 respirator or higher[6][9] |
| Preparing Solutions | Double-layered chemotherapy gloves (ASTM D6978)[8] | Disposable, solid-front gown with knit cuffs[8] | Chemical splash goggles and face shield[9] | Recommended if not in a fume hood |
| Spill Cleanup | Double-layered chemotherapy gloves (ASTM D6978)[8] | Disposable, solid-front gown with knit cuffs[8] | Chemical splash goggles and face shield[9] | Fit-tested N95 respirator or higher[9] |
Detailed PPE Specifications:
-
Hand Protection : The use of double gloves is critical. The outer glove protects the inner glove from contamination, and the inner glove provides protection during the removal of the outer glove and other PPE. Gloves must be chemotherapy-rated and meet the ASTM D6978 standard, which tests for resistance to permeation by hazardous drugs.[8] Change gloves every 30 minutes or immediately if contamination is suspected.[8]
-
Body Protection : Standard cloth lab coats are not sufficient as they are absorbent. A disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[10] Gowns should be long-sleeved with knit cuffs and close in the back to provide maximum coverage.[8]
-
Eye and Face Protection : Standard safety glasses do not provide adequate protection from splashes.[9] Chemical splash goggles that form a seal around the eyes are mandatory.[8] When there is a significant risk of splashes, such as when handling larger volumes of solutions, a full face shield should be worn in addition to goggles.[10]
-
Respiratory Protection : A surgical mask provides no protection against chemical aerosols or fine powders.[8][9] When handling the solid form of the compound outside of a containment hood, a NIOSH-approved N95 respirator that has been properly fit-tested is the minimum requirement.[6]
Operational Plan: Handling, PPE Sequencing, and Disposal
Adherence to a strict, step-by-step procedure is crucial for minimizing exposure and contamination.
Step-by-Step Handling Protocol (Weighing Solid Compound):
-
Prepare the Work Area : Ensure the chemical fume hood or ventilated enclosure is clean and operational. Cover the work surface with disposable absorbent pads.
-
Assemble Materials : Gather the chemical container, spatulas, weigh boats, and a pre-labeled receiving vessel.
-
Don PPE : Put on all required PPE in the correct sequence (see diagram below).
-
Perform the Operation : Carefully open the chemical container inside the fume hood. Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust.
-
Seal and Clean : Tightly seal the primary chemical container. Place the weigh boat with the compound into the receiving vessel. Gently wipe down the spatula and any potentially contaminated surfaces with a suitable decontaminating solution, followed by a dry wipe.
-
Doff PPE : Remove PPE in the correct sequence to prevent cross-contamination.
-
Dispose : Dispose of all contaminated materials, including gloves, gown, weigh boats, and wipes, in a designated hazardous waste container.[3]
PPE Donning and Doffing Sequence:
The order in which PPE is put on and taken off is critical to prevent contamination. The "clean-to-clean" and "dirty-to-dirty" principle applies when doffing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
